molecular formula C21H21NO4 B613593 Fmoc-alpha-allyl-L-alanine CAS No. 288617-71-0

Fmoc-alpha-allyl-L-alanine

Número de catálogo: B613593
Número CAS: 288617-71-0
Peso molecular: 351.4 g/mol
Clave InChI: FNCSRFHDUZYOCR-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-alpha-allyl-L-alanine, also known as this compound, is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCSRFHDUZYOCR-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673974
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-enoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288617-71-0
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-enoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288617-71-0
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Foundational & Exploratory

The Strategic Application of Fmoc-α-allyl-L-alanine in Advanced Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of structurally constrained peptides is a cornerstone of modern drug discovery, offering enhanced proteolytic stability, improved cell permeability, and potent biological activity. Among the chemical tools available, Fmoc-α-allyl-L-alanine has emerged as a critical building block for the introduction of hydrocarbon staples, which enforce and stabilize α-helical conformations in peptides. This technical guide provides an in-depth exploration of the use of Fmoc-α-allyl-L-alanine in peptide chemistry, with a focus on its application in peptide stapling through ring-closing metathesis (RCM).

Core Application: Hydrocarbon-Stapled Peptides

Fmoc-α-allyl-L-alanine is an α,α-disubstituted non-natural amino acid derivative. Its primary utility lies in the synthesis of "stapled peptides."[1][2][3] This technique involves incorporating two olefin-bearing amino acids, such as Fmoc-α-allyl-L-alanine, into a peptide sequence at specific positions (commonly i and i+4 or i and i+7).[4] The terminal olefinic side chains are then covalently linked through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction, forming a hydrocarbon "staple."[5][6] This covalent bridge mimics the native α-helical structure, preventing the peptide from adopting a random coil conformation, which often leads to loss of function and susceptibility to degradation.[1]

The resulting stapled peptides have shown significant promise as therapeutic agents and research tools due to their enhanced pharmacological properties.[1][4]

Experimental Data Summary

The following tables summarize key quantitative data for the critical steps involving Fmoc-α-allyl-L-alanine in the synthesis of stapled peptides.

Table 1: On-Resin Ring-Closing Metathesis (RCM) Conditions
Parameter Value/Condition
Catalyst Grubbs' First or Second Generation Catalyst
Catalyst Loading 5-20 mol%
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature to 40°C
Reaction Time 2 - 4 hours
Monitoring HPLC analysis of cleaved aliquots
Table 2: Allyl Group Deprotection Conditions
Parameter Value/Condition
Reagent Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Scavenger Phenylsilane (PhSiH₃) or Morpholine
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)
Additives 5% Acetic Acid (HOAc) and 2.5% N-Methylmorpholine (NMM) in CHCl₃[7]
Temperature Room Temperature
Reaction Time 20 minutes to 4 hours[8]
Microwave-Assisted Deprotection 2 x 5 minutes at 38°C[8]

Experimental Protocols

Incorporation of Fmoc-α-allyl-L-alanine into Peptide Sequence

The incorporation of Fmoc-α-allyl-L-alanine into a growing peptide chain follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[4] However, due to the steric hindrance of the α,α-disubstituted nature of this amino acid, extended coupling times or the use of more potent coupling reagents may be necessary to ensure efficient amide bond formation.[4]

Protocol:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once, and then wash thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-α-allyl-L-alanine (3-5 equivalents), a coupling reagent such as HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

On-Resin Ring-Closing Metathesis (RCM)

Once the peptide containing two α-allyl-L-alanine residues is synthesized, the hydrocarbon staple is formed via RCM while the peptide is still attached to the solid support.

Protocol:

  • Resin Preparation: After the final Fmoc deprotection, thoroughly wash the resin with DCM.

  • Catalyst Addition: In a glovebox or under an inert atmosphere, dissolve the Grubbs' catalyst (e.g., 1st or 2nd generation) in DCM or DCE. Add the catalyst solution to the resin.

  • Reaction: Gently agitate the resin suspension at room temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Catalyst Removal: After the reaction is complete, wash the resin extensively with DCM to remove the ruthenium catalyst. A wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF can also be employed to scavenge residual metal ions.[7]

Allyl Group Deprotection (if applicable)

In some synthetic strategies, the allyl group may be used as a protecting group for the side chains of other amino acids (e.g., Asp or Glu) or for the C-terminus. Its removal is orthogonal to the acid-labile protecting groups commonly used in Fmoc SPPS.

Protocol:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Deprotection Cocktail Preparation: Prepare a solution of Pd(PPh₃)₄ (0.2-3 equivalents) and a scavenger such as phenylsilane (20 equivalents) in DCM.[9] Alternatively, a solution of Pd(PPh₃)₄ in CHCl₃ containing 5% acetic acid and 2.5% N-methylmorpholine can be used.[7]

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 20 minutes to 4 hours. The reaction should be performed under an inert atmosphere.[9]

  • Washing: Wash the resin thoroughly with DCM, DMF, and methanol to remove the palladium catalyst and byproducts. A wash with a solution of 0.5% DIEA and 0.5% sodium diethyldithiocarbamate in DMF can aid in removing trace palladium.[7]

Visualized Workflows and Mechanisms

Peptide_Stapling_Workflow start Start: Solid Support (Resin) spps Fmoc-SPPS with Fmoc-α-allyl-L-alanine start->spps 1. Peptide Elongation rcm On-Resin Ring-Closing Metathesis (RCM) spps->rcm 2. Staple Formation deprotection Global Deprotection & Cleavage from Resin rcm->deprotection 3. Side-chain deprotection purification HPLC Purification deprotection->purification 4. Isolation end Stapled Peptide purification->end

Caption: Overall workflow for the synthesis of hydrocarbon-stapled peptides.

RCM_Mechanism catalyst Grubbs' Catalyst [Ru]=CHPh intermediate1 Metallocyclobutane Intermediate 1 catalyst->intermediate1 + Olefin 1 peptide Peptide with two allyl side chains peptide->intermediate1 intermediate2 Alkylidene Intermediate intermediate1->intermediate2 Retro [2+2] Cycloaddition intermediate3 Metallocyclobutane Intermediate 2 intermediate2->intermediate3 + Olefin 2 product Stapled Peptide (Cyclic Alkene) intermediate3->product Retro [2+2] Cycloaddition product->catalyst Catalyst Regeneration

Caption: Simplified mechanism of Ring-Closing Metathesis (RCM).

Allyl_Deprotection allyl_peptide Allyl-Protected Peptide pi_allyl_complex π-Allyl Palladium Complex allyl_peptide->pi_allyl_complex pd_catalyst Pd(PPh₃)₄ pd_catalyst->pi_allyl_complex Oxidative Addition deprotected_peptide Deprotected Peptide pi_allyl_complex->deprotected_peptide scavenger Nucleophilic Scavenger (e.g., PhSiH₃) scavenger->deprotected_peptide Nucleophilic Attack

References

A Technical Guide to Fmoc-L-allylglycine: Properties, Structure, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-allylglycine is a pivotal building block in modern peptide chemistry, offering a versatile platform for the synthesis of complex and modified peptides. The presence of the allyl group on the side chain provides a reactive handle for a variety of chemical transformations, including peptide stapling, cyclization, and the introduction of labels or other functionalities. This guide provides an in-depth overview of the physicochemical properties, structure, and synthesis of Fmoc-L-allylglycine. Furthermore, it details a standard experimental protocol for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and development.

Core Properties and Structure

Fmoc-L-allylglycine, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid, is an amino acid derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for stepwise peptide synthesis, as it is stable under various reaction conditions but can be readily removed with a mild base. The defining feature of this compound is the allyl group on the side chain, which opens up a wide array of possibilities for post-synthetic modifications.

Physicochemical Data

A summary of the key quantitative data for Fmoc-L-allylglycine is presented in Table 1 for easy reference and comparison.

PropertyValueReference
CAS Number 146549-21-5[1][2][3]
Molecular Formula C₂₀H₁₉NO₄[1][3][4]
Molecular Weight 337.37 g/mol [1][3][4]
Melting Point 136 - 139 °C[3]
Appearance White to off-white powder[2][3]
Optical Rotation [α]²⁰D = -8 ± 2° (c=1 in DMF)[3]
Solubility Slightly soluble in water. Sparingly soluble in Chloroform. Slightly soluble in DMSO and Methanol.[2]
Storage 2-8°C[2][3]
Spectral Data

Experimental Protocols

Synthesis of Fmoc-L-allylglycine

The synthesis of Fmoc-L-allylglycine is a two-step process that begins with the alkylation of a glycine derivative to introduce the allyl side chain, followed by the protection of the amino group with an Fmoc moiety.

Step 1: Synthesis of L-allylglycine

This step involves the alkylation of a suitable glycine enolate equivalent with allyl bromide.

  • Materials: L-glycine, Allyl bromide, appropriate base (e.g., sodium hydride), and solvent (e.g., tetrahydrofuran).

  • Procedure:

    • Prepare a solution of a protected glycine derivative in an anhydrous aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a strong base to deprotonate the α-carbon, forming the enolate.

    • Slowly add allyl bromide to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

    • Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

    • Deprotect the glycine derivative to yield L-allylglycine.

Step 2: Fmoc Protection of L-allylglycine [2]

This step involves the reaction of L-allylglycine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) to protect the amino group.

  • Materials: L-allylglycine, Fmoc-OSu, a weak base (e.g., sodium bicarbonate), and a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane or acetone).

  • Procedure:

    • Dissolve L-allylglycine in an aqueous solution of the weak base.

    • In a separate flask, dissolve Fmoc-OSu in an organic solvent.

    • Slowly add the Fmoc-OSu solution to the L-allylglycine solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours or overnight until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain Fmoc-L-allylglycine.

Incorporation of Fmoc-L-allylglycine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-allylglycine can be incorporated into a peptide chain using standard Fmoc-based SPPS protocols. The following is a representative workflow.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-allylglycine)

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base for coupling activation (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-allylglycine (or another Fmoc-amino acid) and a coupling reagent in DMF. Add the activating base (DIPEA) and allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours to ensure complete coupling.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The general workflow for incorporating Fmoc-L-allylglycine into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) is depicted below.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Resin with Linker and First Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Removes Fmoc group Coupling 3. Coupling (Fmoc-L-allylglycine, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Forms peptide bond Wash2->Deprotection Start next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide containing L-allylglycine Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-L-allylglycine.

Applications and Significance

The primary significance of Fmoc-L-allylglycine lies in the versatility of its allyl side chain. This functional group can participate in a variety of post-synthetic modifications, including:

  • Peptide Stapling: The formation of a covalent bridge between two amino acid side chains to stabilize secondary structures, such as α-helices. This is particularly valuable in the development of peptide-based therapeutics, as it can enhance proteolytic stability and cell permeability.

  • Bioconjugation: The allyl group serves as a site for the attachment of various molecules, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), to the peptide. This is essential for creating diagnostic tools and improving the pharmacokinetic properties of therapeutic peptides.

  • Cyclization: The allyl group can be used as a handle for head-to-tail or side-chain-to-side-chain cyclization of peptides, which can improve their stability and biological activity.

References

In-Depth Technical Guide to Fmoc-α-allyl-L-alanine: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-α-allyl-L-alanine, a key building block in modern peptide chemistry. We will delve into its fundamental properties, its critical role in Solid-Phase Peptide Synthesis (SPPS), and detailed experimental protocols for its application. This guide is intended to be a valuable resource for researchers and professionals in the fields of peptide synthesis, drug discovery, and chemical biology.

Core Properties of Fmoc-α-allyl-L-alanine

Fmoc-α-allyl-L-alanine is a derivative of the amino acid L-alanine, featuring two crucial modifications for peptide synthesis: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl group at the alpha-carbon.

PropertyValueReference
CAS Number 288617-71-0
Molecular Weight 351.40 g/mol
Molecular Formula C21H21NO4
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 100 mg/mL)
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.

The Role of Fmoc-α-allyl-L-alanine in Peptide Synthesis

The unique structure of Fmoc-α-allyl-L-alanine makes it a versatile tool in SPPS, primarily due to the orthogonal nature of its protecting groups.

The Fmoc Protecting Group

The Fmoc group is a base-labile protecting group for the α-amino group of the amino acid. It remains stable under the acidic conditions used for the cleavage of many side-chain protecting groups, allowing for a selective deprotection strategy. The removal of the Fmoc group is typically achieved using a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). This deprotection occurs via a β-elimination mechanism. The progress of the deprotection can be conveniently monitored by UV spectroscopy, as the cleaved dibenzofulvene-piperidine adduct exhibits strong absorbance.

The α-Allyl Group: A Gateway to Peptide Modification

The defining feature of this amino acid is the α-allyl group. This functional group serves as a handle for a variety of chemical modifications, most notably in the synthesis of constrained or "stapled" peptides. These modified peptides often exhibit enhanced biological activity, increased stability against proteolytic degradation, and improved cell permeability compared to their linear counterparts.

Stapled Peptides: The incorporation of two α-alkenyl amino acids within a peptide sequence allows for the formation of a hydrocarbon bridge through a ring-closing metathesis (RCM) reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst). This "staple" constrains the peptide into a specific secondary structure, often an α-helix, which can be crucial for binding to target proteins.

Experimental Protocols

The following sections provide detailed methodologies for the use of Fmoc-α-allyl-L-alanine in SPPS.

Standard Solid-Phase Peptide Synthesis Cycle

This protocol outlines the general steps for incorporating an amino acid, including Fmoc-α-allyl-L-alanine, into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected amino acids (including Fmoc-α-allyl-L-alanine)

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, sequencing grade

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove the piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-α-allyl-L-alanine (typically 3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours with gentle agitation. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

On-Resin Allyl Group Deprotection for Cyclization

The allyl group can be selectively removed while the peptide is still attached to the resin, allowing for on-resin cyclization or other modifications.

Materials:

  • Peptide-resin containing the allyl-protected amino acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane (PhSiH₃) or Acetic Acid/N-Methylmorpholine)

  • Anhydrous, deoxygenated solvent (e.g., DCM or a mixture of Chloroform, Acetic Acid, and N-Methylmorpholine)

Protocol:

  • Swell the peptide-resin in the reaction solvent.

  • Add the palladium catalyst and the scavenger to the resin suspension.

  • Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 2-4 hours.

  • Wash the resin extensively with the reaction solvent and other appropriate washing solvents to remove all traces of the palladium catalyst and scavenger.

  • The deprotected side chain is now available for further on-resin reactions.

ParameterCondition
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Scavenger Phenylsilane or Acetic Acid/NMM
Solvent Anhydrous, deoxygenated DCM or CHCl₃/AcOH/NMM
Reaction Time 2-4 hours
Atmosphere Inert (Argon or Nitrogen)

Purification and Analysis

Crude peptides synthesized using Fmoc-α-allyl-L-alanine are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Logical and Experimental Workflows

The following diagrams illustrate the key workflows in the application of Fmoc-α-allyl-L-alanine.

sps_cycle Start Start with Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotect Yes Final_Cleavage Final Cleavage (TFA Cocktail) Repeat->Final_Cleavage No End Purified Peptide Final_Cleavage->End

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

allyl_deprotection Start Peptide-Resin with α-allyl-L-alanine Reaction On-Resin Reaction: + Pd(PPh₃)₄ + Scavenger (e.g., PhSiH₃) in anhydrous solvent Start->Reaction Wash Extensive Washing Reaction->Wash Modified_Peptide Resin-bound peptide with deprotected side chain Wash->Modified_Peptide Further_Reaction Further On-Resin Chemistry (e.g., Cyclization, Labeling) Modified_Peptide->Further_Reaction End Proceed to Final Cleavage Further_Reaction->End

Caption: On-Resin Allyl Group Deprotection and Modification Workflow.

Signaling Pathways and Drug Development

While specific signaling pathways directly modulated by peptides containing α-allyl-L-alanine are context-dependent and an active area of research, the ability to create structurally constrained peptides has significant implications for drug development. Many protein-protein interactions (PPIs) are mediated by α-helical domains. Stapled peptides that mimic these domains can act as potent and specific inhibitors of such interactions, which are often implicated in diseases like cancer and infectious diseases. The enhanced stability and cell permeability of stapled peptides make them attractive candidates for therapeutic development, overcoming some of the traditional limitations of peptide-based drugs.

Conclusion

Fmoc-α-allyl-L-alanine is a valuable and versatile building block in the field of peptide science. Its unique combination of a base-labile Fmoc group and a chemically addressable α-allyl group provides chemists with a powerful tool for the synthesis of complex and conformationally constrained peptides. The methodologies outlined in this guide provide a foundation for the successful application of this reagent in both academic research and industrial drug development, paving the way for the discovery of novel peptide-based therapeutics.

Synthesis and Purification of Fmoc-α-allyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-α-allyl-L-alanine, a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of unnatural amino acids into peptide chains. The presence of the allyl group offers a site for post-synthetic modification, making this compound a versatile tool in drug discovery and development.

Overview of the Synthetic Strategy

The synthesis of Fmoc-α-allyl-L-alanine is typically achieved through the N-protection of the free amino acid, α-allyl-L-alanine, with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The most common and efficient method for this transformation is the reaction of the amino acid with an activated Fmoc derivative, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic aqueous conditions. The general reaction scheme is depicted below.

Reaction Scheme:

α-allyl-L-alanine + Fmoc-OSu → Fmoc-α-allyl-L-alanine

The purification of the final product is generally accomplished through a series of extraction and crystallization steps to yield the high-purity material required for peptide synthesis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
α-allyl-L-alanine≥98%Commercially Available
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)≥99%Commercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard Supplier
1,4-DioxaneAnhydrousStandard Supplier
Deionized WaterHigh PurityLaboratory Source
Ethyl AcetateACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Hydrochloric Acid (HCl), 1MVolumetric StandardStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier
Synthesis of Fmoc-α-allyl-L-alanine
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve α-allyl-L-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol:acetic acid, 90:8:2).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with deionized water and wash with two portions of diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl. A white precipitate of the product should form.

    • Extract the product into three portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid or viscous oil.

Purification
  • Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Precipitation: Slowly add hexanes to the solution until it becomes cloudy.

  • Cooling: Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) for several hours to facilitate complete crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected physicochemical properties and typical analytical data for Fmoc-α-allyl-L-alanine. Note that specific values for yield and purity are highly dependent on the reaction scale and optimization of the protocol.

ParameterExpected Value/Range
Chemical Formula C₂₁H₂₁NO₄
Molecular Weight 351.40 g/mol
Appearance White to off-white crystalline solid
Melting Point Not reported, but expected to be in the range of similar Fmoc-amino acids (140-160 °C)
Optical Rotation [α]D Not reported, expected to be levorotatory in a suitable solvent (e.g., DMF or CHCl₃)
Typical Yield 80-95%
Purity (by HPLC) ≥98%

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of Fmoc-α-allyl-L-alanine.

Synthesis_Workflow Start Starting Materials: α-allyl-L-alanine Fmoc-OSu NaHCO₃, Dioxane/H₂O Reaction Fmoc Protection Reaction (Room Temperature, 12-24h) Start->Reaction 1. Dissolution & Reagent Addition Workup Aqueous Work-up: - Remove Dioxane - Ether Wash - Acidification (HCl) - Ethyl Acetate Extraction Reaction->Workup 2. Reaction Completion Drying Drying and Concentration: - Dry with MgSO₄ - Evaporation Workup->Drying 3. Isolation of Crude Product Purification Purification: - Recrystallization (Ethyl Acetate/Hexanes) Drying->Purification 4. Preparation for Purification Product Final Product: Fmoc-α-allyl-L-alanine Purification->Product 5. Isolation of Pure Product

Caption: Workflow for the synthesis and purification of Fmoc-α-allyl-L-alanine.

Orthogonal Protection Strategy Using Fmoc-α-Allyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of complex peptide synthesis, particularly for therapeutic and research applications, orthogonal protection strategies are indispensable. This technical guide provides an in-depth overview of a powerful orthogonal strategy employing Nα-Fmoc-α-allyl-L-alanine. This non-canonical amino acid serves as a versatile building block, enabling site-specific modifications and the construction of intricate peptide architectures such as cyclic and branched peptides. The Nα-Fmoc group, labile under basic conditions, and the α-allyl group, removable via palladium catalysis, can be selectively cleaved without interfering with each other or with acid-labile side-chain protecting groups. This guide details the synthesis of the core building block, its application in solid-phase peptide synthesis (SPPS), and protocols for the selective deprotection steps.

Core Concepts: The Principle of Orthogonality

In peptide synthesis, a protecting group is a chemical moiety that blocks a reactive functional group to prevent unwanted side reactions. An orthogonal protection scheme utilizes multiple classes of protecting groups, each of which can be removed by a specific chemical mechanism under conditions that do not affect the others.[1]

The strategy involving Fmoc-α-allyl-L-alanine is a prime example of a three-dimensional orthogonal system, commonly used in Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[2][3]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protects the α-amino group of the amino acid. It is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[4][5]

  • Allyl Group: In this case, it is attached to the α-carbon of alanine. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage and side-chain deprotection (e.g., with trifluoroacetic acid, TFA). The allyl group is selectively removed using a palladium(0) catalyst in the presence of a scavenger.[6][7]

  • tBu (tert-Butyl) Based Groups: Used for the protection of reactive amino acid side chains (e.g., Asp(OtBu), Lys(Boc)). These are stable to the basic conditions of Fmoc deprotection but are cleaved by strong acids like TFA.[3]

This orthogonality allows for the selective deprotection of the α-allyl group on the resin-bound peptide, revealing a reactive site for further chemistry—such as cyclization, branching, or conjugation—while the rest of the peptide remains fully protected.[8]

Orthogonality cluster_PG Protecting Groups cluster_Conditions Deprotection Conditions Fmoc Nα-Fmoc Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Palladium Palladium(0) Catalyst + Scavenger Fmoc->Palladium Stable Acid Acid (e.g., TFA) Fmoc->Acid Stable Allyl Cα-Allyl Allyl->Base Stable Allyl->Palladium Cleaved by Allyl->Acid Stable tBu Side-Chain (tBu, Boc, Trt) tBu->Base Stable tBu->Palladium Stable tBu->Acid Cleaved by

Figure 1. Orthogonality of Fmoc, Allyl, and tBu-based protecting groups.

Experimental Protocols

Synthesis of Fmoc-α-allyl-L-alanine

The synthesis of the Fmoc-α-allyl-L-alanine building block is a multi-step process that involves the asymmetric synthesis of α-allyl-alanine followed by the protection of the α-amino group with the Fmoc moiety.

Step 1: Asymmetric Synthesis of α-Allyl-alanine This protocol is adapted from methods for the asymmetric synthesis of α,α-disubstituted amino acids.[6]

  • Starting Material: A Schiff base of an alanine ester (e.g., tert-butyl ester) is prepared to activate the α-position.

  • Deprotonation: The Schiff base is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate a chiral enolate.

  • Allylation: The enolate is then reacted with an allyl halide, such as allyl bromide, to introduce the allyl group at the α-carbon. The reaction is carefully quenched at low temperature.

  • Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions to remove the Schiff base and the ester protecting group, yielding α-allyl-alanine.

Step 2: Nα-Fmoc Protection This is a standard procedure for the Fmoc protection of an amino acid.[9]

  • Dissolution: Dissolve the synthesized α-allyl-alanine in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

  • Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane dropwise to the amino acid solution while stirring vigorously in an ice bath.

  • Reaction: Allow the mixture to stir at 0 °C for one hour and then at room temperature for several hours or overnight.

  • Workup: Pour the reaction mixture into water and perform an ether extraction to remove impurities. Acidify the aqueous layer to pH 2 with concentrated HCl, which will cause the Fmoc-protected amino acid to precipitate.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., methanol-petroleum ether) to yield pure Fmoc-α-allyl-L-alanine.[9]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-α-allyl-L-alanine

The following is a generalized protocol for manual Fmoc-SPPS on a pre-loaded Wang or Rink Amide resin.

Materials:

  • Resin (e.g., Fmoc-Gly-Wang resin, 0.1 mmol scale)

  • Fmoc-protected amino acids (including Fmoc-α-allyl-L-alanine)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh solution for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-4 equivalents relative to resin loading) with HBTU/HATU (0.95 eq. to amino acid) and DIPEA (2 eq. to amino acid) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If incomplete, continue agitation or perform a second coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence, incorporating Fmoc-α-allyl-L-alanine at the desired position using the same coupling protocol.

SPPS_Cycle Start Start with Resin-AA(n)-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Couple next Fmoc-AA(n+1) (HBTU/HATU, DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 End Resin-AA(n)-AA(n+1)-Fmoc Wash2->End Repeat Repeat for next residue End->Repeat Continue Elongation Repeat->Deprotection

Figure 2. Standard workflow for one cycle of Fmoc-based SPPS.

On-Resin Deprotection of the α-Allyl Group

This procedure is performed on the fully assembled, resin-bound peptide, typically before N-terminal Fmoc group removal if subsequent modification is desired at the α-allyl position.

Materials:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Allyl Scavenger: Phenylsilane (PhSiH₃) or Morpholine

  • Solvent: Anhydrous, deoxygenated DCM or THF.

Protocol:

  • Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent (DCM or THF) and flush the reaction vessel with an inert gas (Argon or Nitrogen).

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (approx. 0.2-0.5 equivalents relative to the peptide) and the scavenger (20-40 equivalents) in the solvent.

  • Reaction: Add the deprotection cocktail to the peptide-resin.

  • Incubation: Agitate the mixture gently at room temperature. The reaction is typically complete within 1-2 hours. Monitor for completion by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. Recent methods have shown that this deprotection can be significantly accelerated using microwave irradiation (e.g., two 5-minute irradiations at 38°C), which can also be performed under atmospheric conditions.[6][10]

  • Washing: After completion, drain the reaction mixture and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence includes DCM, DMF, 0.5% DIPEA in DMF, and finally a chelating wash with 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium.[8]

Quantitative Data Summary

Quantitative data for peptide synthesis is highly sequence-dependent. However, the efficiency of the key deprotection steps is critical for the overall success. The following tables summarize typical conditions and expected outcomes for the orthogonal deprotection steps.

Table 1: Fmoc Group Deprotection Efficiency

ParameterConditionTypical EfficiencyReference
Reagent20% (v/v) Piperidine in DMF>99%[5]
Time2 x 10 min>99%[5]
TemperatureRoom Temperature>99%[5]
MonitoringUV absorbance of dibenzofulvene-piperidine adductQuantitative[11]

Table 2: On-Resin α-Allyl Group Deprotection Efficiency

ParameterConditionTypical EfficiencyReference
CatalystPd(PPh₃)₄ (0.25 eq)>98%[10]
ScavengerPhenylsilane (20 eq)>98%[8]
SolventDCM or THF>98%[8]
Time (RT)2 x 30 min>98%[12]
Time (Microwave)2 x 5 min at 38°C>98%[6][10]

Application Workflow: On-Resin Peptide Cyclization

A major application of the Fmoc-α-allyl-L-alanine strategy is the on-resin synthesis of head-to-tail cyclic peptides. The α-allyl group serves as a handle for subsequent lactamization after its selective removal.

Cyclization_Workflow Start Start: Resin-Bound Linear Peptide (Fmoc-AA...-Ala(α-allyl)-...-AA-Resin) Allyl_Deprotect 1. Selective Allyl Deprotection (Pd(PPh3)4, PhSiH3) Start->Allyl_Deprotect Wash1 2. Wash (DCM, DMF, Chelator) Allyl_Deprotect->Wash1 Fmoc_Deprotect 3. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotect Wash2 4. Wash (DMF, DCM) Fmoc_Deprotect->Wash2 Cyclize 5. On-Resin Cyclization (Lactamization) (Coupling Reagents: PyBOP/HOBt/DIPEA) Wash2->Cyclize Wash3 6. Wash (DMF, DCM) Cyclize->Wash3 Cleave 7. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleave Purify 8. Purification (RP-HPLC) Cleave->Purify

Figure 3. Workflow for on-resin peptide cyclization via an α-allyl handle.

Conclusion

The orthogonal protection strategy utilizing Fmoc-α-allyl-L-alanine provides a robust and versatile platform for the synthesis of complex and modified peptides. The distinct chemical labilities of the Fmoc (base-sensitive), α-allyl (palladium-sensitive), and side-chain (acid-sensitive) protecting groups allow for precise, stepwise manipulation of the peptide structure directly on the solid support. This methodology is particularly powerful for generating constrained architectures like cyclic peptides, which are of significant interest in drug development due to their enhanced stability and binding affinity. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers aiming to leverage this advanced synthetic strategy.

References

The Alpha-Allyl Group: A Versatile Tool in Unnatural Amino Acid Chemistry for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a powerful strategy in drug discovery, chemical biology, and materials science. Among the diverse array of functionalities introduced through UAAs, the α-allyl group stands out for its unique combination of chemical reactivity and steric properties. This versatile handle enables a wide range of chemical transformations, from the construction of cyclic peptides to site-specific protein modification, making α-allyl UAAs invaluable building blocks for the design of novel therapeutics and research tools. This technical guide provides a comprehensive overview of the synthesis, applications, and impact of α-allyl unnatural amino acids, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Enantioselective Synthesis of α-Allyl Unnatural Amino Acids

The precise stereochemical control during the synthesis of α-allyl UAAs is paramount for their application in biological systems. Several robust methods have been developed to achieve high enantioselectivity.

Chiral Squaramide-Catalyzed Allylation

One prominent method involves the use of a chiral squaramide catalyst in the nucleophilic allylation of α-chloro glycinates.[1][2] This approach offers high yields and excellent enantioselectivities for a variety of N-carbamoyl-protected amino esters.[1][2]

Table 1: Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis [2]

EntryAllylsilane NucleophileProductYield (%)ee (%)dr
12-Methylallyltrimethylsilaneα-(2-Methylallyl)glycine ester9596>10:1
22-Phenylallyltrimethylsilaneα-(2-Phenylallyl)glycine ester9294>10:1
32-(4-Methoxyphenyl)allyltrimethylsilaneα-(2-(4-Methoxyphenyl)allyl)glycine ester9695>10:1
4(E)-Crotyltrimethylsilaneα-((E)-But-2-en-1-yl)glycine ester8597>10:1
Tandem N-Alkylation/π-Allylation of α-Iminoesters

A powerful one-pot, three-component coupling reaction enables the asymmetric synthesis of α-allyl-α-aryl α-amino acids.[3][4][5] This method utilizes a Grignard reagent, an α-iminoester, and an allyl acetate to generate sterically hindered α,α-disubstituted amino acids with high enantiomeric excess.[3][4][5]

Table 2: Asymmetric Tandem N-Alkylation/π-Allylation of α-Iminoesters [3]

EntryGrignard Reagentα-IminoesterAllyl AcetateYield (%)ee (%)
1Phenylmagnesium bromideN-(p-Methoxyphenyl) ethyl glycinate imineCinnamyl acetate8592
24-Methoxyphenylmagnesium bromideN-(p-Methoxyphenyl) ethyl glycinate imineCinnamyl acetate8894
32-Thienylmagnesium bromideN-(p-Methoxyphenyl) ethyl glycinate imineCinnamyl acetate7589

Experimental Protocols

General Procedure for Chiral Squaramide-Catalyzed Enantioselective Allylation

This protocol is adapted from the work of Jacobsen and co-workers.[2]

Materials:

  • N-Cbz-α-chloro glycine methyl ester

  • 2-Substituted allylsilane (1.2 equivalents)

  • Chiral squaramide catalyst (1 mol%)

  • Toluene (0.1 M)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral squaramide catalyst.

  • Dissolve the catalyst in toluene.

  • Add the N-Cbz-α-chloro glycine methyl ester to the solution.

  • Cool the reaction mixture to the desired temperature (typically -20 °C to 0 °C).

  • Add the 2-substituted allylsilane dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-allyl amino ester.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

General Procedure for Tandem N-Alkylation/π-Allylation of α-Iminoesters

This protocol is based on the methodology developed by Trost and coworkers.[3]

Materials:

  • α-Iminoester

  • Grignard reagent (1.1 equivalents)

  • Allyl acetate (1.2 equivalents)

  • Palladium catalyst (e.g., Pd2(dba)3, 2.5 mol%)

  • Chiral ligand (e.g., (R,R)-ANDEN-phenyl Trost ligand, 7.5 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the chiral ligand.

  • Add anhydrous THF and stir to dissolve.

  • Add the α-iminoester to the catalyst solution.

  • Cool the mixture to -78 °C.

  • Slowly add the Grignard reagent dropwise.

  • After stirring for 30 minutes at -78 °C, add the allyl acetate.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the α-allyl-α-aryl amino acid ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Role of the α-Allyl Group in Peptide and Protein Chemistry

The α-allyl group serves as a versatile functional handle for a variety of applications in peptide and protein science.

Peptide Stapling and Macrocyclization

The olefinic nature of the α-allyl group makes it an ideal substrate for ring-closing metathesis (RCM).[6][7][8][9] By incorporating two α-allyl amino acids at appropriate positions within a peptide sequence, RCM can be employed to create a covalent hydrocarbon staple. This conformational constraint can stabilize secondary structures, such as α-helices, which are often crucial for biological activity but are unstable in short, linear peptides.[6][9]

PeptideStapling cluster_0 Linear Peptide with α-Allyl UAAs cluster_1 Stapled Peptide P1 Peptide Chain UAA1 α-Allyl UAA (i) SP Stabilized α-Helix P1->SP Ring-Closing Metathesis P2 ... UAA2 α-Allyl UAA (i+4 or i+7) UAA1->UAA2 RCM P3 Peptide Chain Staple Hydrocarbon Staple

Caption: Ring-closing metathesis of a linear peptide containing two α-allyl unnatural amino acids to form a conformationally constrained stapled peptide.

Bioorthogonal Chemistry and Site-Specific Protein Modification

The alkene functionality of the α-allyl group is bioorthogonal, meaning it does not react with native functional groups found in biological systems. This allows for highly specific chemical modifications of proteins containing α-allyl UAAs.[10][11][12][13] Reactions such as thiol-ene coupling and tetrazine ligation can be used to attach fluorescent probes, affinity tags, or therapeutic payloads to specific sites on a protein.[10][11]

BioorthogonalModification Protein Protein with α-Allyl UAA ModifiedProtein Site-Specifically Modified Protein Protein->ModifiedProtein Bioorthogonal Reaction (e.g., Thiol-ene, Tetrazine Ligation) Probe Probe with Bioorthogonal Handle (e.g., Thiol, Tetrazine) Probe->ModifiedProtein

Caption: Site-specific modification of a protein containing an α-allyl UAA via a bioorthogonal chemical reaction.

Impact on Peptide Conformation and Biological Activity

The introduction of an α-allyl group can significantly influence the conformational preferences of a peptide. The steric bulk of the allyl group can restrict the rotation around the peptide backbone, favoring certain secondary structures. Furthermore, the ability to form cyclic structures through RCM has a profound impact on biological activity.

Table 3: Influence of α-Allyl Substitution and Stapling on Peptide Helicity and Activity

PeptideModification% Helicity (CD)Biological Activity (IC50/EC50)Reference
p53-derived peptide (linear)None< 5%> 100 µM[6]
p53-derived peptide (stapled)i, i+7 α-allyl glycine RCM> 70%5 µM[6]
Bid BH3 peptide (linear)None~10%25 µM[14]
Bid BH3 peptide (stapled)i, i+4 α-allyl glycine RCM~60%0.5 µM[14]

The data clearly demonstrates that the introduction of a hydrocarbon staple via α-allyl UAAs dramatically increases the α-helicity of peptides, which in turn leads to a significant enhancement in their biological activity.

Experimental Workflow: From Synthesis to Application

The following workflow illustrates the key steps involved in utilizing α-allyl unnatural amino acids in research and development.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_incorporation Peptide/Protein Incorporation cluster_modification Chemical Modification cluster_analysis Analysis and Application A 1. Enantioselective Synthesis of α-Allyl UAA B 2. Solid-Phase Peptide Synthesis (SPPS) or Genetic Code Expansion A->B C1 3a. Ring-Closing Metathesis (Peptide Stapling) B->C1 C2 3b. Bioorthogonal Ligation (Protein Labeling) B->C2 D1 4a. Conformational Analysis (CD, NMR) C1->D1 D2 4b. Biological Activity Assays C1->D2 C2->D2 D3 4c. Imaging/Diagnostics C2->D3

Caption: A generalized experimental workflow for the synthesis, incorporation, modification, and analysis of α-allyl unnatural amino acids.

Conclusion

The α-allyl group has proven to be an exceptionally valuable addition to the synthetic chemist's toolbox for creating novel unnatural amino acids. Its unique reactivity allows for the construction of complex peptide architectures and the site-specific modification of proteins with a high degree of control. The ability to conformationally constrain peptides through ring-closing metathesis has led to the development of potent and stable therapeutic candidates. Furthermore, the bioorthogonal nature of the alkene functionality opens up a vast landscape for chemical biology and diagnostic applications. As synthetic methodologies continue to improve and our understanding of the interplay between structure and function deepens, the role of α-allyl unnatural amino acids in advancing drug discovery and scientific research is set to expand even further.

References

An In-depth Technical Guide to the Role of α-Alkylated Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and lack of defined secondary structure, limiting their oral bioavailability and overall efficacy. The introduction of non-canonical amino acids, particularly α-alkylated amino acids, into peptide sequences has emerged as a powerful strategy to overcome these limitations. This guide provides a comprehensive overview of the structure, synthesis, and impact of α-alkylated amino acids on peptide design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Challenge of Peptide Therapeutics

Native peptides are readily degraded by proteases, leading to short in vivo half-lives. Furthermore, their conformational flexibility can result in reduced receptor binding affinity and selectivity. These intrinsic properties pose significant challenges for the development of peptides as viable drug candidates.

α-Alkylated Amino Acids: A Solution to Peptide Limitations

α-Alkylated amino acids are characterized by the substitution of the α-hydrogen atom with an alkyl group. This structural modification imparts significant conformational constraints on the peptide backbone, leading to the stabilization of specific secondary structures such as α-helices and β-turns. The steric hindrance provided by the additional alkyl group also shields the adjacent peptide bonds from enzymatic cleavage, thereby enhancing proteolytic stability.

Structure and Properties of α-Alkylated Amino Acids

The defining feature of an α-alkylated amino acid is the presence of a quaternary α-carbon. This seemingly simple modification has profound effects on the local and global conformation of a peptide. The steric bulk of the α-alkyl group restricts the accessible dihedral angles (φ and ψ) of the peptide backbone, forcing it to adopt well-defined secondary structures. The nature of the alkyl group (e.g., methyl, ethyl, propyl) can be varied to fine-tune these conformational preferences.

Impact of α-Alkylation on Peptide Properties

The incorporation of α-alkylated amino acids into a peptide sequence can dramatically alter its physicochemical and biological properties.

Conformational Control: Inducing Secondary Structures

One of the most significant applications of α-alkylation is the induction and stabilization of α-helical conformations. The restricted conformational freedom imposed by α,α-disubstituted amino acids, such as aminoisobutyric acid (Aib), promotes the formation of helical structures, which are crucial for many protein-protein interactions.

While α-methylation tends to favor helical conformations, the introduction of larger α-alkyl groups, such as ethyl or propyl, can promote more extended backbone structures or induce β-turn formation. This allows for the precise engineering of peptide secondary structure to match the requirements of a specific biological target.

Enhanced Proteolytic Stability

The steric shield provided by the α-alkyl group significantly hinders the approach of proteases, rendering the adjacent peptide bonds resistant to cleavage. This leads to a substantial increase in the peptide's half-life in biological fluids, a critical factor for therapeutic efficacy. For instance, the replacement of Alanine with α-aminoisobutyric acid (Aib) in semaglutide and tirzepatide blocks dipeptidyl peptidase-4 (DPP-4) cleavage, extending their in vivo half-life.[1]

Modulation of Biological Activity

By stabilizing a bioactive conformation, α-alkylation can lead to a significant increase in receptor binding affinity and biological activity. The ability to fine-tune the peptide's three-dimensional structure allows for the optimization of its interaction with its target, leading to improved potency and selectivity.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative impact of α-alkylation on key peptide properties.

Table 1: Receptor Binding Affinity (IC50/Kd)
Peptide/AnalogTargetα-Alkylated ResidueBinding Affinity (IC50/Kd)Fold ImprovementReference
Noxa PeptideMcl-1None>1000 nM-[2]
Bph-cross-linked Noxa (1)Mcl-1Biphenylalanine4.9 ± 1.5 nM~200[2]
Bph-cross-linked Noxa (2)Mcl-1Biphenylalanine3.4 ± 0.2 nM~294[2]
Table 2: Proteolytic Stability (Half-life)
PeptideMatrixα-Alkylated ResidueHalf-life (t1/2)Fold ImprovementReference
Linear Noxa PeptideMouse SerumNone10.5 ± 2.3 min-[2]
Cross-linked Peptide 5Mouse SerumBiphenylalanine31.6 ± 2.2 h180[2]
Cross-linked Peptide 8Mouse SerumBiphenylalanine, N-methyl-Ala21.2 ± 2.6 h121[2]
Table 3: Conformational Properties (Helicity)
PeptideConditionsα-Alkylated Residue% HelicityReference
Unmodified RNase A peptide20 °CNone30%[3]
Si,i+4S(8)-Δ2 stapled analog20 °CStapled α,α-disubstituted49%[3]
Si,i+4S(8)-Δ4 stapled analog20 °CStapled α,α-disubstituted77%[3]
Unconstrained Peptide 110% TFE/PBSNoneUnstructured
HBS Analog 310% TFE/PBSHydrogen-bond surrogateHelical
Unconstrained Peptide 210% TFE/PBSNoneUnstructured
HBS Analog 410% TFE/PBSHydrogen-bond surrogateHelical

Experimental Protocols

Synthesis of α,α-Dialkylated Amino Acids

A common method for the synthesis of α,α-disubstituted α-amino acids involves the alkylation of a glycine equivalent.

This method provides a route to sterically hindered and polyfunctional α,α-disubstituted α-amino acids.

  • Alkylation: Treat ethyl nitroacetate with a base such as N,N-diisopropylethylamine (DIEA) in the presence of a catalytic amount of a tetraalkylammonium salt.

  • Add an activated alkyl halide or a Michael acceptor to achieve double C-alkylation. Good to excellent yields are typically obtained.

  • Nitro Reduction: Selectively reduce the nitro group to an amine using zinc in acetic acid or through hydrogenation over a Raney Nickel catalyst.

  • Saponification and Protection: Saponify the resulting amino ester to the corresponding carboxylic acid.

  • Protect the amino group with a suitable protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to yield the final product ready for peptide synthesis.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered α-alkylated amino acids into a growing peptide chain requires optimized coupling conditions.

  • Fmoc-protected α-alkylated amino acid

  • Rink Amide MBHA resin or other suitable solid support

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling:

    • Pre-activate the Fmoc-protected α-alkylated amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) to ensure complete acylation, especially for sterically hindered residues. Double coupling may be necessary.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • After the final amino acid has been coupled, wash the resin thoroughly and dry it.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Impact and Process

Inhibition of Amyloid-β Aggregation Pathway

α-Alkylated peptides can be designed to interfere with the aggregation of amyloid-β (Aβ) peptides, a key pathological event in Alzheimer's disease. The following diagram illustrates the Aβ aggregation pathway and the points of inhibition by α-alkylated peptide inhibitors.

Amyloid_Beta_Aggregation_Pathway cluster_0 Amyloid-β Aggregation Cascade Monomer Aβ Monomer Oligomer Soluble Oligomers (Toxic Species) Monomer->Oligomer Aggregation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Insoluble Fibrils (Plaques) Protofibril->Fibril Maturation Inhibitor α-Alkylated Peptide Inhibitor Inhibitor->Monomer Inhibitor->Oligomer Blockage of oligomerization Inhibitor->Protofibril Capping of fibril ends

Amyloid-β aggregation pathway and points of inhibition.
Experimental Workflow: From Synthesis to Analysis

The following diagram outlines a typical experimental workflow for the design, synthesis, and analysis of peptides containing α-alkylated amino acids.

Peptide_Synthesis_Workflow cluster_design Design & Synthesis cluster_analysis Purification & Analysis cluster_evaluation Biophysical & Biological Evaluation PeptideDesign Peptide Design & Selection of α-Alkylated Amino Acid AASynthesis Synthesis of Fmoc-protected α-Alkylated Amino Acid PeptideDesign->AASynthesis SPPS Solid-Phase Peptide Synthesis (SPPS) AASynthesis->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Characterization) Purification->Characterization Purity Analytical HPLC (Purity Assessment) Characterization->Purity CD Circular Dichroism (Conformational Analysis) Purity->CD Stability Proteolytic Stability Assay (e.g., in serum) CD->Stability Binding Receptor Binding Assay (e.g., SPR, ELISA) Stability->Binding Activity In vitro/In vivo Biological Activity Assay Binding->Activity

References

Fmoc-α-allyl-L-alanine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-α-allyl-L-alanine is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Its unique α-allyl group offers a site for specific chemical modifications, making it a valuable building block in drug discovery and development. A thorough understanding of its solubility and stability is paramount for its effective application in peptide synthesis and other downstream processes. This technical guide provides a comprehensive overview of the available data and general principles governing the solubility and stability of Fmoc-α-allyl-L-alanine.

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in solid-phase peptide synthesis (SPPS), influencing coupling efficiency and overall yield. While specific quantitative data for Fmoc-α-allyl-L-alanine is limited, its solubility behavior can be inferred from its structural characteristics and data available for similar compounds. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.

Table 1: Quantitative Solubility of Fmoc-α-allyl-L-alanine

SolventAbbreviationSolubilityNotes
Dimethyl sulfoxideDMSO≥ 100 mg/mLThe saturation point has not been determined.
DimethylformamideDMFExpected to be highA common solvent for peptide synthesis; Fmoc-amino acids are generally well-soluble.
N-Methyl-2-pyrrolidoneNMPExpected to be highAnother common polar aprotic solvent for SPPS with good solvating properties for Fmoc-amino acids.
DichloromethaneDCMModerate to highOften used in combination with other solvents to improve solubility and resin swelling.
AcetonitrileACNModerateMay be used in purification but can have lower solvating power for some protected amino acids compared to DMF or NMP.

Note: The expected solubility in DMF, NMP, DCM, and ACN is based on the general behavior of Fmoc-protected amino acids and should be experimentally verified for Fmoc-α-allyl-L-alanine.

Stability Data

The stability of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, allowing for orthogonal protection strategies. The Fmoc group is notoriously labile to basic conditions while remaining stable under acidic treatments.

Table 2: Stability Profile of the Fmoc Group in Fmoc-α-allyl-L-alanine

ConditionReagent/ParameterStabilityNotes
Basic 20% Piperidine in DMFLabileStandard condition for Fmoc deprotection in SPPS. The cleavage is rapid.
Tertiary amines (e.g., DIEA)Limited stabilityStability is dependent on the base concentration, solvent, and temperature.[1]
Aqueous base (e.g., NaHCO₃)LabileUsed in the synthesis of Fmoc-amino acids.
Acidic Trifluoroacetic acid (TFA)StableThe Fmoc group is resistant to the acidic conditions used for the cleavage of side-chain protecting groups and cleavage from the resin.
Thermal 120°C in DMSOLabileThermal cleavage can occur without the presence of a base.[2][3]
Storage -20°C to -80°C (solid)StableLong-term storage in a dry, dark environment is recommended.
In solution (e.g., DMF)ModerateFmoc-amino acids can exhibit decomposition over extended periods when dissolved in solvents like NMP, and to a lesser extent, DMF.[4]

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a general procedure for determining the solubility of Fmoc-α-allyl-L-alanine in a given solvent.

  • Preparation of Saturated Solution:

    • Accurately weigh a small amount of Fmoc-α-allyl-L-alanine (e.g., 10 mg) into a vial.

    • Add a small, precise volume of the test solvent (e.g., 100 µL) to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid dissolves completely, add another known weight of the compound and repeat the process until a saturated solution (i.e., solid material remains undissolved) is obtained.

    • Equilibrate the saturated solution at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Analysis:

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 265 nm for the Fmoc group), to determine the concentration.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Protocol 2: Assessment of Stability by HPLC

This protocol describes a method to assess the stability of Fmoc-α-allyl-L-alanine under specific conditions (e.g., different pH, temperature).

  • Sample Preparation:

    • Prepare a stock solution of Fmoc-α-allyl-L-alanine in a suitable solvent (e.g., acetonitrile or DMF) at a known concentration.

    • Prepare test solutions by diluting the stock solution into different buffers (for pH stability) or solvents and incubating them at various temperatures.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

    • Quench any ongoing reaction if necessary (e.g., by neutralizing an acidic or basic solution).

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the samples onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient (e.g., a gradient of water/acetonitrile with 0.1% TFA).

    • Monitor the elution profile using a UV detector at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

  • Data Analysis:

    • Determine the peak area of the intact Fmoc-α-allyl-L-alanine at each time point.

    • Plot the percentage of the remaining intact compound against time to determine the degradation kinetics.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the handling and analysis of Fmoc-α-allyl-L-alanine.

G Factors Influencing Fmoc-α-allyl-L-alanine Solubility Solubility Solubility of Fmoc-α-allyl-L-alanine Solvent Solvent Properties Solubility->Solvent Compound Compound Properties Solubility->Compound Temperature Temperature Solubility->Temperature Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Dielectric Dielectric Constant Solvent->Dielectric MW Molecular Weight Compound->MW Structure Molecular Structure (Fmoc & allyl groups) Compound->Structure Crystal Crystal Lattice Energy Compound->Crystal

Caption: Logical relationship of factors affecting solubility.

G Experimental Workflow for Stability Assessment cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Stock Prepare Stock Solution Test_Sol Prepare Test Solutions (different pH/temp) Stock->Test_Sol Incubate Incubate at Set Conditions Test_Sol->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Kinetics Determine Degradation Kinetics HPLC->Kinetics

Caption: Workflow for assessing compound stability.

References

The Allyl Group in Peptide Synthesis: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful peptide synthesis. Among the array of available protecting groups, the allyl group offers a unique combination of stability and mild cleavage conditions, rendering it an invaluable tool for the synthesis of complex peptides. This technical guide provides an in-depth exploration of the reactivity of the allyl group in peptide synthesis, detailing its application, deprotection methodologies, and potential side reactions.

Introduction to Allyl Protecting Groups in Peptide Synthesis

Allyl-based protecting groups, such as allyloxycarbonyl (Alloc) for amines and allyl esters (OAll) for carboxylic acids, provide a layer of protection that is orthogonal to the commonly used acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups.[1][2][3] This orthogonality is the cornerstone of their utility, enabling the selective deprotection of specific functional groups on the peptide backbone or amino acid side chains without affecting other protected sites.[3][4] This capability is particularly crucial for the on-resin synthesis of cyclic peptides, branched peptides, and peptides requiring side-chain modifications.[4][5]

The stability of allyl groups to both acidic and basic conditions commonly employed in solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA) for Boc deprotection and piperidine for Fmoc removal, allows for their seamless integration into established synthesis workflows.[2][6] Deprotection is typically achieved under mild, neutral conditions via palladium(0)-catalyzed allyl transfer, which preserves the integrity of the peptide and other sensitive functionalities.[2][6]

Reactivity and Stability of the Allyl Group

The stability of the allyl protecting group stems from the robust nature of the allyl ether, ester, or carbamate linkage under a wide range of chemical conditions encountered in peptide synthesis. The key to its selective removal lies in the susceptibility of the allyl group to transition metal catalysis.

The deprotection mechanism is a palladium(0)-catalyzed process, often referred to as the Tsuji-Trost reaction.[7] The process involves three main steps:

  • Coordination: The palladium(0) catalyst coordinates to the double bond of the allyl group.

  • Oxidative Addition: The palladium inserts into the carbon-oxygen or carbon-nitrogen bond, forming a η³-allyl palladium(II) complex and releasing the deprotected amine or carboxylic acid.

  • Nucleophilic Scavenging: A nucleophilic scavenger attacks the π-allyl complex, regenerating the palladium(0) catalyst and forming a stable, neutral byproduct with the allyl group.[7]

The choice of scavenger is critical to the success of the deprotection, as it prevents the re-alkylation of the newly deprotected functional group by the reactive allyl cation and influences the overall reaction kinetics.[8]

Experimental Protocols

Synthesis of Fmoc-Lys(Alloc)-OH

This protocol describes the synthesis of a common allyl-protected amino acid derivative.

Materials:

  • Fmoc-Lys-OH

  • Allyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Fmoc-Lys-OH in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add allyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography to obtain pure Fmoc-Lys(Alloc)-OH.

On-Resin Allyl Deprotection (Manual)

This protocol details the manual deprotection of an Alloc or OAll group from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing an allyl-protected amino acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 - 0.3 equivalents based on resin substitution)

  • Scavenger (e.g., Phenylsilane (PhSiH₃), 20 equivalents)

  • Dichloromethane (DCM) or a mixture of Chloroform (CHCl₃), Acetic Acid (AcOH), and N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF)

  • Washing solvents (DCM, DMF)

  • Solution of 0.5% sodium diethyldithiocarbamate in DMF (for palladium scavenging)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Prepare the deprotection solution. For example, dissolve Pd(PPh₃)₄ and phenylsilane in DCM.

  • Drain the swelling solvent from the resin.

  • Add the deprotection solution to the resin.

  • Gently agitate the mixture at room temperature for 20-60 minutes. For more challenging deprotections, the reaction can be repeated.[6]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (2 x 15 minutes).

  • Wash the resin again with DMF (3x) and DCM (3x).

  • The deprotected functional group is now ready for the next synthetic step.

Automated On-Resin Allyl Deprotection

This protocol is adapted for use on an automated peptide synthesizer.

Reagents:

  • Deprotection Solution: A solution of Pd(PPh₃)₄ in a solvent mixture such as chloroform containing 5% acetic acid and 2.5% N-methylmorpholine.[5]

  • Washing Solution: 0.5% Diisopropylethylamine (DIEA) and 0.5% sodium diethyldithiocarbamate in DMF.[5]

Automated Synthesizer Program:

  • Resin Swelling: Swell the peptide-resin in the appropriate solvent (e.g., DCM or DMF).

  • Deprotection Cycle:

    • Deliver the deprotection solution containing the palladium catalyst and scavenger to the reaction vessel.

    • Recycle the solution through the resin bed for a specified time (e.g., 2 hours).[5]

  • Washing Cycle:

    • Drain the deprotection solution.

    • Wash the resin with DMF.

    • Wash with the washing solution to remove palladium residues.

    • Wash thoroughly with DMF and DCM to prepare for the next coupling step.

Quantitative Data on Allyl Deprotection

The efficiency of allyl deprotection can be influenced by the choice of catalyst, scavenger, solvent, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Scavengers for Alloc Deprotection

ScavengerCatalystSolventTimeYield/CompletionReference
Phenylsilane (PhSiH₃)Pd(PPh₃)₄DCM30 min (x2)Quantitative[9]
MorpholinePd(PPh₃)₄CH₂Cl₂10-30 min (x2)-[10]
N-Methylmorpholine (NMM)Pd(PPh₃)₄CHCl₃/AcOH2 hours-[5]
Dimethylamine-borane (Me₂NH·BH₃)Pd(PPh₃)₄-40 minQuantitative[8]
Triethylsilane (TES-H) with Meldrum's AcidPd(PPh₃)₂Cl₂DMF10 min100% conversion[1]

Table 2: Reaction Conditions for On-Resin Allyl Deprotection

Catalyst (equiv.)Scavenger (equiv.)Solvent SystemTemperatureTimePurityReference
Pd(PPh₃)₄ (0.3)NMM (2.5%) / AcOH (5%)CHCl₃Room Temp20-60 min-[6]
Pd(PPh₃)₄ (0.1)Phenylsilane (20)CH₂Cl₂Room Temp20 min (x2)-
Pd(PPh₃)₄PhenylsilaneDMF38°C (Microwave)5 min (x2)>98%
Pd(PPh₃)₂Cl₂ (0.2)TES-H (3) / Meldrum's Acid (3)DMFRoom Temp10 min100% conversion[1]

Potential Side Reactions and Mitigation Strategies

While allyl deprotection is generally a clean and efficient process, some side reactions can occur:

  • N-allylation: The deprotected amine can be re-allylated by the allyl cation intermediate. This is effectively suppressed by using an appropriate scavenger in sufficient excess.[8]

  • Aspartimide Formation: The use of Asp(OAll) can be prone to aspartimide formation, particularly during the subsequent coupling step. The unhindered nature of the allyl ester offers less steric protection compared to bulkier groups like tert-butyl.[2] This can be mitigated by using specialized coupling conditions or by protecting the backbone amide nitrogen of the preceding amino acid.

  • Catalyst Poisoning: The palladium catalyst can be sensitive to certain functional groups and reaction conditions. It is important to use high-purity solvents and reagents and to perform the reaction under an inert atmosphere, although some modern protocols are more robust.[11]

Visualizing Workflows and Mechanisms

Logical Relationships of Orthogonal Protecting Groups

Orthogonal_Protecting_Groups Peptide Fully Protected Peptide Fmoc_Deprotection Piperidine in DMF Peptide->Fmoc_Deprotection Base Labile Boc_Deprotection TFA in DCM Peptide->Boc_Deprotection Acid Labile Allyl_Deprotection Pd(0) / Scavenger Peptide->Allyl_Deprotection Palladium Labile Peptide_Fmoc_Removed N-terminus Deprotected Fmoc_Deprotection->Peptide_Fmoc_Removed Selective Removal Peptide_Boc_Removed Side Chain Deprotected (e.g., Lys(Boc)) Boc_Deprotection->Peptide_Boc_Removed Selective Removal Peptide_Allyl_Removed Side Chain Deprotected (e.g., Lys(Alloc)) Allyl_Deprotection->Peptide_Allyl_Removed Selective Removal

Caption: Orthogonality of Fmoc, Boc, and Allyl protecting groups.

Experimental Workflow for On-Resin Allyl Deprotection and Cyclization

SPPS_Allyl_Workflow start Start: Resin load Load First Amino Acid start->load spps Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) load->spps allyl_aa Incorporate Fmoc-AA(Allyl)-OH spps->allyl_aa deprotect_n N-terminal Fmoc Deprotection spps->deprotect_n Final Elongation allyl_aa->spps Continue Elongation deprotect_allyl Selective Allyl Side Chain Deprotection (Pd(0) / Scavenger) deprotect_n->deprotect_allyl cyclize On-Resin Cyclization deprotect_allyl->cyclize cleave Cleavage from Resin & Global Deprotection cyclize->cleave purify Purification cleave->purify end Final Cyclic Peptide purify->end

Caption: Workflow for cyclic peptide synthesis using allyl protection.

Palladium-Catalyzed Allyl Deprotection Mechanism

Allyl_Deprotection_Mechanism cluster_0 Catalytic Cycle Protected_Peptide R-NH-Alloc Allyl-Protected Peptide Coordination Coordination Complex Protected_Peptide:port->Coordination Pd0 Pd(0)L₂ Pd0->Coordination + Pi_Allyl_Complex [Pd(II)L₂]⁺ π-Allyl Complex Coordination->Pi_Allyl_Complex Oxidative Addition Pi_Allyl_Complex->Pd0 Reductive Elimination Deprotected_Peptide R-NH₂ Deprotected Peptide Pi_Allyl_Complex->Deprotected_Peptide - Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger Scavenger Scavenger (Nu⁻) Scavenger->Pi_Allyl_Complex Nucleophilic Attack

Caption: Mechanism of palladium-catalyzed allyl deprotection.

Conclusion

The allyl protecting group is a powerful and versatile tool in the arsenal of the peptide chemist. Its orthogonality to standard protecting group strategies, combined with mild deprotection conditions, enables the synthesis of a wide array of complex and modified peptides. A thorough understanding of its reactivity, the nuances of the palladium-catalyzed deprotection, and the role of scavengers is essential for its successful implementation. By following well-defined protocols and being mindful of potential side reactions, researchers can leverage the unique advantages of allyl protection to advance the frontiers of peptide science and drug discovery.

References

A Deep Dive into Fmoc-Protected Amino Acids for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids has been a cornerstone in the advancement of solid-phase peptide synthesis (SPPS), establishing itself as the predominant strategy for both research and industrial-scale peptide production. This technical guide explores the core features of Fmoc-protected amino acids, detailing their chemical properties, the nuances of their application in SPPS, and the strategic considerations for their use in the synthesis of complex peptides.

Core Principles of Fmoc Chemistry in SPPS

The Fmoc/tBu (tert-butyl) strategy is a testament to the principle of orthogonal protection in chemical synthesis.[1][2][3] This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acid, while acid-labile protecting groups, typically based on the tert-butyl cation, are employed for the permanent protection of reactive amino acid side chains.[1][4] This orthogonality is the linchpin of the strategy's success, allowing for the selective removal of the Nα-Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups.[1][]

The cyclic process of SPPS using Fmoc-protected amino acids involves two key steps: deprotection of the N-terminal Fmoc group to liberate a free amine, and the subsequent coupling of the next activated Fmoc-amino acid to this amine.[6] This cycle is repeated until the desired peptide sequence is assembled on the solid support.

Key Advantages of the Fmoc Strategy

The widespread adoption of Fmoc chemistry over the older Boc (tert-butyloxycarbonyl) strategy can be attributed to several key advantages:

  • Milder Deprotection Conditions: The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][7] This contrasts sharply with the harsh, repetitive acid treatments (e.g., trifluoroacetic acid - TFA) required for Boc deprotection, which can lead to degradation of sensitive peptide sequences and modifications.[8]

  • Compatibility with Sensitive Modifications: The mild conditions of Fmoc SPPS are compatible with a wide range of post-translational modifications (PTMs), such as phosphorylation and glycosylation, which are often unstable under the strong acidic conditions of Boc chemistry.[8]

  • Reduced Side Reactions: The Fmoc deprotection mechanism, a β-elimination reaction, does not generate highly reactive cationic species, thereby minimizing side reactions like alkylation of sensitive residues such as tryptophan and methionine.[]

  • Real-Time Monitoring: The fluorenyl group of the Fmoc moiety exhibits strong UV absorbance around 300 nm.[] The release of the dibenzofulvene-piperidine adduct during deprotection can be monitored spectrophotometrically, allowing for real-time assessment of the reaction's completion.[9] This feature is invaluable for optimizing reaction times and ensuring complete deprotection at each step, which is critical for the synthesis of long and complex peptides.[]

  • High Yields and Purity: The efficiency of both the coupling and deprotection steps in Fmoc SPPS typically leads to high crude peptide purity, often exceeding 70%, and stable high coupling yields, generally over 99%.[][7]

The SPPS Cycle: A Step-by-Step Workflow

The iterative nature of Fmoc SPPS allows for the systematic assembly of peptides. A typical cycle can be broken down into the following key stages:

  • Resin Swelling: The solid support (resin) is swollen in a suitable solvent, typically DMF, to ensure accessibility of the reactive sites.[10]

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a basic solution, most commonly 20% piperidine in DMF.[7]

  • Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[7]

  • Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated in solution and then added to the resin to couple with the newly freed N-terminal amine of the growing peptide chain.[7]

  • Washing: A final series of washes with DMF and other solvents removes excess reagents and soluble byproducts.[10]

This cycle is repeated for each amino acid in the desired sequence.

Quantitative Data in Fmoc SPPS

The efficiency and duration of the core reactions in Fmoc SPPS are critical parameters for successful peptide synthesis. The following tables summarize typical quantitative data for these processes.

ParameterReagent/ConditionTypical DurationTypical Yield/PurityReferences
N-α-Fmoc Deprotection 20% Piperidine in DMF5 - 20 minutes> 99% completion[7][11]
5% Piperazine / 2% DBU in NMPFaster than 20% Piperidine/DMFHigh, with reduced side reactions[12]
Amino Acid Coupling HBTU/HATU/HCTU, DIPEA in DMF30 - 60 minutes> 99%[7][13]
DIC/OxymaPure in DMF60 - 120 minutes95 - 98%[13]
Final Cleavage & Deprotection TFA-based cocktails1 - 3 hoursSequence-dependent, generally >70% crude purity[7]

Table 1: Summary of Quantitative Data for Key Steps in Fmoc SPPS. Note: Reaction times and yields are sequence-dependent and can be influenced by factors such as steric hindrance and peptide aggregation.

Side-Chain Protection: The Key to Orthogonality

The selection of appropriate side-chain protecting groups is crucial for preventing unwanted side reactions during peptide synthesis. In the Fmoc/tBu strategy, these groups must be stable to the basic conditions of Fmoc deprotection but readily cleavable by strong acid during the final cleavage step.

Amino AcidSide-Chain Protecting GroupLabilityCleavage ConditionsReferences
Arg Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Acid-labileTFA[2]
Asn, Gln, His Trt (Trityl)Acid-labileTFA[2]
Asp, Glu OtBu (tert-Butyl ester)Acid-labileTFA[2]
Cys Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-Butyl)Trt: Acid-labile; Acm: Iodine; tBu: Strong acidTFA for Trt[2][14]
Lys, Trp Boc (tert-Butyloxycarbonyl)Acid-labileTFA[2]
Ser, Thr, Tyr tBu (tert-Butyl ether)Acid-labileTFA[2][15]

Table 2: Common Side-Chain Protecting Groups in Fmoc-based SPPS and Their Cleavage Conditions.

Experimental Protocols

Protocol 1: Standard N-α-Fmoc Deprotection
  • Swell the peptidyl-resin in DMF for 30-60 minutes in a suitable reaction vessel.[10]

  • Drain the DMF from the swollen resin.[10]

  • Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[7]

  • Agitate the mixture at room temperature for an initial 2 minutes, then drain the solution.[7]

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[7]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

Protocol 2: Standard Amino Acid Coupling using HBTU
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.[7]

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group.[7]

  • Immediately add the activated amino acid solution to the deprotected peptidyl-resin.[7]

  • Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended.[7]

  • Drain the reaction solution.

  • Wash the resin extensively with DMF and then Dichloromethane (DCM).[7]

  • A qualitative ninhydrin (Kaiser) test can be performed to confirm the completion of the coupling reaction. A blue color indicates the presence of free primary amines, signifying an incomplete reaction.[9]

Protocol 3: Final Cleavage and Deprotection

Caution: This procedure involves the use of strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Wash the final peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[10]

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). TIS is a scavenger used to trap reactive cations generated during cleavage.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 1-3 hours with occasional swirling.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Dry the purified peptide under vacuum.

Visualizing Key Processes in Fmoc SPPS

To further elucidate the core concepts of Fmoc-based SPPS, the following diagrams illustrate the key chemical transformations and workflows.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Proton_Abstraction Piperidine (Base) Elimination β-Elimination Intermediate->Elimination Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene Free_Amine H₂N-Peptide-Resin (Free Amine) Elimination->Free_Amine Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine via β-elimination.

SPPS_Cycle Start Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 4. Washing (DMF/DCM) Coupling->Wash2 End Fmoc-Dipeptide-Resin Wash2->End Repeat Repeat Cycle End->Repeat Repeat->Deprotection

Caption: The iterative cycle of solid-phase peptide synthesis using Fmoc chemistry.

Orthogonal_Protection cluster_Peptide Fully Protected Peptide on Resin cluster_Deprotection Selective Deprotection Steps Protected_Peptide Fmoc-(AA)n-SideChain(PG)-Resin Fmoc_Removal Nα-Fmoc Removal Protected_Peptide->Fmoc_Removal SideChain_Cleavage Side-Chain PG Removal & Resin Cleavage Protected_Peptide->SideChain_Cleavage Reagent1 Mild Base (e.g., Piperidine) Fmoc_Removal->Reagent1 achieved with Reagent2 Strong Acid (e.g., TFA) SideChain_Cleavage->Reagent2 achieved with

Caption: Orthogonality of Fmoc and side-chain protecting groups (PG) in SPPS.

References

Methodological & Application

Protocol for the Incorporation of Fmoc-α-allyl-L-alanine into Peptides: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of Fmoc-α-allyl-L-alanine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). It includes application notes on post-synthetic modification of the allyl group, which serves as a versatile handle for peptide cyclization, conjugation, and the introduction of diverse chemical moieties.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and cell permeability. Fmoc-α-allyl-L-alanine is a valuable building block that introduces a reactive allyl group at the α-carbon of an alanine residue. This functional group is orthogonal to most standard protecting groups used in peptide synthesis, allowing for selective post-synthetic modifications. Common applications include olefin metathesis for peptide stapling or cyclization and thiol-ene reactions for conjugation.

Materials and Reagents

  • Fmoc-α-allyl-L-alanine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Grubbs' catalyst (1st or 2nd generation) for metathesis

  • Other Fmoc-protected amino acids

  • Cleavage cocktail reagents (e.g., TFA, TIS, water, DODT)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing α-allyl-L-alanine

This protocol outlines the manual synthesis of a peptide containing Fmoc-α-allyl-L-alanine on a Rink Amide resin. The procedure can be adapted for automated peptide synthesizers.

3.1.1. Resin Swelling and Fmoc Deprotection

  • Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes and drain.

  • Repeat the 20% piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

3.1.2. Amino Acid Coupling

  • In a separate vial, dissolve Fmoc-α-allyl-L-alanine (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a double coupling.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

3.1.3. Chain Elongation Repeat the Fmoc deprotection (section 3.1.1) and amino acid coupling (section 3.1.2) steps for each subsequent amino acid in the peptide sequence.

Post-Synthetic Modification: On-Resin Olefin Metathesis

The allyl group of the incorporated α-allyl-L-alanine can be utilized for various modifications. Olefin metathesis is a common strategy for peptide cyclization (stapling).

3.2.1. Ring-Closing Metathesis (RCM) This protocol is for a peptide containing two α-allyl-L-alanine residues for intramolecular cyclization.

  • After assembling the linear peptide on the resin, wash the resin thoroughly with DCM.

  • Swell the resin in 1,2-dichloroethane (DCE) for 30 minutes.

  • In a separate, dry, and argon-purged vial, dissolve Grubbs' catalyst (e.g., 1st or 2nd generation, 0.1-0.2 equivalents relative to the peptide on resin) in degassed DCE.

  • Add the catalyst solution to the resin.

  • Agitate the reaction mixture under an argon atmosphere for 2-4 hours at room temperature.

  • Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the reaction is complete, drain the catalyst solution and wash the resin extensively with DCE and DCM.

Peptide Cleavage and Deprotection
  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is Reagent K: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with an appropriate gradient of water/ACN containing 0.1% TFA.

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

While specific quantitative data for the coupling efficiency of Fmoc-α-allyl-L-alanine is not extensively reported in the literature, typical coupling yields for standard Fmoc-amino acids in SPPS are generally high, often exceeding 99%.[1] The actual yield can be influenced by factors such as the peptide sequence, resin, and coupling reagents used.[1] For planning purposes, an estimated overall yield for a moderately sized peptide can range from 20% to 50% of the theoretical maximum based on the initial resin loading.[2]

Table 1: General Parameters for SPPS of α-allyl-L-alanine Containing Peptides

ParameterRecommendationNotes
Resin Rink AmideFor C-terminal amide peptides.
Fmoc Deprotection 20% Piperidine in DMFStandard procedure.
Coupling Reagents DIC/OxymaPure®Efficient and minimizes racemization.
Equivalents (AA:Coupling Agent:Base) 3:3:6 (for DIEA) or 3:3 (for DIC/Oxyma)Excess reagents drive the reaction to completion.
Coupling Time 1-2 hoursMonitor with Kaiser test.
Cleavage Cocktail Reagent K or similarChoice depends on side-chain protecting groups.
Purification RP-HPLCStandard method for peptide purification.

Visualizations

Experimental Workflow for SPPS and Post-Synthetic Modification

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification Post-Synthetic Modification cluster_Final Final Steps Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH) Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Allyl Coupling (Fmoc-α-allyl-L-alanine) Deprotection2->Coupling_Allyl Wash2 Washing Coupling_Allyl->Wash2 Elongation Chain Elongation (Repeat Deprotection/Coupling) Wash2->Elongation RCM On-Resin Olefin Metathesis Elongation->RCM Optional Cleavage Cleavage & Deprotection Elongation->Cleavage RCM->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS) Purification->Analysis Final_Product Lyophilized Peptide Analysis->Final_Product

Caption: Workflow for SPPS incorporation of Fmoc-α-allyl-L-alanine and subsequent modification.

Signaling Pathway Context (Hypothetical)

While specific signaling pathways directly modulated by peptides containing α-allyl-L-alanine are not well-documented, such peptides can be designed to interact with various cellular targets. For instance, a stapled peptide could be engineered to mimic an α-helical protein domain involved in a protein-protein interaction, such as the interaction between p53 and MDM2, which is crucial in cancer biology. Alanine itself can influence cellular signaling and metabolism.[3]

Signaling_Pathway cluster_PPI Protein-Protein Interaction cluster_Intervention Therapeutic Intervention cluster_Outcome Cellular Outcome p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Apoptosis Apoptosis p53->Apoptosis Tumor Suppression Stapled_Peptide α-allyl-Ala Stapled Peptide (p53 Mimetic) Stapled_Peptide->MDM2 Inhibition

Caption: Hypothetical inhibition of the p53-MDM2 interaction by an α-allyl-alanine stapled peptide.

Conclusion

The incorporation of Fmoc-α-allyl-L-alanine into peptides via SPPS is a straightforward process that follows standard protocols. The real power of this unnatural amino acid lies in the versatility of its allyl group for post-synthetic modifications. Olefin metathesis, in particular, has become a widely used technique for creating conformationally constrained peptides with enhanced biological activity and stability. These application notes provide a solid foundation for researchers to explore the potential of α-allyl-L-alanine-containing peptides in their own research and drug development endeavors.

References

Application Notes and Protocols: On-Resin Peptide Cyclization Using Fmoc-α-allyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, binding affinity, and specificity compared to their linear counterparts. On-resin cyclization offers a streamlined and efficient method for their synthesis, minimizing side product formation and simplifying purification. This document provides detailed protocols and application notes for the on-resin cyclization of peptides incorporating Fmoc-α-allyl-L-alanine. The primary method described is Ring-Closing Metathesis (RCM), a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium-based catalysts.

Data Presentation

Table 1: On-Resin Ring-Closing Metathesis (RCM) Efficiency

This table summarizes the yield of the desired cyclic peptide product under various reaction conditions using a second-generation Grubbs catalyst. The data is based on the cyclization of a model dipeptide, Fmoc-Tyr(All)-Tyr(All), on a solid support.[1]

Catalyst Concentration (mM)Temperature (°C)RCM Product Yield (%)Desallyl Side Product (%)
140HighLow
340HighLow
0.340Decreased-
160LowHigh
360LowHigh

Data adapted from a study on a model dipeptide to illustrate the impact of reaction conditions on RCM efficiency.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a solid support using standard Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-α-allyl-L-alanine)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Coupling vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a coupling vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and Oxyma (3-5 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Shake at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue shaking and re-test.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-α-allyl-L-alanine at the desired positions.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of the resin-bound linear peptide containing two α-allyl-L-alanine residues.

Materials:

  • Peptidyl-resin from Protocol 1

  • Grubbs' Catalyst (1st or 2nd Generation)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Nitrogen or Argon source

  • Reaction vessel with a frit

Procedure:

  • Resin Preparation: Wash the deprotected peptidyl-resin with DCM (5 times) and then with anhydrous DCE (3 times).

  • Catalyst Solution Preparation: In a separate flask, dissolve Grubbs' catalyst (0.15-0.20 equivalents based on resin loading) in anhydrous DCE to make a 5-10 mM solution. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Cyclization Reaction:

    • Add the catalyst solution to the resin in the reaction vessel.

    • Shake the mixture at room temperature for 2-4 hours under an inert atmosphere (nitrogen or argon).

    • The reaction progress can be monitored by cleaving a small amount of peptide from a few resin beads and analyzing by HPLC-MS.

  • Catalyst Removal and Washing:

    • Filter off the catalyst solution.

    • Wash the resin with DCE (3 times) and DCM (3 times).

    • To ensure complete reaction, a second treatment with fresh catalyst solution can be performed.

  • Final Washing: After the final catalyst treatment, wash the resin thoroughly with DCM (5 times), DMF (5 times), and finally with DCM (5 times). Dry the resin under vacuum.

Protocol 3: Cleavage and Purification

This protocol details the cleavage of the cyclic peptide from the resin and its subsequent purification.

Materials:

  • Cyclized peptidyl-resin from Protocol 2

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Centrifuge

  • Reversed-phase HPLC system

Procedure:

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Shake at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and repeat the ether wash twice.

  • Purification:

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide by reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM On-Resin Cyclization (RCM) cluster_cleavage Cleavage and Purification resin Resin Swelling fmoc_deprotection Fmoc Deprotection resin->fmoc_deprotection coupling Amino Acid Coupling (including Fmoc-α-allyl-L-alanine) fmoc_deprotection->coupling elongation Repeat for Chain Elongation coupling->elongation elongation->fmoc_deprotection final_deprotection Final Fmoc Deprotection elongation->final_deprotection resin_prep Resin Washing (DCM, DCE) final_deprotection->resin_prep catalyst_add Add Grubbs' Catalyst in DCE cyclization Shake under Inert Atmosphere catalyst_remove Catalyst Removal & Washing cleavage Cleavage from Resin (TFA Cocktail) catalyst_remove->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (MS, HPLC) purification->characterization

Caption: Experimental workflow for on-resin peptide cyclization.

gpcr_signaling_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates cyclic_peptide Cyclic Peptide (Ligand) cyclic_peptide->gpcr Binds to second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling Cascade second_messenger->downstream Initiates

Caption: GPCR signaling pathway modulated by a cyclic peptide.

References

Application Notes and Protocols: Palladium-Catalyzed Cleavage of the Allyl Group from Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cleavage of the allyl protecting group from peptides. This critical step in solid-phase peptide synthesis (SPPS) enables the selective deprotection of amino acid side chains for subsequent modifications, such as cyclization, branching, or the introduction of labels.

Introduction

The allyloxycarbonyl (Alloc) group is a valuable amine protecting group in peptide synthesis due to its orthogonality with the commonly used Fmoc and Boc protecting groups. Its removal under mild conditions using a palladium(0) catalyst allows for selective deprotection without affecting other protecting groups on the peptide backbone or side chains. This methodology is instrumental in the synthesis of complex peptides, including cyclic and branched structures.

The reaction proceeds via a π-allyl palladium complex, followed by nucleophilic attack that cleaves the allyl group from the peptide. A variety of palladium catalysts and nucleophilic scavengers can be employed, each offering different advantages in terms of reaction kinetics, efficiency, and ease of purification.

Reaction Mechanism: The Tsuji-Trost Reaction

The palladium-catalyzed cleavage of the allyl group is based on the Tsuji-Trost reaction. The process can be summarized in three main steps:

  • Coordination: The palladium(0) catalyst, typically a complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group on the peptide.

  • Oxidative Addition: The palladium atom inserts into the carbon-oxygen bond of the allyl ester or carbamate, forming a π-allyl palladium(II) complex and the deprotected peptide.

  • Nucleophilic Attack and Regeneration of Catalyst: A nucleophilic scavenger attacks the π-allyl complex, forming an allylic scavenger adduct and regenerating the palladium(0) catalyst, which can then participate in another catalytic cycle.

Below is a diagram illustrating the catalytic cycle.

Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Coordination Coordination Pd0->Coordination Peptide-Allyl PiAllyl π-Allyl Pd(II) Complex Coordination->PiAllyl Oxidative Addition NucAttack Nucleophilic Attack PiAllyl->NucAttack Nucleophile (Scavenger) DeprotectedPeptide Deprotected Peptide PiAllyl->DeprotectedPeptide NucAttack->Pd0 Regeneration AllylScavenger Allyl-Scavenger Adduct NucAttack->AllylScavenger PeptideAllyl Allyl-Protected Peptide PeptideAllyl->Coordination

Caption: Catalytic cycle of palladium-catalyzed allyl group cleavage.

Data Presentation: Comparison of Deprotection Conditions

The efficiency of the allyl group cleavage can be influenced by the choice of palladium catalyst, nucleophilic scavenger, solvent, and reaction conditions. The following tables summarize quantitative data from various protocols to facilitate comparison.

Table 1: Comparison of Nucleophilic Scavengers in Pd(PPh₃)₄-Catalyzed Deallylation

Nucleophilic ScavengerCatalyst EquivalentsScavenger EquivalentsSolventReaction TimeTemperaturePurity/YieldReference
Phenylsilane (PhSiH₃)0.220Dichloromethane (DCM)2 hoursRoom TempNot specified[1]
Phenylsilane (PhSiH₃)0.25Not specifiedNot specified2 x 30 minRoom TempComplete deprotection observed by HPLC[2]
MorpholineNot specified38DMSO:THF:0.5 N HCl (2:2:1)2 hours25°CNot specified[3]
N-Methylmorpholine (NMM)Not specifiedNot specifiedCHCl₃ with 5% HOAcNot specifiedNot specifiedSuccessful deprotection[3]
Dimethylamine borane (Me₂NH·BH₃)Not specified40Not specified40 minNot specifiedQuantitative removal[4]

Table 2: Comparison of Room Temperature vs. Microwave-Assisted Deallylation

MethodCatalystScavengerReaction TimeTemperaturePurityReference
Room TemperaturePd(PPh₃)₄Phenylsilane2 x 30 minutesRoom TempComplete deprotection[2]
Microwave-AssistedPd(PPh₃)₄Phenylsilane2 x 5 minutes38°C>98%[5]

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cleavage of the allyl group from a peptide synthesized on solid support.

Protocol 1: Standard Room Temperature Deallylation on Solid-Phase

This protocol is a widely used method for the deprotection of allyl groups on resin-bound peptides.

Materials:

  • Allyl-protected peptide on resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase peptide synthesis (SPPS) reaction vessel with a frit

  • Inert gas (Argon or Nitrogen)

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the SPPS reaction vessel.

  • Washing: Drain the DCM and wash the resin three times with DCM.

  • Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection solution under an inert atmosphere. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 0.2 equivalents, 23 mg) and phenylsilane (e.g., 20 equivalents, 216 µL) in DCM (e.g., 2 mL).[1]

  • First Deprotection Reaction: Add the freshly prepared deprotection cocktail to the resin. Seal the vessel and shake gently at room temperature for 30 minutes to 2 hours.[1][2] The solution may turn yellow or orange.

  • Washing: Drain the reaction solution and wash the resin extensively with DCM (3-5 times) followed by DMF (3-5 times).

  • Second Deprotection (Optional but Recommended): Repeat steps 3-5 to ensure complete removal of the allyl group.

  • Final Washing: After the final deprotection step, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Resin Drying: Dry the resin under a stream of inert gas or in a desiccator. The deprotected peptide is now ready for the next synthetic step.

Protocol_1_Workflow Start Start: Allyl-Protected Peptide on Resin Swell Swell Resin in DCM Start->Swell Wash1 Wash with DCM (3x) Swell->Wash1 Deprotection1 First Deprotection Reaction (30 min - 2 hr, RT) Wash1->Deprotection1 PrepareCocktail Prepare Deprotection Cocktail (Pd(PPh₃)₄, PhSiH₃ in DCM) PrepareCocktail->Deprotection1 Wash2 Wash with DCM and DMF Deprotection1->Wash2 Deprotection2 Second Deprotection Reaction (Optional) Wash2->Deprotection2 Wash3 Final Wash with DMF and DCM Deprotection2->Wash3 Dry Dry Resin Wash3->Dry End End: Deprotected Peptide on Resin Dry->End

Caption: Workflow for room temperature deallylation.

Protocol 2: Microwave-Assisted Deallylation on Solid-Phase

This protocol utilizes microwave energy to significantly reduce the reaction time.[5]

Materials:

  • Allyl-protected peptide on resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Microwave peptide synthesizer or a scientific microwave reactor

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail Preparation: Prepare a solution of Pd(PPh₃)₄ and phenylsilane in DMF.

  • First Microwave Reaction: Add the deprotection cocktail to the resin in a microwave-safe vessel. Irradiate in the microwave synthesizer for 5 minutes at 38°C.[5]

  • Washing: Drain the reaction solution and wash the resin with DMF.

  • Second Microwave Reaction: Add a fresh portion of the deprotection cocktail and irradiate for another 5 minutes at 38°C.[5]

  • Final Washing: Drain the solution and wash the resin thoroughly with DMF and then DCM.

  • Resin Drying: Dry the resin. The peptide is now ready for subsequent steps.

Protocol_2_Workflow Start Start: Allyl-Protected Peptide on Resin Swell Swell Resin in DMF Start->Swell Microwave1 First Microwave Reaction (5 min, 38°C) Swell->Microwave1 PrepareCocktail Prepare Deprotection Cocktail (Pd(PPh₃)₄, PhSiH₃ in DMF) PrepareCocktail->Microwave1 Wash1 Wash with DMF Microwave1->Wash1 Microwave2 Second Microwave Reaction (5 min, 38°C) Wash1->Microwave2 Wash2 Final Wash with DMF and DCM Microwave2->Wash2 Dry Dry Resin Wash2->Dry End End: Deprotected Peptide on Resin Dry->End

References

Application Notes and Protocols for the Synthesis of Lactam-Bridged Peptides using Fmoc-α-allyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactam-bridged peptides are a class of constrained peptides that exhibit enhanced structural stability, proteolytic resistance, and receptor binding affinity compared to their linear counterparts.[1] The formation of a lactam bridge can induce and stabilize secondary structures such as α-helices and β-turns, which are often crucial for biological activity.[1] This document provides a detailed protocol for the synthesis of lactam-bridged peptides utilizing Fmoc-α-allyl-L-alanine as a key building block. The synthesis involves standard solid-phase peptide synthesis (SPPS) followed by on-resin ring-closing metathesis (RCM) to form the hydrocarbon bridge, which is then oxidatively cleaved and cyclized to form the lactam.

This method offers a robust and versatile approach for creating structurally diverse constrained peptides for applications in drug discovery and chemical biology. The use of orthogonal protecting groups, such as Fmoc for the α-amine and allyl groups on the side chains, allows for selective deprotection and modification, enabling the synthesis of complex peptide architectures.[2]

Experimental Workflow

The overall workflow for the synthesis of lactam-bridged peptides using Fmoc-α-allyl-L-alanine is depicted below. The process begins with the assembly of the linear peptide on a solid support, followed by on-resin ring-closing metathesis, and culminates in the cleavage and purification of the final cyclic peptide.

Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM On-Resin Cyclization cluster_Final Cleavage and Purification Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Repeat for each amino acid Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Repeat for each amino acid Capping Capping (Optional) Coupling->Capping Repeat for each amino acid Capping->Fmoc_Deprotection Repeat for each amino acid RCM_Setup Resin Swelling in DCM Capping->RCM_Setup Catalyst_Addition Addition of Grubbs' Catalyst RCM_Setup->Catalyst_Addition RCM_Reaction Ring-Closing Metathesis Catalyst_Addition->RCM_Reaction Washing Resin Washing RCM_Reaction->Washing Cleavage Cleavage from Resin Washing->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS & NMR Analysis Purification->Characterization

Figure 1. Overall experimental workflow for the synthesis of lactam-bridged peptides.

Materials and Reagents

ReagentSupplierGrade
Rink Amide MBHA resinVarious100-200 mesh, ~0.5 mmol/g loading
Fmoc-α-allyl-L-alanineVariousPeptide synthesis grade
Other Fmoc-protected amino acidsVariousPeptide synthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousAnhydrous, peptide synthesis grade
PiperidineVariousReagent grade
HBTU/HATUVariousPeptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)VariousReagent grade
Grubbs' Catalyst (2nd Generation)Various
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Acetonitrile (ACN)VariousHPLC grade
WaterVariousHPLC grade

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a linear peptide containing Fmoc-α-allyl-L-alanine and a partner amino acid for cyclization (e.g., Fmoc-L-allylglycine) on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. Incorporate Fmoc-α-allyl-L-alanine and the partner allylated amino acid at the desired positions.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol details the formation of the carbon-carbon double bond bridge between the side chains of α-allyl-L-alanine and its partner.

  • Resin Preparation: After synthesis of the linear peptide, wash the resin thoroughly with DCM and swell in anhydrous DCM for 30 minutes.

  • Catalyst Preparation: In a separate vial, dissolve Grubbs' catalyst (2nd generation, 15-20 mol%) in anhydrous DCM.

  • RCM Reaction: Add the catalyst solution to the resin suspension. Sparge with argon or nitrogen for 15 minutes and then shake the reaction mixture at room temperature for 2-4 hours. For sterically hindered substrates, the reaction can be gently heated to 40°C.[3]

  • Reaction Monitoring: A small aliquot of resin can be cleaved and analyzed by LC-MS to monitor the progress of the cyclization.

  • Resin Washing: After the reaction is complete, wash the resin thoroughly with DCM (5x), DMF (3x), and methanol (3x) to remove the catalyst and byproducts.

Figure 2. Schematic of the on-resin ring-closing metathesis reaction.

Protocol 3: Cleavage, Purification, and Characterization

This protocol describes the final steps to obtain the purified lactam-bridged peptide.

  • Resin Drying: Dry the resin under vacuum for at least 1 hour.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final lactam-bridged peptide by LC-MS and NMR spectroscopy.

Quantitative Data Summary

The following table summarizes representative yields and purity for the synthesis of a model lactam-bridged peptide. Actual results may vary depending on the peptide sequence and specific reaction conditions.

StepParameterRepresentative Value
Solid-Phase Peptide Synthesis Crude Linear Peptide Yield80-95%
Purity (Crude)60-85%
Ring-Closing Metathesis Conversion Rate>90%
Crude Cyclic Peptide Yield70-90%
RP-HPLC Purification Final Yield15-30% (overall)
Final Purity>95%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling in SPPS Steric hindrance, peptide aggregation.Use a stronger coupling reagent (e.g., HATU), double couple, or increase reaction time.
Low RCM Conversion Inactive catalyst, poor resin swelling, steric hindrance.Use fresh catalyst, ensure anhydrous conditions, swell resin properly in DCM, increase catalyst loading, or gently heat the reaction.[3]
Side Product Formation in RCM Catalyst degradation, isomerization.Use fresh catalyst, perform the reaction under an inert atmosphere, and avoid excessive heating.
Poor Yield after Purification Peptide aggregation, poor solubility, losses during handling.Optimize HPLC gradient, use additives like formic acid or hexafluoroisopropanol (HFIP) to improve solubility.

Conclusion

The synthesis of lactam-bridged peptides using Fmoc-α-allyl-L-alanine provides a powerful strategy for creating conformationally constrained peptides with potentially improved biological properties. The protocols outlined in this document offer a comprehensive guide for researchers in academia and industry. Careful optimization of the coupling and RCM steps is crucial for achieving high yields and purity. The resulting lactam-bridged peptides can serve as valuable tools for studying protein-protein interactions and as starting points for the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for Fmoc-α-allyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-α-allyl-L-alanine in solid-phase peptide synthesis (SPPS). This unique amino acid derivative offers a versatile platform for the synthesis of modified peptides through on-resin manipulation of its α-allyl side chain. The protocols outlined below cover the incorporation of Fmoc-α-allyl-L-alanine into peptide sequences and subsequent on-resin modifications, including olefin metathesis and thiol-ene click chemistry.

Introduction to Fmoc-α-allyl-L-alanine

Fmoc-α-allyl-L-alanine is an α,α-disubstituted amino acid derivative that serves as a valuable building block in SPPS for creating peptides with unique structural features. The presence of the allyl group directly on the α-carbon introduces a reactive handle that is orthogonal to the standard Fmoc/tBu protection strategy. This orthogonality allows for selective chemical modifications on the resin-bound peptide, enabling the synthesis of cyclic peptides, conjugated peptides, and other complex structures that are of significant interest in drug discovery and chemical biology.

The primary challenge in utilizing Fmoc-α-allyl-L-alanine lies in its steric hindrance. As an α,α-disubstituted amino acid, its coupling to the growing peptide chain can be less efficient than standard proteinogenic amino acids. Therefore, optimized coupling protocols are often required to achieve high yields. Microwave-assisted SPPS has been shown to be particularly effective in driving the coupling of sterically hindered amino acids to completion.[1]

Physicochemical Properties

PropertyValue
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid
Molecular Formula C21H21NO4
Molecular Weight 367.40 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM
Storage Store at -20°C

Solid-Phase Peptide Synthesis (SPPS) Protocol

This section details the protocol for the incorporation of Fmoc-α-allyl-L-alanine into a peptide sequence using standard manual or automated SPPS.

Materials
  • Fmoc-α-allyl-L-alanine

  • Rink Amide resin (or other suitable resin)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HCTU, HATU, or PyBOP/HOBt

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, NMP

  • Washing Solvents: DMF, DCM, IPA

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

SPPS Workflow Diagram

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection after last amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Experimental Protocol for Incorporating Fmoc-α-allyl-L-alanine

Due to the steric hindrance of Fmoc-α-allyl-L-alanine, a more robust coupling strategy is recommended.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-α-allyl-L-alanine:

    • Pre-activation: In a separate vial, dissolve Fmoc-α-allyl-L-alanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add collidine (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Let the reaction proceed for 2-4 hours at room temperature. For difficult couplings, extend the reaction time or perform the coupling at a slightly elevated temperature (e.g., 40°C) or use microwave irradiation.

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin and then treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

Note on Coupling: The use of more potent coupling reagents like HATU or PyAOP is recommended for sterically hindered amino acids.[2] The choice of base is also critical, with less nucleophilic bases like 2,4,6-collidine being preferred over DIPEA to minimize racemization.[3]

On-Resin Modifications of the α-allyl Side Chain

The true utility of incorporating Fmoc-α-allyl-L-alanine lies in the ability to perform post-synthetic modifications on the resin-bound peptide.

On-Resin Ring-Closing Metathesis (RCM)

RCM is a powerful technique for the synthesis of cyclic peptides. By incorporating two allyl-containing residues into the peptide sequence, a macrocycle can be formed.

RCM_Workflow Peptide_Resin Peptide-Resin with two allyl groups Wash_DCE Wash (DCE) Peptide_Resin->Wash_DCE RCM_Reaction RCM Reaction (Grubbs' Catalyst in DCE) Wash_DCE->RCM_Reaction Wash_DCE2 Wash (DCE, DCM) RCM_Reaction->Wash_DCE2 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash_DCE2->Cleavage Cyclic_Peptide Cyclic Peptide Cleavage->Cyclic_Peptide

Caption: Workflow for on-resin Ring-Closing Metathesis (RCM).
  • Peptide Synthesis: Synthesize the linear peptide containing two allyl-bearing residues (e.g., Fmoc-α-allyl-L-alanine and another allyl-containing amino acid) on the resin using the protocol described in section 3.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with DCM and then with 1,2-dichloroethane (DCE).

  • RCM Reaction:

    • Prepare a 5-10 mM solution of a Grubbs' catalyst (e.g., Grubbs' 2nd generation) in degassed DCE.

    • Add the catalyst solution to the resin and shake the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon).

    • For improved yields, the reaction can be repeated with a fresh portion of the catalyst.[4]

  • Washing: After the reaction, wash the resin extensively with DCE and DCM to remove the catalyst.

  • Cleavage: Cleave the cyclic peptide from the resin using the standard cleavage cocktail.

Peptide SystemCatalyst (mol%)SolventTime (h)Temperature (°C)Yield (%)Reference
Heptapeptide with O-allyl-SerGrubbs' 1st Gen (20)CHCl₃3-42585-90[5]
Dipeptide with O-allyl-TyrGrubbs' 2nd Gen (variable)DCE240up to 79[6]
Arodyn analog with O-allyl-TyrHoveyda-Grubbs' 2nd GenDCE240~76[6]

Note: Yields are highly sequence-dependent and optimization of catalyst, solvent, temperature, and reaction time may be necessary.

On-Resin Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry provides an efficient method for peptide cyclization or conjugation by reacting the allyl side chain with a thiol-containing molecule, often a cysteine residue within the same peptide for cyclization.

Thiol_Ene_Workflow Peptide_Resin Peptide-Resin with allyl and thiol groups Reaction_Setup Add Photoinitiator in DMF/H₂O Peptide_Resin->Reaction_Setup UV_Irradiation UV Irradiation (365 nm) Reaction_Setup->UV_Irradiation Wash Wash (DMF, DCM) UV_Irradiation->Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Cyclic_Peptide Thioether-linked Cyclic Peptide Cleavage->Cyclic_Peptide

Caption: Workflow for on-resin thiol-ene mediated peptide cyclization.
  • Peptide Synthesis: Synthesize the linear peptide containing Fmoc-α-allyl-L-alanine and a cysteine residue with its side chain protecting group removed on-resin (e.g., by using Fmoc-Cys(Mmt)-OH and selectively deprotecting with 1% TFA in DCM).

  • Reaction Setup: Swell the resin in a solution of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable solvent system (e.g., DMF/H₂O).

  • Photochemical Reaction: Irradiate the reaction mixture with UV light (typically 365 nm) for 20 minutes to 2 hours.

  • Washing: After the reaction, wash the resin thoroughly with DMF and DCM.

  • Cleavage: Cleave the cyclic peptide from the resin using the standard cleavage cocktail.

Alkene SourceThiol SourcePhotoinitiatorTimeYield (%)Reference
Lys(Alloc)CysDMPA2 h24[7]
Lys(Norbornene)CysDMPA20 min37[7]

Note: The use of strained alkenes like norbornene can significantly increase the reaction rate and yield.[7]

Conclusion

Fmoc-α-allyl-L-alanine is a powerful tool for the synthesis of complex and modified peptides. While its incorporation into peptide chains requires optimized coupling conditions due to steric hindrance, the versatility of its α-allyl side chain for on-resin modifications such as ring-closing metathesis and thiol-ene click chemistry opens up a wide range of possibilities for designing novel peptide-based therapeutics and research tools. The protocols and data presented here provide a solid foundation for researchers to successfully utilize this unique amino acid in their synthetic endeavors. Careful optimization of the described methods for each specific peptide sequence is crucial for achieving high yields and purity.

References

Application Notes & Protocols: A Guide to Creating Constrained Peptides Using α-allyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The therapeutic potential of peptides is often limited by their poor metabolic stability and low cell permeability. Constraining a peptide's conformation, for instance by introducing a hydrocarbon staple, can overcome these limitations. This document provides a detailed guide to utilizing α-allyl-L-alanine for creating such constrained, or "stapled," peptides through ring-closing metathesis (RCM). This technique enhances the peptide's alpha-helical structure, leading to improved biological activity and stability.

Section 1: Synthesis of α-allyl-L-alanine

A crucial first step is the synthesis of the unnatural amino acid, Fmoc-L-α-allylalanine-OH. A common and effective method is the asymmetric alkylation of a chiral glycine enolate equivalent with allyl bromide.

Experimental Protocol: Asymmetric Synthesis of Fmoc-L-α-allylalanine-OH

  • Preparation of the Schiff Base: A solution of (S)-(-)-2-N-(N'-benzylprolyl)amino benzophenone is reacted with glycine tert-butyl ester in the presence of a dehydrating agent to form the chiral nickel(II)-complexed Schiff base.

  • Asymmetric Alkylation: The complex is deprotonated with a strong base, such as n-butyllithium, at low temperature (-78 °C) to form a chiral enolate. This enolate is then alkylated with allyl bromide. The bulky chiral auxiliary directs the stereoselective addition of the allyl group.

  • Hydrolysis and Purification: The resulting complex is hydrolyzed with aqueous acid to release the amino acid ester. The tert-butyl ester is then cleaved, and the free amino acid is purified using column chromatography.

  • Fmoc Protection: The purified L-α-allylalanine is then protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group by reacting it with Fmoc-succinimide in the presence of a base. The final product, Fmoc-L-α-allylalanine-OH, is purified by crystallization or chromatography.

Table 1: Representative Yields for α-allyl-L-alanine Synthesis

StepProductTypical Yield (%)
Asymmetric AlkylationBoc-L-α-allylalanine-OtBu70-85%
Boc DeprotectionL-α-allylalanine>95%
Fmoc ProtectionFmoc-L-α-allylalanine-OH85-95%

Section 2: Peptide Synthesis and Stapling

The synthesized Fmoc-L-α-allylalanine-OH can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS). The constraining "staple" is then formed by ring-closing metathesis (RCM) of two α-allyl-L-alanine residues within the peptide chain.

Experimental Protocol: Solid-Phase Synthesis and Ring-Closing Metathesis

  • Peptide Synthesis: The peptide is assembled on a resin support (e.g., Rink amide resin) using an automated peptide synthesizer. Standard Fmoc-SPPS chemistry is employed. The two α-allyl-L-alanine residues are coupled at the desired positions (commonly i and i+4 or i+7) within the peptide sequence.

  • Ring-Closing Metathesis (RCM):

    • The peptide-resin is swelled in a suitable solvent like dichloromethane (DCM).

    • The Grubbs' first-generation catalyst is added to the resin suspension.

    • The reaction is allowed to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by LC-MS.

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final stapled peptide are confirmed by LC-MS and mass spectrometry.

Table 2: Comparison of Unstapled vs. Stapled Peptide Characteristics

CharacteristicUnstapled PeptideStapled Peptide
Helicity (%) 10-20%70-90%
Proteolytic Stability (t½) < 1 hour> 24 hours
Cell Permeability LowModerate to High

Workflow for Creating a Stapled Peptide:

G synthesis Synthesis of Fmoc-L-α-allylalanine-OH spps Solid-Phase Peptide Synthesis (Incorporate α-allyl-L-alanine) synthesis->spps rcm On-Resin Ring-Closing Metathesis (RCM) spps->rcm cleavage Cleavage and Deprotection rcm->cleavage purification RP-HPLC Purification cleavage->purification final_product Final Stapled Peptide purification->final_product

Caption: Workflow for the synthesis of a stapled peptide.

Section 3: Application in Targeting the p53-MDM2 Interaction

A prominent application of stapled peptides is the inhibition of the protein-protein interaction between p53 and its negative regulator, MDM2. The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated by overexpression of MDM2. Stapled peptides can mimic the α-helical domain of p53 that binds to MDM2, thereby disrupting this interaction and reactivating p53.

Signaling Pathway of p53 Activation by a Stapled Peptide:

G stapled_peptide Stapled Peptide (p53 Mimic) mdm2 MDM2 stapled_peptide->mdm2 Inhibits p53 p53 mdm2->p53 Binds & Ubiquitinates p21 p21 p53->p21 Activates apoptosis Apoptosis p53->apoptosis Induces ub Ubiquitin

Caption: Inhibition of the p53-MDM2 interaction.

Experimental Protocol: In Vitro Assay for p53-MDM2 Inhibition

A fluorescence polarization assay can be used to measure the inhibition of the p53-MDM2 interaction.

  • Reagents:

    • Recombinant human MDM2 protein.

    • A fluorescently labeled p53-derived peptide probe (e.g., FAM-p53).

    • Stapled peptide inhibitor.

  • Procedure:

    • A fixed concentration of the FAM-p53 probe and MDM2 are incubated together, resulting in a high fluorescence polarization value.

    • Increasing concentrations of the stapled peptide are added to compete with the FAM-p53 probe for binding to MDM2.

    • The fluorescence polarization is measured at each concentration.

  • Data Analysis: The decrease in fluorescence polarization is plotted against the stapled peptide concentration, and the IC50 value (the concentration of inhibitor required to displace 50% of the bound probe) is calculated.

Table 3: Representative Biological Activity Data

PeptideSequenceIC50 (nM) for MDM2
Unstapled p53 peptideT-F-S-D-L-W-K-L-L> 5000
Stapled Peptide (i, i+4)T-F-X-D-L-W-X-L-L (X=α-allyl-L-alanine)50 - 200
Stapled Peptide (i, i+7)T-X-S-D-L-W-K-L-X20 - 100

This data illustrates the significant increase in binding affinity that can be achieved through peptide stapling. The enhanced helicity and conformational rigidity of the stapled peptides allow for a much more effective interaction with the target protein.

Step-by-Step Guide for the Deprotection of Allyl Protecting Groups: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyl group is a versatile and widely utilized protecting group for a variety of functional groups, including alcohols, amines, and carboxylic acids, in the intricate landscape of multi-step organic synthesis.[1] Its appeal lies in its stability across a broad spectrum of reaction conditions, encompassing both acidic and basic media, which makes it an ideal choice for the safeguarding of sensitive functionalities.[1] A key advantage of the allyl protecting group is its selective removal under mild conditions, frequently employing transition metal catalysts. This orthogonality ensures the preservation of other protecting groups and delicate moieties within a complex molecule, a critical aspect in the synthesis of natural products and pharmaceuticals.[1]

This document provides detailed application notes and protocols for the deprotection of allyl groups, with a focus on the most prevalent and effective methodologies.

Deprotection Methodologies

The removal of an allyl protecting group can be achieved through several strategic approaches. The most common and versatile methods involve transition metal-catalyzed reactions, primarily utilizing palladium, ruthenium, or samarium complexes.[1] Other strategies include isomerization of the allyl group to a more labile enol ether or enamine, followed by hydrolysis.[1] The choice of deprotection method is contingent upon several factors, including the substrate's nature, the presence of other functional groups, and the desired reaction conditions.[1]

Palladium-Catalyzed Deprotection

Palladium-catalyzed reactions are the most frequently employed method for the removal of allyl groups due to their high efficiency, mild reaction conditions, and broad functional group tolerance.[1] These reactions typically involve the formation of a π-allyl palladium complex, which is then intercepted by a nucleophilic scavenger.[1]

Mechanism of Palladium-Catalyzed Deprotection:

The reaction is initiated by the coordination of a palladium(0) catalyst to the double bond of the allyl group. This is followed by oxidative addition, leading to the formation of a π-allyl palladium(II) complex and the release of the deprotected functional group. The catalytic cycle is completed by the reaction of the π-allyl complex with a scavenger, which regenerates the palladium(0) catalyst.

palladium_mechanism cluster_cycle Catalytic Cycle Pd(0) Pd(0) pi_allyl_complex π-Allyl Pd(II) Complex Allyl_Substrate R-O-Allyl Pd(0)->Allyl_Substrate Coordination pi_allyl_complex->Pd(0) Reductive Elimination Deprotected_Substrate R-OH Allyl_Scavenger Allyl-Scavenger pi_allyl_complex->Allyl_Scavenger Allyl_Substrate->pi_allyl_complex Oxidative Addition Scavenger Scavenger-H Scavenger->pi_allyl_complex

Caption: Mechanism of Palladium-Catalyzed Allyl Deprotection.

Quantitative Data for Palladium-Catalyzed Deprotection:

EntrySubstrateCatalyst (mol%)ScavengerSolventTime (h)Yield (%)
1Phenyl allyl etherPd(PPh₃)₄ (5)K₂CO₃Methanol196[1]
2Allyl-protected estradiolPd(PPh₃)₄ (5)K₂CO₃Methanol289[1]
3N-Allyl-protected aminePd(PPh₃)₄ (cat.)PhSiH₃CH₂Cl₂183[2]
4Aryl allyl etherPd(PPh₃)₄K₂CO₃Methanol-82-97[3]

Experimental Protocols:

Protocol 1: Palladium-Catalyzed Deprotection of Phenyl Allyl Ether [1]

  • Materials: Phenyl allyl ether, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Anhydrous methanol, Ethyl acetate, Water, Brine.

  • Procedure:

    • To a solution of phenyl allyl ether (1.0 mmol) in anhydrous methanol (10 mL), add potassium carbonate (2.0 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 1 hour), remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired phenol.[1]

Ruthenium-Catalyzed Deprotection

Ruthenium catalysts provide an alternative to palladium for allyl group removal. A common and effective strategy involves a two-step process: ruthenium-catalyzed isomerization of the allyl ether to the corresponding prop-1-enyl ether, which is then readily cleaved under mild acidic conditions.[1]

Workflow for Ruthenium-Catalyzed Isomerization-Hydrolysis:

ruthenium_workflow Start Allyl-Protected Substrate (R-O-Allyl) Isomerization Isomerization [(PPh₃)₃RuCl₂] Start->Isomerization Intermediate Prop-1-enyl Ether (R-O-CH=CHCH₃) Isomerization->Intermediate Hydrolysis Hydrolysis (H⁺ or HgCl₂/HgO) Intermediate->Hydrolysis End Deprotected Substrate (R-OH) Hydrolysis->End

Caption: Ruthenium-catalyzed isomerization followed by hydrolysis.[1]

Quantitative Data for Ruthenium-Catalyzed Deprotection of Allyl Glycosides: [1]

EntrySubstrateIsomerization Yield (%)Hydrolysis Yield (%)Overall Yield (%)
1Allyl α-D-glucopyranoside959287
2Allyl β-D-galactopyranoside939487
3Allyl α-D-mannopyranoside969187

Experimental Protocols:

Protocol 2: Two-Step Ruthenium-Catalyzed Deprotection of Allyl α-D-Glucopyranoside [1]

  • Materials: Allyl α-D-glucopyranoside, Tris(triphenylphosphine)ruthenium(II) chloride [(PPh₃)₃RuCl₂], N,N-Diisopropylethylamine (DIPEA), Anhydrous toluene, Acetone, Water, Mercuric oxide (HgO), Mercuric chloride (HgCl₂).

  • Step 1: Isomerization

    • Dissolve allyl α-D-glucopyranoside (1.0 mmol), (PPh₃)₃RuCl₂ (0.05 mmol), and DIPEA (0.5 mmol) in anhydrous toluene (10 mL).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the prop-1-enyl α-D-glucopyranoside.[1]

  • Step 2: Hydrolysis

    • Dissolve the purified prop-1-enyl glycoside (1.0 mmol) in a 1:1 mixture of acetone and water (10 mL).

    • Add HgO (1.1 mmol) and HgCl₂ (1.1 mmol) to the solution.

    • Stir the mixture at room temperature for 1 hour, monitoring the reaction by TLC.[1]

    • Upon completion, filter the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the deprotected glucopyranoside.

Protocol 3: One-Pot Ruthenium-Catalyzed Deallylation of N-Allylated Amides [4]

  • Materials: N-allylated substrate, Ru(CO)HCl(PPh₃)₄ catalyst, Toluene, Dichloromethane (CH₂Cl₂), Ozone (O₃), Dimethyl sulfide (Me₂S), Dichloroethane ((CH₂Cl)₂), Diethylamine (Et₂NH).

  • Procedure:

    • To a solution of the N-allylated substrate in toluene (0.1 M), add Ru(CO)HCl(PPh₃)₄ catalyst (5 mol%) under an Argon atmosphere.

    • Reflux the mixture for 2 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Dilute the residue in CH₂Cl₂ (0.05 M) and cool to -78 °C.

    • Bubble O₃ gas through the mixture for 30 minutes, then switch to an Argon stream.

    • Add Me₂S (10 equiv), warm the mixture to room temperature, and remove the solvent.

    • Dissolve the residue in (CH₂Cl)₂ (0.1 M), add Et₂NH (3 equiv), and reflux the mixture overnight.

    • Work-up and purify to obtain the deallylated amide.

Samarium(II) Iodide-Mediated Deprotection

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that facilitates the reductive cleavage of allyl ethers under mild and highly chemoselective conditions. This method is particularly advantageous in carbohydrate chemistry.[1]

Workflow for SmI₂-Mediated Deprotection:

smi2_workflow Start Allyl Ether (R-O-Allyl) Reagents SmI₂ i-PrNH₂, H₂O, THF Start->Reagents Reaction Reductive Cleavage Reagents->Reaction Quench Quench (Sat. aq. Na₂S₂O₃) Reaction->Quench Workup Extraction and Purification Quench->Workup End Deprotected Alcohol (R-OH) Workup->End

Caption: General workflow for SmI₂-mediated deprotection of allyl ethers.

Quantitative Data for SmI₂-Mediated Deprotection of Allyl Ethers:

EntrySubstrateTime (min)Yield (%)
1Allyl cyclohexyl ether1095
2Allyl phenyl ether1592
3Allyl ether of a primary alcohol1098

Experimental Protocols:

Protocol 4: SmI₂-Mediated Deprotection of Allyl Cyclohexyl Ether

  • Materials: Allyl cyclohexyl ether, Samarium metal powder, Iodine (I₂), Anhydrous tetrahydrofuran (THF), Isopropylamine (i-PrNH₂), Deionized water, Saturated aqueous sodium thiosulfate solution, Diethyl ether.

  • Procedure:

    • Preparation of SmI₂ solution (0.1 M in THF): In an inert atmosphere (e.g., argon or nitrogen), add iodine (2.2 mmol) to a suspension of samarium powder (2.4 mmol) in anhydrous THF (22 mL). Stir the mixture until the characteristic color of iodine disappears.[1]

    • To the freshly prepared SmI₂ solution, add a solution of allyl cyclohexyl ether (1.0 mmol) in THF (2 mL), followed by isopropylamine (5.0 mmol) and water (10.0 mmol) sequentially.

    • Stir the reaction mixture at room temperature for 10 minutes.

    • Quench the reaction by adding a saturated aqueous sodium thiosulfate solution.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford cyclohexanol.[1]

Alternative Deprotection Methods

While transition metal-catalyzed reactions are prevalent, other methods for allyl deprotection exist, offering alternative selectivity and reaction conditions.

  • Nickel-Catalyzed Deprotection: A combination of a Ni-H precatalyst and a Brønsted acid can effect the deallylation of O- and N-allyl functional groups. This method proceeds via a nickel-catalyzed double-bond migration followed by acid-induced hydrolysis and tolerates a broad range of functional groups.[5]

  • Iodine-Mediated Deprotection: A simple and selective deallylation of allyl ethers and esters can be achieved using a catalytic amount of iodine (10 mol%) in polyethylene glycol-400 as a green reaction solvent at room temperature.[6] Another method utilizes dimethylsulfoxide and a catalytic amount of sodium iodide.[7]

Conclusion

The deprotection of allyl groups is a critical transformation in modern organic synthesis. The choice of the appropriate method depends on the specific substrate and the overall synthetic strategy. Palladium-catalyzed methods offer broad applicability and high efficiency.[1] Ruthenium-catalyzed isomerization followed by hydrolysis is a valuable two-step process, particularly for carbohydrate chemistry.[1] SmI₂-mediated deprotection provides a mild and highly chemoselective alternative for sensitive molecules.[1] The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers to effectively and efficiently perform allyl group deprotection in their synthetic endeavors.

References

Application Notes and Protocols for Fmoc-α-allyl-L-alanine in the Synthesis of Helical Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of conformationally constrained peptides is a pivotal strategy in modern drug discovery, enabling the stabilization of bioactive secondary structures such as α-helices. These stabilized helices can effectively mimic the binding epitopes of proteins, making them potent inhibitors of protein-protein interactions (PPIs), which are implicated in numerous diseases. Fmoc-α-allyl-L-alanine is a key building block in this endeavor, facilitating the formation of all-hydrocarbon "staples" within a peptide sequence. This is achieved through ring-closing metathesis (RCM) of the allyl side chains, which locks the peptide into a helical conformation, thereby enhancing its target affinity, proteolytic stability, and cell permeability.

This document provides detailed application notes and experimental protocols for the incorporation of Fmoc-α-allyl-L-alanine into peptides and their subsequent cyclization to form stable α-helical structures. The protocols are based on established solid-phase peptide synthesis (SPPS) and on-resin olefin metathesis techniques.

Data Presentation

The introduction of a hydrocarbon staple via Fmoc-α-allyl-L-alanine significantly enhances the α-helical content of peptides. This is typically quantified using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is a hallmark for α-helical content, with more negative values indicating a higher degree of helicity.

Peptide Sequence (Linear Precursor)[θ]₂₂₂ (MRE)% Helicity (Linear)Peptide Sequence (Stapled)[θ]₂₂₂ (MRE)% Helicity (Stapled)Fold Increase in HelicityReference
Ac-BID BH3 (unmodified)-5,000~14%Ac-Stapled BID BH3-25,000~71%5.1[1]
Ac-BAD BH3 (unmodified)-7,000~20%Ac-Stapled BAD BH3-32,000~91%4.6[1]
Ac-BIM BH3 (unmodified)-6,000~17%Ac-Stapled BIM BH3-28,000~80%4.7[1]
Ac-MCL-1 BH3 (unmodified)-5,500~16%Ac-Stapled MCL-1 BH3-26,500~76%4.8[1]

MRE: Mean Residue Ellipticity in deg·cm²·dmol⁻¹. % Helicity is estimated from the [θ]₂₂₂ values.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-α-allyl-L-alanine

This protocol outlines the manual synthesis of a linear peptide containing two Fmoc-α-allyl-L-alanine residues for subsequent on-resin cyclization.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-α-allyl-L-alanine)

  • Coupling reagent: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvent: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF.

    • Add 8 equivalents of DIPEA.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3 times).

  • Coupling of Fmoc-α-allyl-L-alanine:

    • Due to the steric hindrance of the allyl group, extended coupling times and/or double coupling are recommended.[2]

    • Use the same activation procedure as for standard amino acids (4 eq. Fmoc-α-allyl-L-alanine, 3.9 eq. HCTU, 8 eq. DIPEA in DMF).

    • Extend the coupling time to 4 hours or perform a double coupling (two additions of fresh activated amino acid for 2 hours each).[2]

    • Ensure complete coupling with a negative Kaiser test.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

On-Resin Olefin Metathesis

This protocol describes the cyclization of the peptide on the solid support using a Grubbs catalyst.

Materials:

  • Peptide-resin from Protocol 1

  • Grubbs I or Grubbs II catalyst (e.g., Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride)

  • Solvent: 1,2-Dichloroethane (DCE), degassed

Procedure:

  • Resin Preparation: Wash the N-terminally deprotected peptide-resin with DCM (5 times) and then with degassed DCE (3 times).

  • Metathesis Reaction:

    • Prepare a 10 mM solution of Grubbs catalyst in degassed DCE.

    • Add the catalyst solution to the resin (typically 10-20 mol% catalyst loading relative to the resin substitution).

    • Agitate the reaction mixture under an inert atmosphere (nitrogen or argon) for 2-4 hours at room temperature. The reaction can be repeated with a fresh portion of catalyst to ensure complete cyclization.[3]

  • Washing:

    • Drain the catalyst solution.

    • Wash the resin thoroughly with DCE (5 times) and DCM (5 times) to remove all traces of the ruthenium catalyst.

Cleavage and Deprotection

This protocol details the cleavage of the stapled peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Cyclized peptide-resin from Protocol 2

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Drying: Wash the resin with methanol and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the dry resin.

    • Agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide pellet under vacuum.

Purification and Analysis

Procedure:

  • Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA).

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final stapled peptide using mass spectrometry and analytical HPLC.

  • Helicity Assessment: Determine the α-helical content of the purified peptide using circular dichroism (CD) spectroscopy.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin Start: Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH (HCTU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Repeat for each AA Allyl_Coupling Couple Fmoc-α-allyl-L-alanine (Extended Time) Allyl_Coupling->Deprotection2 Deprotection2->Allyl_Coupling Coupling2 Couple Subsequent Fmoc-AA-OH Final_Deprotection Final Fmoc Deprotection Coupling2->Final_Deprotection Metathesis Olefin Metathesis (Grubbs Catalyst in DCE) Final_Deprotection->Metathesis Cleavage Cleavage from Resin (TFA/TIS/H₂O) Metathesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC, CD) Purification->Analysis Final_Peptide Stapled Helical Peptide Analysis->Final_Peptide

Caption: Experimental workflow for the synthesis of helical peptides.

signaling_pathway cluster_p53 p53-MDM2 Signaling Pathway p53 p53 (Tumor Suppressor) Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis promotes MDM2 MDM2 (Oncoprotein) MDM2->p53 inhibits Stapled_Peptide Stapled Helical Peptide (Fmoc-α-allyl-L-alanine derived) Stapled_Peptide->MDM2 inhibits

Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide.

References

Application Notes and Protocols: Synthesis of Peptide Thioesters via Allyl Protection Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide thioesters is a critical step for the production of large proteins and cyclic peptides through Native Chemical Ligation (NCL). One robust method for preparing peptide thioesters, especially within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), involves the use of a C-terminal allyl ester as a protective group. The allyl group is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc group, allowing for its selective removal on-resin.[1] This is followed by the activation of the newly deprotected C-terminal carboxyl group and subsequent reaction with a thiol to form the desired peptide thioester. This application note provides a detailed protocol for this process, from the initial resin loading to the final cleavage of the peptide thioester.

The orthogonality of allyl protecting groups ensures that they remain stable during the standard acidic and basic conditions of Fmoc-SPPS, and their deprotection is achieved under mild conditions using a palladium(0) catalyst.[1] This method avoids the use of harsh reagents like HF, making it compatible with sensitive and modified peptides, such as glycoproteins.

Principle of the Method

The overall strategy involves three key stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support, with the C-terminal amino acid attached via an allyl ester linkage.

  • On-Resin Allyl Deprotection: After peptide assembly, the C-terminal allyl ester is selectively cleaved using a palladium(0) catalyst in the presence of a nucleophilic scavenger.

  • On-Resin Thioesterification: The deprotected C-terminal carboxylic acid is then activated in situ and reacted with a thiol to form the peptide thioester.

  • Cleavage and Deprotection: The final peptide thioester is cleaved from the resin, and side-chain protecting groups are removed.

This approach allows for the efficient synthesis of peptide thioesters that are ready for use in Native Chemical Ligation.

Experimental Protocols

Materials and Reagents
  • Fmoc-protected amino acids

  • Resin (e.g., 2-chlorotrityl chloride resin)

  • Allyl alcohol

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane or Morpholine)

  • Thiol (e.g., Benzyl mercaptan)

  • Trifluoroacetic acid (TFA)

  • Scavengers for cleavage (e.g., Triisopropylsilane (TIS), water)

Protocol 1: Attachment of the First Amino Acid to the Resin as an Allyl Ester
  • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Dissolve the first Fmoc-protected amino acid in a minimal amount of DMF.

  • Add DIPEA (2 equivalents relative to the amino acid) to the dissolved amino acid.

  • Add the amino acid/DIPEA mixture to the swollen resin and shake for 1-2 hours.

  • Cap any remaining unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and shaking for 30 minutes.

  • Wash the resin thoroughly with DCM and DMF.

  • Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group.

  • Wash the resin with DMF and DCM and dry under vacuum.

  • To form the allyl ester, suspend the resin in a solution of allyl alcohol and a coupling agent such as DCC in DCM and shake overnight.

  • Wash the resin with DCM and DMF and dry under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc-SPPS)
  • Swell the resin-bound first amino acid allyl ester in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Wash the resin with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) with HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

  • Add the coupling mixture to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 3: On-Resin Allyl Deprotection
  • Swell the peptide-resin in anhydrous and deoxygenated DCM or THF for 30 minutes.

  • Prepare the deprotection cocktail: Dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) in a solution containing a scavenger. Common scavenger solutions include:

    • 5% Phenylsilane in DCM.

    • A mixture of acetic acid (5%) and N-methylmorpholine (2.5%) in chloroform.

  • Add the deprotection cocktail to the resin.

  • Shake the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Monitor the deprotection by HPLC-MS analysis of a small cleaved sample.

  • Once the reaction is complete, wash the resin thoroughly with DCM, DMF, a chelating solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by more DMF and DCM washes.

Protocol 4: On-Resin Thioesterification
  • Swell the deprotected peptide-resin in DMF.

  • Activate the C-terminal carboxyl group by adding a coupling agent (e.g., HBTU/HOBt/DIPEA or PyBOP/DIPEA) in DMF and agitating for 15-30 minutes.

  • Add the desired thiol (e.g., benzyl mercaptan, 10-20 equivalents) to the activated resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the thioesterification by HPLC-MS of a small cleaved sample.

  • Wash the resin extensively with DMF and DCM.

Protocol 5: Final Cleavage and Deprotection
  • Dry the peptide thioester-resin under vacuum.

  • Prepare a cleavage cocktail, typically TFA containing scavengers to protect sensitive residues (e.g., TFA/TIS/Water, 95:2.5:2.5).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide thioester by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide thioester pellet under vacuum.

  • Purify the peptide thioester using reverse-phase HPLC.

Data Presentation

Table 1: Summary of Reaction Conditions for Allyl Deprotection

ParameterCondition 1Condition 2Reference
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄[2]
Catalyst Loading 0.2 eq0.3 eq[2]
Scavenger Phenylsilane (20 eq)Acetic Acid (5%), N-Methylmorpholine (2.5%)[2]
Solvent DCMChloroform[2]
Reaction Time 2 hours20-60 minutes[2]
Temperature Room TemperatureRoom Temperature[2]

Table 2: Typical Yields and Purity

Peptide Sequence (Example)Synthesis StageYield (%)Purity (%) (Post-HPLC)
Ac-Lys(Alloc)-Gly-Phe-ResinAllyl Deprotection>95% (conversion)N/A
Model Peptide-CO-S-BzlOn-Resin Thioesterification60-80%>95%
Final Purified Peptide ThioesterOverall15-30%>98%

(Note: Yields and purity are highly dependent on the peptide sequence and length.)

Visualizations

Workflow for Peptide Thioester Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Final Final Steps Resin Resin Loading (Allyl Ester) Elongation Peptide Chain Elongation (Fmoc-SPPS) Resin->Elongation Sequential Coupling Deprotection Allyl Deprotection (Pd(PPh₃)₄) Elongation->Deprotection Thioesterification Thioesterification Deprotection->Thioesterification Activation & Thiol Addition Cleavage Cleavage from Resin & Side-Chain Deprotection Thioesterification->Cleavage Purification HPLC Purification Cleavage->Purification Final Peptide Thioester Final Peptide Thioester Purification->Final Peptide Thioester

Caption: Overall workflow for the synthesis of peptide thioesters.

Chemical Pathway of Allyl Deprotection and Thioesterification

G Peptide_Allyl Peptide-CO-O-Allyl (On Resin) Peptide_COOH Peptide-COOH (On Resin) Peptide_Allyl->Peptide_COOH Pd(PPh₃)₄ Scavenger Peptide_Thioester Peptide-CO-SR (Peptide Thioester) Peptide_COOH->Peptide_Thioester 1. Activation (e.g., HBTU) 2. R-SH G Peptide1 Peptide1-Thioester Intermediate Thioester Intermediate Peptide1->Intermediate Transthioesterification Peptide2 H₂N-Cys-Peptide2 Peptide2->Intermediate Ligated_Peptide Ligated Peptide (Native Peptide Bond) Intermediate->Ligated_Peptide S-N Acyl Shift

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Allyl Deprotection of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed allyl deprotection of peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for palladium-catalyzed allyl deprotection?

A1: The deprotection proceeds via the Tsuji-Trost reaction. The process involves the Pd(0) catalyst coordinating with the allyl group, followed by the formation of a π-allyl complex. A scavenger then intercepts the allyl group from this complex, releasing the deprotected amine or carboxylic acid and regenerating the Pd(0) catalyst for the next cycle.[1]

Q2: Which palladium catalyst is most commonly used for allyl deprotection in peptide synthesis?

A2: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most frequently used catalyst for this transformation in both solid-phase and solution-phase peptide synthesis.[1][2] However, other catalysts like Pd(PPh₃)₂Cl₂ have also been successfully employed.[3]

Q3: Why is an allyl scavenger necessary in the reaction?

A3: An allyl scavenger is crucial to prevent side reactions, primarily the N-allylation of the newly deprotected amine, which would result in an undesired byproduct.[4][5] The scavenger irreversibly captures the allyl group from the palladium complex.

Q4: What are some common allyl scavengers used in this reaction?

A4: A variety of scavengers can be used, with the choice depending on the specific reaction conditions and peptide sequence. Common scavengers include phenylsilane (PhSiH₃)[1][6], amine-borane complexes[4][5], N-methylmorpholine (NMM) in the presence of an acid like acetic acid (HOAc)[7], and Meldrum's acid.[3]

Q5: Is the palladium catalyst sensitive to air and moisture?

A5: Traditionally, Pd(0) catalysts like Pd(PPh₃)₄ are considered sensitive to air, and reactions were often performed under an inert atmosphere (e.g., argon).[8][9] However, recent studies have shown that deprotection can be successful even under atmospheric conditions, especially with accelerated methods like microwave heating, which can complete the reaction before significant catalyst degradation occurs.[8][10]

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Deprotection
Possible Cause Suggested Solution
Insufficient Catalyst Activity Ensure the Pd(PPh₃)₄ is fresh or has been stored properly under inert conditions. Consider using a slightly higher catalyst loading, but be mindful of potential purification challenges.
Catalyst Poisoning If the peptide contains sulfur-containing residues like Cysteine (Cys) or Methionine (Met), the palladium catalyst can be poisoned.[11][12] In such cases, a higher catalyst loading or a scavenger that can also protect the catalyst may be necessary. For Cys-containing peptides, using a ruthenium-based catalyst that is more tolerant to sulfur poisoning can be an alternative.[12]
Inefficient Scavenger The choice of scavenger is critical. For solid-phase synthesis, ensure the scavenger can efficiently penetrate the resin. Phenylsilane is a common and effective choice.[1][13] If N-allylation is observed, switch to a more efficient scavenger like an amine-borane complex.[4][5]
Poor Resin Swelling In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can limit reagent access to the reaction sites. Ensure the resin is properly swollen in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃) before adding the deprotection cocktail.[2]
Suboptimal Temperature While traditionally performed at room temperature, gentle heating can significantly accelerate the reaction.[9] Microwave-assisted deprotection at temperatures around 38-40°C has been shown to dramatically reduce reaction times to as little as two 5-minute intervals.[8][10]

// Nodes start [label="Incomplete Deprotection\nObserved", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Check Catalyst Activity\nand Storage", fillcolor="#FBBC05", fontcolor="#202124"]; check_sequence [label="Peptide Contains\nCys or Met?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_scavenger [label="Evaluate Scavenger\nEffectiveness", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"];

increase_loading [label="Increase Catalyst\nLoading", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_ru_catalyst [label="Consider Ru-based\nCatalyst", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; change_scavenger [label="Switch to a Different\nScavenger (e.g., PhSiH3)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_temp [label="Increase Temperature\n(e.g., Microwave)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ensure_swelling [label="Ensure Proper\nResin Swelling (SPPS)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_catalyst; start -> check_sequence; start -> check_scavenger; start -> check_conditions;

check_catalyst -> increase_loading [label="If catalyst is old"]; check_sequence -> increase_loading [label="Yes"]; check_sequence -> use_ru_catalyst [label="Yes, and problem persists"]; check_sequence -> check_scavenger [label="No"]; check_scavenger -> change_scavenger; check_conditions -> optimize_temp; check_conditions -> ensure_swelling; } Troubleshooting workflow for incomplete deprotection.

Issue 2: Formation of Side Products
Possible Cause Suggested Solution
N-allylation This occurs when the deprotected amine reacts with the allyl group. This is a clear indication of inefficient scavenging. Use a more effective scavenger or increase the scavenger concentration. Amine-borane complexes have been shown to prevent the formation of allylamine side products.[4][5]
Peptide Degradation Some peptide sequences are sensitive to prolonged exposure to reagents.[11] Reduce the reaction time by using microwave heating or slightly elevated temperatures.[10] Ensure the pH of the reaction mixture is near-neutral, as highly acidic or basic conditions can degrade sensitive peptides.[5]
Aggregation on Resin Peptide chains can aggregate on the solid support, hindering reagent access and leading to a complex mixture of products. This can sometimes be observed through signal vanishing in HR MAS NMR.[14] Using different solvent systems or additives might help disrupt these aggregations.
Issue 3: Difficulties in Post-Reaction Purification
Possible Cause Suggested Solution
Residual Palladium Palladium residues can be difficult to remove and may interfere with subsequent steps or biological assays. Washing the resin thoroughly with a solution of 0.5% dimethyldithiocarbamate in DMF can help chelate and remove residual palladium.[15]
Complex Crude Mixture If the deprotection resulted in multiple side products, purification by HPLC can be challenging.[11] It is often more effective to optimize the deprotection reaction itself to achieve a cleaner crude product rather than attempting to resolve a complex mixture. Re-evaluate catalyst, scavenger, and reaction conditions.

Data and Reaction Conditions

The following tables summarize typical conditions and reagents used for allyl deprotection.

Table 1: Common Reagent Cocktails for On-Resin Allyl Deprotection

Catalyst (Equivalents)Scavenger System (Equivalents/Reagents)SolventTime & TemperatureReference
Pd(PPh₃)₄ (0.2-0.3)Phenylsilane (15-20)DCM2 x 5 min @ 40°C (Microwave)[8]
Pd(PPh₃)₄ (0.3)N-methylmorpholine (NMM) / Acetic Acid (HOAc)CHCl₃20-60 min @ RT[2]
Pd(PPh₃)₄ (1.0)Phenylsilane (PhSiH₃) (5)DMF / CH₂Cl₂1 hour (repeated twice) @ RT[13]
Pd(PPh₃)₄ (0.1)Dimethyl-amine borane (DMAB) (5)DMF16 hours @ RT[16]

Table 2: Comparison of Deprotection Methods for Ac-Lys(Alloc)-Gly-Phe Resin

MethodConditionsPurityReference
Palladium-Catalyzed 0.1 eq. Pd(PPh₃)₄, 5 eq. DMAB in DMF, rt, 16h~99%[16]
Metal-Free 5 eq. I₂/H₂O (1:8) in PC/EtOAc (1:4), 50°C, 1.5h99%[16]

Experimental Protocols

Protocol 1: Microwave-Assisted On-Resin Deprotection

This protocol is adapted for rapid deprotection under atmospheric conditions.

  • Swell the peptide-resin (e.g., 30 mg) in dichloromethane (DCM).

  • Prepare a fresh deprotection solution containing Pd(PPh₃)₄ (0.25 equivalents based on resin loading) and phenylsilane (15 equivalents) in DCM (1 mL).

  • Add the deprotection solution to the swollen resin in a microwave-safe vessel.

  • Microwave the mixture for 5 minutes at 40°C.[8]

  • Drain the resin and wash thoroughly with DCM.

  • Repeat the deprotection (steps 3-5) one more time to ensure complete removal.

  • Wash the resin extensively with DCM and DMF to remove reagents and byproducts.

Protocol 2: Standard Room Temperature On-Resin Deprotection

This protocol uses a common scavenger system in chloroform.

  • Swell the peptide-resin (1 g) in chloroform (CHCl₃).

  • Suspend the swollen resin in approximately 35 mL of CHCl₃.

  • Add acetic acid (0.5 mL), N-methylmorpholine (2 mL), and Pd(PPh₃)₄ (0.3 equivalents based on resin substitution).[2]

  • Shake the mixture at room temperature for 20 to 60 minutes. Monitor the reaction for completion.

  • If the reaction is incomplete, the deprotection step can be repeated.

  • Filter the resin and wash thoroughly with dichloromethane (DCM).[2]

Visualized Workflows and Mechanisms

// Nodes start [label="Start: Peptide-Resin\nwith Allyl Protection", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; swell [label="1. Swell Resin\n(e.g., in DCM/CHCl3)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_cocktail [label="2. Prepare Deprotection Cocktail\n(Pd Catalyst + Scavenger)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_cocktail [label="3. Add Cocktail to Resin", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="4. React\n(RT or Microwave Heating)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="5. Monitor for Completion", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="6. Wash Resin Thoroughly\n(DCM, DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; palladium_wash [label="7. Optional: Palladium Scavenging Wash\n(e.g., 0.5% dimethyldithiocarbamate)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Deprotected\nPeptide-Resin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> swell; swell -> prepare_cocktail; prepare_cocktail -> add_cocktail; add_cocktail -> react; react -> monitor; monitor -> wash [label="Complete"]; monitor -> react [label="Incomplete"]; wash -> palladium_wash; palladium_wash -> end; } General workflow for on-resin allyl deprotection.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; peptide_allyl [label="Peptide-O-Allyl", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pi_allyl_complex [label="[Peptide-O-(π-allyl)Pd(II)L₂]⁺", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; deprotected_peptide [label="Deprotected Peptide", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; scavenger [label="Scavenger (Nu⁻)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; scavenged_allyl [label="Scavenged-Allyl", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges pd0 -> pi_allyl_complex [label="+ Peptide-Allyl"]; pi_allyl_complex -> deprotected_peptide [label="- Pd(II)"]; pi_allyl_complex -> pd0 [label="+ Scavenger (Nu⁻)\n- Scavenged-Allyl"]; scavenger -> pi_allyl_complex [style=dashed]; pi_allyl_complex -> scavenged_allyl [style=dashed]; } Simplified catalytic cycle for deprotection.

References

Technical Support Center: Purification of Peptides Containing Fmoc-α-allyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for peptides incorporating Fmoc-α-allyl-L-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when purifying a peptide containing α-allyl-L-alanine?

When purifying peptides containing α-allyl-L-alanine, the primary consideration is the chemical reactivity of the allyl group. While generally stable, the double bond of the allyl group can potentially undergo side reactions under certain conditions. It is also important to select a purification strategy that effectively separates the target peptide from synthesis-related impurities.

Q2: Is the allyl group on α-allyl-L-alanine stable during standard Fmoc-based solid-phase peptide synthesis (SPPS) and cleavage?

Yes, the allyl group is stable under the standard conditions of Fmoc SPPS, which involves repeated treatments with a mild base (e.g., piperidine) for Fmoc group removal and strong acid (e.g., trifluoroacetic acid - TFA) for cleavage from the resin.[1][2] The allyl group is orthogonal to both the Fmoc and tBu protecting groups commonly used in SPPS.[1][3][4]

Q3: Can the presence of the α-allyl-L-alanine residue affect the solubility of the peptide?

The α-allyl group adds hydrophobicity to the peptide. This can influence the peptide's solubility in different solvents. Depending on the overall sequence, the presence of the allyl group might increase solubility in organic solvents, which can be advantageous for purification by reversed-phase HPLC. However, it could also contribute to aggregation in aqueous solutions for certain peptide sequences.

Q4: What are the expected common impurities when synthesizing a peptide with Fmoc-α-allyl-L-alanine?

Common impurities are similar to those in standard Fmoc SPPS and can include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling.[5]

  • Truncated sequences: Peptides that have stopped elongating prematurely.

  • Incompletely deprotected peptides: Peptides still carrying side-chain protecting groups.[5]

  • Oxidized species: Particularly if the sequence contains methionine or cysteine.

  • Products of side reactions: While the allyl group is relatively stable, the potential for side reactions should be considered, especially during prolonged storage or under non-optimal cleavage conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of peptides containing Fmoc-α-allyl-L-alanine.

Low Peptide Purity after Cleavage
Potential Cause Recommended Solution
Incomplete coupling of Fmoc-α-allyl-L-alanine or subsequent amino acids. - Increase coupling time for the Fmoc-α-allyl-L-alanine residue. - Use a more powerful coupling agent like HATU or HCTU. - Perform a double coupling for the residue following the α-allyl-L-alanine.
Side reactions during cleavage. - Optimize the cleavage cocktail. Ensure a sufficient amount of scavengers (e.g., triisopropylsilane (TIS), water) are used to quench reactive carbocations. - Minimize cleavage time to what is necessary for complete deprotection and resin removal.
Peptide aggregation. - Dissolve the crude peptide in a stronger solvent like neat DMSO or hexafluoroisopropanol (HFIP) before purification. - Perform purification at an elevated temperature to disrupt aggregates.
Unexpected Masses in Mass Spectrometry Analysis
Observation Potential Cause Troubleshooting Steps
Mass of (Peptide + 85 Da) Formation of a piperidine adduct on the α-carbon. While less common for α-substituted amino acids, it's a possibility.- Ensure complete removal of piperidine after each deprotection step during synthesis. - Optimize washing steps.
Mass of (Peptide + 18 Da) Addition of water, potentially to the allyl double bond under strongly acidic conditions.- Minimize cleavage time with strong acid. - Ensure the cleavage cocktail is fresh and properly prepared.
Mass of (Peptide - 2 Da) Dehydrogenation of the allyl group.- Review cleavage conditions and ensure they are not overly harsh.
Poor Resolution during HPLC Purification
Problem Potential Cause Recommended Action
Broad peaks - Peptide aggregation. - Poor solubility in the mobile phase. - Secondary interactions with the stationary phase.- Add organic modifiers like isopropanol to the mobile phase. - Increase the column temperature. - Adjust the pH of the mobile phase.
Co-elution of impurities - Similar hydrophobicity of the target peptide and impurities.- Optimize the HPLC gradient. A shallower gradient can improve separation. - Try a different stationary phase (e.g., C8 instead of C18). - Use an alternative purification technique like ion-exchange chromatography if charge differences exist.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing α-allyl-L-alanine
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeated twice, to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including Fmoc-α-allyl-L-alanine), an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol for Reversed-Phase HPLC (RP-HPLC) Purification
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Filter the sample through a 0.45 µm filter.

  • Column: Use a C18 reversed-phase column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low %B to high %B over a specified time (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the peptide sequence.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Coupling Amino Acid Coupling (including Fmoc-α-allyl-L-alanine) Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection After last amino acid Cleavage TFA Cleavage Final_Deprotection->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Drying Drying Precipitation->Drying Dissolution Crude Peptide Dissolution Drying->Dissolution HPLC RP-HPLC Dissolution->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Analysis Purity Analysis (HPLC & MS) Fraction_Collection->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool pure fractions

Caption: Experimental workflow for the synthesis and purification of peptides containing Fmoc-α-allyl-L-alanine.

troubleshooting_logic Start Crude Peptide Analysis (HPLC & MS) Low_Purity Low Purity? Start->Low_Purity Unexpected_Mass Unexpected Mass? Low_Purity->Unexpected_Mass No Optimize_Synthesis Optimize Synthesis: - Coupling time/reagents - Double coupling Low_Purity->Optimize_Synthesis Yes Optimize_Cleavage Optimize Cleavage: - Scavengers - Cleavage time Low_Purity->Optimize_Cleavage Yes Address_Aggregation Address Aggregation: - Stronger solvents - Higher temperature Low_Purity->Address_Aggregation Yes Poor_Resolution Poor HPLC Resolution? Unexpected_Mass->Poor_Resolution No Investigate_Side_Reactions Investigate Side Reactions: - Piperidine adducts - Water addition Unexpected_Mass->Investigate_Side_Reactions Yes Optimize_HPLC Optimize HPLC: - Gradient - Temperature - Different column Poor_Resolution->Optimize_HPLC Yes Success Pure Peptide Poor_Resolution->Success No Optimize_Synthesis->Start Optimize_Cleavage->Start Address_Aggregation->Start Investigate_Side_Reactions->Start Optimize_HPLC->Start

References

Technical Support Center: Enhancing On-Resin Cyclization with Allyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for on-resin cyclization utilizing allyl protecting groups. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions to optimize your experimental workflows and outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during on-resin cyclization with allyl groups, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclic Peptide Incomplete Allyl Deprotection: The palladium catalyst may be inactive or insufficient.- Ensure the use of a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄).- Increase the equivalents of the palladium catalyst and scavenger.- Consider using a more robust deprotection protocol, such as an "open-flask" method with an air-stable catalyst like Pd(PPh₃)₂Cl₂.[1]
Inefficient Cyclization Coupling: Steric hindrance on the resin or suboptimal coupling reagents.- Utilize potent coupling reagents like PyBOP/HOBt or DIC/Oxyma.[2][3] - Incorporate turn-inducing amino acids (e.g., Pro, D-amino acids) into the peptide sequence to promote a favorable conformation for cyclization.
Intermolecular Oligomerization: High loading capacity of the resin leading to proximity of peptide chains.- Use a resin with a lower loading capacity to take advantage of the pseudo-dilution effect, which favors intramolecular reactions.[3]
Peptide Aggregation: The linear peptide sequence may be prone to aggregation on the solid support.- Employ chaotropic agents, such as guanidinium chloride, to disrupt aggregation.- Optimize the solvent system; for instance, DMF or DMSO can help disrupt hydrogen bonding.
Presence of Side Products Diketopiperazine (DKP) Formation: This is common at the dipeptide stage, particularly with a C-terminal proline.- Synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk hinders DKP formation.
N-allylated Byproducts: The allyl scavenger may be inefficient, leading to the re-attachment of the allyl group to a free amine.- Use an effective scavenger such as phenylsilane or triethylsilane in sufficient excess.[1][3] - A newer protocol suggests Meldrum's acid and triethylsilane to eliminate N-allylated byproducts.[1]
Aspartimide Formation: Occurs in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.- Add HOBt to the piperidine solution during Fmoc deprotection to suppress this side reaction.
Difficulty in Catalyst Removal Palladium Residues: The palladium catalyst can be challenging to wash away completely from the resin.- After deprotection, wash the resin thoroughly with a solution of 0.5% diisopropylethylamine (DIPEA) in DMF, followed by a solution of 0.5% sodium dimethyldithiocarbamate in DMF.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using allyl protecting groups for on-resin cyclization?

A1: Allyl protecting groups, such as Allyl for carboxyl groups and Alloc (allyloxycarbonyl) for amines, are advantageous due to their stability under both acidic and basic conditions commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).[4] This orthogonality allows for their selective removal under mild conditions using a palladium catalyst, without affecting other protecting groups on the peptide, thus enabling on-resin cyclization.[4]

Q2: How does on-resin cyclization improve efficiency compared to solution-phase cyclization?

A2: On-resin cyclization minimizes intermolecular side reactions, such as oligomerization, through the principle of "pseudo-dilution."[2] By anchoring the peptides to a solid support, their proximity to one another is reduced, which favors intramolecular cyclization over intermolecular reactions that can lead to dimers and trimers.[2]

Q3: What factors should be considered when choosing a resin for on-resin cyclization?

A3: The choice of resin is critical. A key consideration is the loading capacity; a lower loading capacity can enhance the pseudo-dilution effect and improve cyclization yields. Additionally, the linker to which the peptide is attached is important. For head-to-tail cyclization, the peptide is often attached to the resin via a side chain, leaving the C-terminus protected with an allyl group for later deprotection and cyclization.[2][3]

Q4: Can the peptide sequence itself affect the efficiency of on-resin cyclization?

A4: Yes, the peptide sequence has a significant impact. Peptides rich in certain residues like Arg(Pbf) and Lys(Boc) can be more difficult to cyclize.[5][6] Incorporating turn-inducing elements such as proline or D-amino acids can pre-organize the peptide into a conformation that is favorable for cyclization, thereby improving yields.

Q5: How can I monitor the progress of the allyl deprotection and cyclization reactions on the resin?

A5: Monitoring on-resin reactions can be challenging. A common method is to take a small sample of the resin, cleave the peptide from this sample, and analyze it by HPLC-MS. This allows you to observe the disappearance of the linear precursor and the appearance of the cyclized product. For monitoring the removal of the Alloc group from an amine, a qualitative Kaiser test can be used to detect the presence of the free amine.

Quantitative Data on Cyclization Efficiency

The following table summarizes data on the impact of different conditions on the crude purity of cyclic peptides.

Peptide Linker Coupling Conditions Temperature (°C) Crude Purity of Cyclic Product (%) Reference
Glutamic AcidDouble Coupling5028.0[3]
Glutamic AcidDouble Coupling5022.5[3]
Aspartic AcidDouble Coupling50Lower than Glu-linked[3]

Note: The study indicated that the longer side chain of glutamic acid may provide better cyclization potential compared to aspartic acid.[3]

Detailed Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization of a Peptide

This protocol is based on a scale of 0.075 mmol, corresponding to approximately 250 mg of a 0.3 mmol/g starting resin.[2]

A. Allyl Deprotection:

  • Swell the peptide-resin in dichloromethane (DCM).

  • Prepare the deprotection cocktail: Dissolve triphenylphosphine (59 mg, 0.225 mmol) in 3 mL of dry tetrahydrofuran (THF).

  • Cool the solution on ice and add formic acid (35 µL, 0.75 mmol) and diethylamine (77.5 µL, 0.75 mmol).

  • Add this mixture to Pd(PPh₃)₄ on ice and mix thoroughly.

  • Add the complete deprotection mixture to the resin.

  • Gently shake the resin mixture at room temperature in the dark overnight.

  • Drain the resin and wash it sequentially with THF (2 x 3 mL), N,N-dimethylformamide (DMF) (2 x 3 mL), and DCM (2 x 3 mL).

  • Wash the resin with 0.5% DIPEA in DMF (1 x 3 mL) and let it stand for 10 minutes.[2]

  • Drain and wash with DMF (2 x 3 mL).

  • To remove residual palladium, treat the resin with 0.5% sodium dimethyldithiocarbamate in DMF (w/v) for 30 minutes.[2]

  • Drain and wash with DMF (3 x 3 mL) and DCM (3 x 3 mL).

B. N-terminal Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Wash the resin thoroughly with DMF and DCM.

C. On-Resin Cyclization:

  • Prepare the cyclization cocktail: Add PyBOP (195 mg, 0.375 mmol), HOBt (57.4 mg, 0.375 mmol), and DIPEA (131 µL, 0.75 mmol) in DMF.

  • Add the cocktail to the resin and shake at room temperature. The reaction time can vary from 2 to 90 minutes depending on the rate of cyclization.[2]

  • Monitor the reaction progress by taking small resin samples for cleavage and HPLC-MS analysis.

  • Once the cyclization is complete, drain the resin and wash it with DMF (2 x 3 mL) and DCM (1 x 3 mL).

  • The cyclized peptide can then be cleaved from the resin using an appropriate cleavage cocktail.

Visualizations

OnResinCyclizationWorkflow cluster_synthesis Linear Peptide Synthesis cluster_deprotection Selective Deprotection cluster_cyclization Cyclization & Cleavage Resin Solid Support (Resin) LinearPeptide Linear Peptide Assembly (Fmoc-SPPS) Resin->LinearPeptide 1. Elongation AllylDeprotection Allyl Group Removal (C-terminus) LinearPeptide->AllylDeprotection 2. Pd Catalyst FmocDeprotection Fmoc Group Removal (N-terminus) AllylDeprotection->FmocDeprotection 3. Piperidine OnResinCyclization On-Resin Cyclization (Amide Bond Formation) FmocDeprotection->OnResinCyclization 4. Coupling Agents Cleavage Cleavage from Resin OnResinCyclization->Cleavage 5. Cleavage Cocktail Purification Purification Cleavage->Purification 6. HPLC CyclicPeptide Final Cyclic Peptide Purification->CyclicPeptide

Caption: Workflow for on-resin peptide cyclization.

TroubleshootingDecisionTree Problem Low Yield of Cyclic Peptide? CheckDeprotection Check Allyl Deprotection (HPLC-MS of cleaved sample) Problem->CheckDeprotection Start Here IncompleteDeprotection Incomplete Deprotection? CheckDeprotection->IncompleteDeprotection CheckCyclization Check Cyclization Step OligomersPresent Oligomers Present? CheckCyclization->OligomersPresent IncompleteDeprotection->CheckCyclization No Solution_Catalyst Use Fresh/More Catalyst & Scavenger IncompleteDeprotection->Solution_Catalyst Yes Solution_Coupling Use Stronger Coupling Agents (e.g., PyBOP) OligomersPresent->Solution_Coupling No Solution_Resin Use Lower Loading Resin OligomersPresent->Solution_Resin Yes Solution_Sequence Incorporate Turn-Inducers (Pro, D-A.A.) Solution_Coupling->Solution_Sequence

Caption: Troubleshooting low cyclization yield.

SideReactionMechanism cluster_main N-Allylation Side Reaction Start Peptide-NH-Alloc + Pd(0) PiAllyl [Peptide-NH-COO-Allyl-Pd] Complex Start->PiAllyl Coordination AllylCation [Allyl]+ Cation + Peptide-NH-COO- + Pd(0) PiAllyl->AllylCation Decarboxylation FreeAmine Peptide-NH2 AllylCation:f0->FreeAmine Nucleophilic Attack (Side Reaction) Scavenger Scavenger (e.g., PhSiH₃) AllylCation:f0->Scavenger Desired Reaction SideProduct Peptide-NH-Allyl FreeAmine->SideProduct TrappedAllyl Trapped Allyl-Scavenger Scavenger->TrappedAllyl

Caption: N-allylation side reaction mechanism.

References

Technical Support Center: Fmoc-α-allyl-L-alanine Coupling in Automated Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the utilization of Fmoc-α-allyl-L-alanine in automated solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-α-allyl-L-alanine and what are its primary applications?

Fmoc-α-allyl-L-alanine is a derivative of the amino acid L-alanine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the alpha-position is substituted with an allyl group. This modification allows for site-specific introduction of an allyl moiety into a peptide sequence. The allyl group is a versatile functional handle that can be used for various post-synthesis modifications, such as peptide cyclization, labeling, or conjugation, through reactions like olefin metathesis or thiol-ene chemistry.

Q2: How does the α-allyl group affect the coupling efficiency of Fmoc-α-allyl-L-alanine?

The allyl group is considered non-bulky and generally does not present significant steric hindrance during peptide bond formation.[1] This characteristic suggests that the coupling efficiency of Fmoc-α-allyl-L-alanine should be comparable to that of standard, non-hindered amino acids like Fmoc-L-alanine under optimal conditions. However, as with any modification at the α-carbon, careful selection of coupling reagents and reaction conditions is recommended to ensure complete incorporation.

Q3: Is the allyl group stable during standard Fmoc-SPPS cycles?

Yes, the allyl group is stable under the conditions typically used for Fmoc deprotection (e.g., treatment with piperidine in DMF) and cleavage of many common side-chain protecting groups.[1] This orthogonality allows for the selective removal of the Fmoc group at each cycle without affecting the integrity of the incorporated allyl group.

Q4: What are the potential side reactions associated with the use of Fmoc-α-allyl-L-alanine?

While the allyl group itself is relatively inert during standard SPPS cycles, general side reactions common to Fmoc chemistry can still occur. These include:

  • Incomplete Coupling: Leading to deletion sequences. This can be mitigated by using appropriate coupling reagents and extended reaction times.

  • Racemization: While less common for alanine derivatives, it can be minimized by using appropriate coupling additives like HOBt or Oxyma.

  • Diketopiperazine Formation: This is a risk at the dipeptide stage and can be minimized by using bulky resins or coupling pre-synthesized dipeptides.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Deletion Sequences 1. Insufficient Activation: The coupling reagent may not be potent enough. 2. Steric Hindrance (Sequence Dependent): Neighboring bulky residues may hinder access to the coupling site. 3. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.1. Use a more powerful coupling reagent such as HATU, HCTU, or PyBOP.[2] 2. Perform a double coupling step. 3. Increase the coupling time (e.g., to 2 hours or longer). 4. Incorporate chaotropic salts or use solvents known to disrupt aggregation.
Unexpected Side Products 1. Racemization: The chiral integrity of the amino acid may be compromised during activation. 2. Modification of the Allyl Group: Although unlikely under standard conditions, highly reactive species could potentially interact with the double bond.1. Add an auxiliary nucleophile like HOBt or Oxyma to the coupling mixture to suppress racemization.[3] 2. Avoid prolonged exposure to harsh reagents and ensure high-purity solvents and reagents are used.
Difficulty in Cleavage or Final Deprotection Interaction of Allyl Group with Scavengers: During the final cleavage from the resin, certain scavengers used to protect other side chains might interact with the allyl group.Ensure that the scavengers used in the cleavage cocktail (e.g., triisopropylsilane, water, dithiothreitol) are compatible with the allyl group and the overall peptide sequence.

Data Presentation

Table 1: Recommended Coupling Reagents for Fmoc-α-allyl-L-alanine and Expected Performance

Coupling ReagentAdditiveBaseExpected Coupling EfficiencyKey Considerations
HBTU/TBTU HOBtDIPEAHighA standard and effective choice for most sequences.
HATU/HCTU -DIPEA/CollidineVery HighRecommended for potentially difficult couplings or to accelerate the reaction.[2][3]
DIC Oxyma/HOBt-HighA cost-effective option with low risk of racemization.[4]
PyBOP -DIPEAVery HighA potent phosphonium-based reagent suitable for challenging couplings.[3]

Table 2: General Parameters for Automated Synthesis Cycles

StepReagent/SolventDuration
Fmoc Deprotection 20% Piperidine in DMF2 x 5-10 minutes
Washing DMF5-7 times
Coupling 3-5 eq. Fmoc-α-allyl-L-alanine, 3-5 eq. Coupling Reagent, 6-10 eq. Base in DMF30-120 minutes
Washing DMF3-5 times
Capping (Optional) Acetic Anhydride/DIPEA in DMF10 minutes

Experimental Protocols

Protocol 1: Standard Automated Coupling of Fmoc-α-allyl-L-alanine

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-α-allyl-L-alanine (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a tertiary amine base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. For potentially difficult sequences, this time can be extended to 2 hours or more.

  • Washing: Wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Visualizations

experimental_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-α-allyl-L-alanine + Activator + Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Kaiser Test wash2->monitoring capping Capping (Optional) (Acetic Anhydride/DIPEA) monitoring->capping Incomplete next_cycle Proceed to Next Cycle monitoring->next_cycle Complete capping->next_cycle troubleshooting_logic issue Issue: Incomplete Coupling cause1 Insufficient Activation? issue->cause1 cause2 Peptide Aggregation? issue->cause2 cause3 Steric Hindrance? issue->cause3 solution1 Use Stronger Activator (e.g., HATU, PyBOP) cause1->solution1 solution2 Use Aggregation Disruptors or Chaotropic Salts cause2->solution2 solution3 Double Couple & Extend Reaction Time cause3->solution3

References

Preventing racemization during the incorporation of alpha-allyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Incorporation of α-Allyl-L-Alanine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the incorporation of α-allyl-L-alanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when incorporating α-allyl-L-alanine?

A: Racemization is the conversion of a pure enantiomer (like the desired L-alanine derivative) into a mixture of both L- and D-enantiomers.[1][2] The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is determined by the specific chirality of its amino acids.[1] The presence of the D-enantiomer of α-allyl-alanine can lead to a diastereomeric peptide impurity that may be difficult to separate, potentially reducing the peptide's therapeutic efficacy or causing off-target effects.[1]

Q2: What is the primary mechanism of racemization during peptide synthesis?

A: The most common mechanism for racemization during peptide bond formation is through the formation of an oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the N-protected α-allyl-L-alanine can cyclize to form this planar intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base. Reprotonation can occur from either side of the planar ring, leading to a mixture of L- and D-configurations.

racemization_mechanism L_AA N-Protected α-Allyl-L-Alanine Oxazolone Planar Oxazolone Intermediate L_AA->Oxazolone L_Peptide Desired L-Peptide Oxazolone->L_Peptide Nucleophilic Attack (re-face) D_Peptide Diastereomeric D-Peptide Oxazolone->D_Peptide Nucleophilic Attack (si-face)

Mechanism of racemization via oxazolone formation.

Q3: Which factors primarily influence the rate of racemization?

A: Several factors during the coupling step can increase the risk of racemization. These include the choice of coupling reagent, the type and amount of base used, reaction temperature, solvent polarity, and the duration of the amino acid activation period.[2][3]

Q4: How can I minimize racemization when coupling α-allyl-L-alanine?

A: To suppress racemization, you should:

  • Use Additives: Always use carbodiimide coupling reagents (like DIC) in conjunction with racemization-suppressing additives such as 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[3][4][5]

  • Optimize Base Selection: Employ a weaker or sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[3][5]

  • Control Temperature: Lowering the reaction temperature (e.g., to 0°C) can significantly reduce the rate of racemization.[4]

  • Choose Appropriate Solvents: Less polar solvents can help decrease the racemization rate, though solubility and resin swelling must be considered.[4]

  • Minimize Activation Time: Pre-activating the amino acid for a short period before adding it to the deprotected peptide-resin can reduce the time the highly reactive species is exposed to basic conditions.[2][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Significant level of D-enantiomer detected by chiral HPLC or NMR.

This is a common problem indicating that racemization has occurred during the coupling step of α-allyl-L-alanine.

troubleshooting_workflow start High Racemization Detected q_reagent Are you using a carbodiimide (DCC, DIC) alone? start->q_reagent s_reagent Action: Add a racemization suppressor like HOAt or Oxyma. q_reagent->s_reagent Yes q_base Which base are you using? q_reagent->q_base No s_reagent->q_base s_base Action: Switch from DIPEA to a weaker base like NMM or collidine. Use minimal necessary amount. q_base->s_base DIPEA/Strong Base q_temp What is the reaction temperature? q_base->q_temp NMM/Weak Base s_base->q_temp s_temp Action: Lower the coupling temperature to 0°C or below. q_temp->s_temp Room Temp or Elevated q_time How long is the pre-activation time? q_temp->q_time Low Temp s_temp->q_time s_time Action: Minimize pre-activation time (e.g., 5-10 minutes) before adding to the resin. q_time->s_time Prolonged end Re-run experiment and analyze q_time->end Short s_time->end

Troubleshooting workflow for racemization issues.
Potential Cause Recommended Solution Rationale
Inappropriate Coupling Reagent Use carbodiimides (e.g., DIC) only in combination with an additive like HOAt or Oxyma Pure. Alternatively, use phosphonium (PyBOP) or uronium/aminium (HATU, HBTU) reagents, which are effective with additives.[3][4][5]Additives react with the activated amino acid to form an active ester that is less prone to cyclizing into an oxazolone compared to the anhydride formed with carbodiimides alone.[5]
Excessive or Strong Base Replace strong, sterically hindered bases like DIPEA with a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][5] Use the minimum amount of base required.Strong bases are more effective at abstracting the α-proton from the oxazolone intermediate, which is the key step in racemization. Weaker bases minimize this side reaction.[3]
High Reaction Temperature Perform the coupling reaction at a lower temperature, ideally 0°C.[4]The rate of oxazolone formation and subsequent enolization is reduced at lower temperatures, thus preserving stereochemical integrity.
Prolonged Activation Time Pre-activate the amino acid for a short duration (5-10 minutes) immediately before adding it to the resin-bound peptide.[2][4]This minimizes the time that the highly reactive activated amino acid is exposed to conditions that promote racemization before it can react with the N-terminal amine.

Data on Racemization Suppression

The choice of coupling reagent and additive significantly impacts the degree of racemization. While specific data for α-allyl-L-alanine is limited, the following table, based on studies of other racemization-prone amino acids like Cysteine and Histidine, illustrates the effectiveness of different reagent combinations.

Amino Acid Coupling Reagent/Additive Base Temperature % D-Isomer (Racemization)
Fmoc-L-His(Trt)-OHDIC / Oxyma-Room Temp1.8%[6]
Fmoc-L-His(Trt)-OHDIC / Oxyma-55 °C31.0%[6]
Fmoc-L-Cys(Trt)-OHDIC / Oxyma-Room TempNegligible[6]
Fmoc-L-Cys(Trt)-OHHBTU / HOBtDIPEARoom TempModerate (not quantified)
Fmoc-L-Cys(Trt)-OHHATUNMMRoom TempHigh (not quantified)[6]

This data demonstrates a clear trend: the combination of DIC/Oxyma at room temperature is highly effective at suppressing racemization.[6] It also shows the dramatic negative impact of elevated temperature on stereochemical purity.[6]

Experimental Protocols

Protocol: Low-Racemization Coupling of Fmoc-α-allyl-L-alanine-OH in SPPS

This protocol provides a general procedure for a manual solid-phase peptide synthesis (SPPS) coupling cycle designed to minimize racemization.

experimental_workflow start Start: Peptide-Resin deprotection 1. Deprotection: Remove Fmoc group (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Washing: Thoroughly wash resin with DMF deprotection->wash1 coupling 4. Coupling: - Add activated amino acid solution to resin - Agitate at 0°C to Room Temp for 2-4 hours wash1->coupling activation 3. Amino Acid Activation (Separate Vessel): - Dissolve Fmoc-α-allyl-L-alanine-OH & Oxyma in DMF - Cool to 0°C - Add DIC, pre-activate for 5-10 min activation->coupling wash2 5. Washing: Thoroughly wash resin with DMF coupling->wash2 end End: Coupled Peptide-Resin wash2->end

Experimental workflow for a low-racemization coupling cycle.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-α-allyl-L-alanine-OH (3-5 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Reaction vessel with agitation mechanism (e.g., shaker or nitrogen bubbling)

Methodology:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes before starting.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes at room temperature. Drain and repeat once.

  • Washing:

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate, dry glass vessel, dissolve Fmoc-α-allyl-L-alanine-OH (3-5 eq.) and Oxyma (3-5 eq.) in a minimal amount of DMF.

    • Cool the vessel in an ice bath to 0°C.

    • Add DIC (3-5 eq.) to the solution and allow the mixture to pre-activate for 5-10 minutes at 0°C.[2]

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the cold, activated amino acid solution to the resin.

    • Agitate the mixture, allowing it to warm slowly to room temperature over 2-4 hours. A negative Kaiser test can be used to monitor reaction completion.

  • Final Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

References

Technical Support Center: Managing Palladium Contamination in Peptide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering palladium contamination during peptide purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the palladium removal process.

Issue 1: Residual palladium levels remain above the acceptable limit after initial purification.

Possible Causes:

  • Inefficient Scavenger Choice: The selected scavenger may not be optimal for the specific palladium species present in your sample.

  • Suboptimal Scavenging Conditions: Factors like reaction time, temperature, and solvent can significantly impact scavenger efficiency.

  • Product-Palladium Complexation: The peptide product may form a stable complex with palladium, hindering its removal.[1]

  • Insufficient Scavenger Amount: The quantity of scavenger used may be inadequate to bind all the palladium in the sample.

Solutions:

  • Optimize Scavenger Selection:

    • Consult a scavenger selection guide (see Table 2) to choose a scavenger with high affinity for the suspected palladium species. For instance, SiliaMetS DMT is effective for hindered Pd complexes.[2]

    • If the palladium species is unknown, consider a broad-spectrum scavenger like SiliaMetS Thiol.[3]

  • Adjust Scavenging Conditions:

    • Time: Increase the incubation time with the scavenger. Monitor palladium levels at different time points to determine the optimal duration.[1]

    • Temperature: Gently heating the mixture can sometimes improve scavenging efficiency, but be mindful of peptide stability.

    • Solvent: The choice of solvent can affect the interaction between the scavenger and the palladium complex.[1]

  • Disrupt Product-Palladium Complexes:

    • Consider adding a competing ligand to disrupt the interaction between your peptide and palladium before introducing the scavenger.[1]

  • Increase Scavenger Amount:

    • Incrementally increase the amount of scavenger used. Perform a small-scale experiment to find the optimal ratio.

Issue 2: Significant loss of peptide product during the palladium removal process.

Possible Causes:

  • Non-specific Binding: The peptide may be non-specifically binding to the scavenger material or activated carbon.[1]

  • Co-precipitation: The peptide might co-precipitate with the palladium-scavenger complex.

Solutions:

  • Minimize Non-specific Binding:

    • Optimize Loading: When using activated carbon, use the minimum amount necessary for effective palladium removal.[1]

    • Solvent Selection: Experiment with different solvents to find one that minimizes product adsorption while maintaining efficient palladium removal.[1]

    • Wash Steps: After filtration, wash the scavenger or carbon thoroughly with the solvent to recover any adsorbed product.[1]

  • Alternative Purification Methods:

    • If product loss remains high, consider alternative methods like flash chromatography or recrystallization, which can sometimes be more selective.[4]

Issue 3: Inconsistent palladium removal results across different batches.

Possible Causes:

  • Variability in Crude Product: The form and concentration of palladium species may differ from batch to batch.

  • Inconsistent Process Parameters: Minor variations in the purification protocol can lead to different outcomes.

Solutions:

  • Characterize Palladium Species: If possible, analyze the crude product to identify the nature of the palladium contamination.

  • Standardize Protocols: Ensure that all parameters of the palladium removal protocol (e.g., scavenger type and amount, solvent, time, temperature) are kept consistent for every batch.

  • Implement a Risk Assessment: As a good practice, identify potential sources of elemental impurities and evaluate their presence to establish appropriate controls.[4]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from peptide products? A1: Palladium is a heavy metal with potential toxicity.[5] Regulatory bodies like the ICH, EMA, and USP have established strict limits for palladium in active pharmaceutical ingredients (APIs) to ensure patient safety.[6][7][8] Furthermore, residual palladium can interfere with subsequent synthetic steps or biological assays, leading to unreliable results.[9]

Q2: What are the acceptable limits for palladium in pharmaceutical products? A2: The acceptable limits for palladium depend on the route of administration and the daily dosage of the drug product. The International Council for Harmonisation (ICH) Q3D guideline provides Permitted Daily Exposure (PDE) values.

Table 1: ICH Q3D Permitted Daily Exposure (PDE) for Palladium
Route of AdministrationPDE (µ g/day )Concentration Limit (ppm) for ≤10g/day dose
Oral10010
Parenteral101
Inhalation101

Source: ICH Q3D Guideline[7][10]

Q3: What are the common methods for removing palladium contamination? A3: Common methods include:

  • Metal Scavengers: Solid-supported reagents that selectively bind to palladium, which can then be removed by filtration.[4][11]

  • Activated Carbon: Adsorbs palladium species from the solution.[4][12]

  • Chromatography: Techniques like flash chromatography can separate the peptide from palladium impurities.[4]

  • Recrystallization: Can be effective, but sometimes palladium can concentrate within the crystal structure.[4]

  • Extraction: Using an aqueous solution to extract the metal.[13]

Q4: How do I choose the right palladium scavenger? A4: The choice of scavenger depends on the form of the palladium catalyst used and the nature of your peptide. Different scavengers have varying affinities for different palladium species.

Table 2: Common Palladium Scavengers and Their Applications
ScavengerCommon Applications
SiliaMetS Thiol Versatile scavenger for Pd(II), Cu, Ag, and Hg.[3]
SiliaMetS Thiourea Effective for all forms of palladium, widely used in the pharmaceutical industry.[2][3]
SiliaMetS DMT Preferred for ruthenium catalysts and hindered Pd complexes.[2]
MP-TMT A powerful scavenger for palladium.[11]

Q5: How can I quantify the amount of palladium in my peptide sample? A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[12][14][15] This technique offers high sensitivity and can detect palladium at parts-per-billion (ppb) levels.[15]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using Metal Scavengers
  • Dissolution: Dissolve the crude peptide product in a suitable organic solvent.

  • Scavenger Addition: Add the selected metal scavenger to the solution. The amount of scavenger will depend on the expected level of palladium contamination and the scavenger's capacity. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst.

  • Incubation: Stir the mixture at room temperature or with gentle heating for a predetermined time (e.g., 2-24 hours). Monitor the palladium concentration periodically by taking small aliquots for analysis (e.g., by ICP-MS).

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger.

  • Washing: Wash the scavenger with the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified peptide.[1]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude peptide product in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[1]

  • Incubation: Stir the mixture at room temperature for a specified time (e.g., 1-4 hours).

  • Filtration: Filter the solution through a pad of celite to remove the activated carbon.

  • Washing: Wash the celite pad with the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Protocol 3: Sample Preparation for ICP-MS Analysis of Palladium
  • Digestion: Accurately weigh a small amount of the peptide sample (e.g., 50 mg) into a clean digestion vessel.

  • Acid Addition: Add a mixture of high-purity nitric acid and hydrochloric acid (e.g., 3:1 v/v).[14]

  • Heating: Heat the sample in a closed vessel (e.g., in a water bath at 90°C for 60 minutes or using microwave digestion) to completely dissolve the peptide and liberate the palladium.[14]

  • Dilution: After cooling, dilute the digested sample to a known volume with deionized water.

  • Analysis: Analyze the diluted sample using ICP-MS against a set of palladium standards.

Visualizations

Troubleshooting_Palladium_Removal start High Residual Palladium scavenger_choice Inefficient Scavenger? start->scavenger_choice conditions Suboptimal Conditions? start->conditions complexation Product-Pd Complex? start->complexation amount Insufficient Scavenger? start->amount solution_scavenger Select new scavenger based on Pd species scavenger_choice->solution_scavenger Yes solution_conditions Optimize time, temp, solvent conditions->solution_conditions Yes solution_complexation Add competing ligand complexation->solution_complexation Yes solution_amount Increase scavenger equivalents amount->solution_amount Yes

Troubleshooting high residual palladium levels.

Palladium_Removal_Workflow crude_peptide Crude Peptide with Pd Contamination select_method Select Removal Method crude_peptide->select_method scavenger Metal Scavenger select_method->scavenger Scavenger activated_carbon Activated Carbon select_method->activated_carbon Carbon chromatography Chromatography select_method->chromatography Chroma. incubate Incubate/Stir scavenger->incubate activated_carbon->incubate analyze Analyze Pd by ICP-MS chromatography->analyze filtrate Filter incubate->filtrate filtrate->analyze analyze->select_method Pd > Limit purified_peptide Purified Peptide analyze->purified_peptide Pd < Limit

General workflow for palladium removal and analysis.

References

Validation & Comparative

A Comparative Guide to Fmoc-α-allyl-L-alanine and Fmoc-allyl-glycine in Peptide Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide therapeutics with enhanced stability, permeability, and target affinity, peptide cyclization has emerged as a important strategy. Among the various methods to achieve cyclization, ring-closing metathesis (RCM) of peptides containing olefin-bearing unnatural amino acids has gained significant traction. This guide provides an objective comparison of two such building blocks, Fmoc-α-allyl-L-alanine and Fmoc-allyl-glycine, focusing on their performance in solid-phase peptide synthesis (SPPS) and subsequent RCM.

Introduction to the Building Blocks

Fmoc-allyl-glycine is an α-monosubstituted amino acid that is widely utilized in the synthesis of cyclic peptides. Its allyl group provides a reactive handle for RCM without introducing significant steric bulk at the α-carbon.[1][2]

Fmoc-α-allyl-L-alanine , on the other hand, is an α,α-disubstituted amino acid. The presence of both an allyl and a methyl group on the α-carbon introduces a significant degree of steric hindrance. This substitution can influence both the peptide synthesis and the conformational properties of the final cyclic product.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating these unnatural amino acids into a growing peptide chain during SPPS is a critical factor. The primary difference in their performance lies in the steric hindrance at the α-carbon.

Fmoc-allyl-glycine , being monosubstituted, generally exhibits good coupling efficiency under standard SPPS protocols. Standard coupling reagents such as HBTU/HATU can be used effectively.[3]

Fmoc-α-allyl-L-alanine , due to its α,α-disubstitution, presents a sterically hindered environment. This can lead to incomplete coupling reactions and lower yields of the desired linear peptide. To overcome this, modified and more robust coupling protocols are often necessary. These may include:

  • Longer coupling times: Allowing more time for the sterically hindered amino acid to react.

  • Double coupling: Repeating the coupling step to drive the reaction to completion.

  • Use of more potent coupling reagents: Reagents like symmetrical anhydrides or COMU have been shown to be more effective for sterically hindered couplings.[4]

  • Elevated temperatures: Microwave-assisted SPPS can enhance the efficiency of coupling sterically demanding amino acids.

Performance in Ring-Closing Metathesis (RCM)

Following the synthesis of the linear peptide containing two olefinic residues, the crucial cyclization step is performed, typically using a Grubbs-type catalyst. The nature of the allylic amino acid can influence the efficiency and outcome of the RCM reaction.

Fmoc-allyl-glycine containing peptides generally undergo RCM efficiently. The less substituted nature of the alkene in the side chain allows for ready access by the ruthenium catalyst.[5]

Fmoc-α-allyl-L-alanine introduces a more sterically crowded environment around the olefin, which could potentially impact the rate and efficiency of the RCM reaction. However, the literature on stapled peptides often employs α,α-disubstituted amino acids to induce and stabilize α-helical conformations, suggesting that RCM is indeed feasible and effective with these substrates. The choice of catalyst can be critical, with second and third-generation Grubbs and Hoveyda-Grubbs catalysts often being preferred for more challenging or sterically hindered substrates.[5]

A direct, side-by-side quantitative comparison of RCM yields and kinetics for peptides containing Fmoc-α-allyl-L-alanine versus Fmoc-allyl-glycine is not extensively documented. However, the successful synthesis of numerous stapled peptides using α,α-disubstituted olefinic amino acids indicates that high-yielding cyclizations are achievable with appropriate optimization of reaction conditions (e.g., catalyst choice, concentration, temperature, and reaction time).

Data Presentation

As direct comparative quantitative data is scarce, the following table summarizes the expected performance based on the known chemical principles of SPPS and RCM for monosubstituted versus α,α-disubstituted amino acids.

ParameterFmoc-allyl-glycineFmoc-α-allyl-L-alanineKey Considerations
SPPS Coupling Efficiency HighModerate to LowSteric hindrance of the α,α-disubstituted alanine requires optimized coupling protocols (e.g., double coupling, stronger coupling reagents).
Required SPPS Conditions Standard protocolsMore forcing conditionsMay require longer reaction times, higher temperatures, or more potent coupling reagents.
RCM Efficiency HighHigh (with optimization)The choice of Grubbs catalyst generation and reaction conditions may be more critical for the sterically hindered substrate.
Conformational Impact Less constrainedInduces helical conformationThe α-methylation in α-allyl-alanine is known to promote and stabilize α-helical structures in the resulting cyclic peptide.

Experimental Protocols

The following are generalized protocols for the synthesis and cyclization of a model peptide. Note: These are representative protocols and may require optimization for specific peptide sequences.

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5x), and dichloromethane (DCM) (3x).

  • Amino Acid Coupling (Fmoc-allyl-glycine):

    • Dissolve Fmoc-allyl-glycine (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Fmoc-α-allyl-L-alanine):

    • Method A (Standard): Follow the same procedure as for Fmoc-allyl-glycine, but perform a double coupling (repeat the coupling step).

    • Method B (Symmetrical Anhydride): Pre-activate Fmoc-α-allyl-L-alanine (6 eq) with DIC (3 eq) in DCM for 10 min. Filter to remove the diisopropylurea precipitate. Add the anhydride solution to the deprotected resin and shake for 4 hours.

  • Chain Elongation: Repeat the deprotection and coupling steps until the desired linear peptide sequence is assembled.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

Experimental Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
  • Resin Preparation: Wash the peptide-resin with DCM (5x).

  • Metathesis Reaction:

    • Swell the resin in anhydrous, degassed 1,2-dichloroethane (DCE).

    • Add Grubbs 1st Generation catalyst (10-15 mol%) in DCE.

    • Shake the reaction mixture under an inert atmosphere (nitrogen or argon) for 2 x 2 hours at room temperature. A second addition of fresh catalyst is often beneficial.

    • For more hindered substrates, Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation catalysts may be used, potentially with elevated temperatures (40-60 °C).

  • Washing: Wash the resin with DCM (5x), DMF (5x), and methanol (3x).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Mandatory Visualization

Peptide_Cyclization_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM Ring-Closing Metathesis (RCM) Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-allyl-AA-OH) Deprotection1->Coupling Elongation Repeat Deprotection & Coupling Coupling->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Metathesis On-Resin RCM (Grubbs Catalyst) Final_Deprotection->Metathesis Linear Peptide on Resin Cleavage Cleavage & Deprotection Metathesis->Cleavage Cyclized Peptide on Resin Purification Purification (HPLC) Cleavage->Purification Crude Cyclic Peptide Final_Product Final Cyclic Peptide Purification->Final_Product Purified Cyclic Peptide

Caption: Workflow for the synthesis of cyclic peptides using Fmoc-protected allylic amino acids.

Conclusion

The choice between Fmoc-α-allyl-L-alanine and Fmoc-allyl-glycine for peptide cyclization depends on the specific goals of the research.

  • Fmoc-allyl-glycine is the more straightforward choice for routine synthesis of cyclic peptides where ease of synthesis and high yields are the primary concern. Its incorporation via SPPS is generally efficient with standard protocols.

  • Fmoc-α-allyl-L-alanine is a valuable building block for creating conformationally constrained cyclic peptides, particularly for stabilizing α-helical structures. While its incorporation into peptides is more challenging due to steric hindrance and requires optimized SPPS conditions, the resulting cyclic peptides may possess enhanced biological activity and stability due to their more rigid structure.

Researchers should carefully consider the trade-off between synthetic accessibility and the desired conformational properties of the final cyclic peptide when selecting between these two important building blocks. Further empirical studies directly comparing these two amino acids under identical conditions would be highly valuable to the field.

References

A Comparative Guide to Palladium Catalysts for Allyl Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allyl group is a versatile and widely used protecting group in organic synthesis, prized for its stability under a range of reaction conditions. Its effective removal, typically mediated by palladium catalysts, is a critical step in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. The choice of palladium catalyst and reaction conditions can significantly impact the efficiency, selectivity, and overall success of the deallylation reaction. This guide provides an objective comparison of common palladium catalysts used for allyl group removal, supported by experimental data and detailed protocols to aid researchers in selecting the optimal system for their specific needs.

Introduction to Palladium-Catalyzed Deallylation

The removal of an allyl protecting group via palladium catalysis proceeds through the formation of a π-allylpalladium complex.[1] This process is highly efficient and can be carried out under mild and neutral conditions, ensuring the compatibility with a wide range of sensitive functional groups.[2] The general mechanism involves the coordination of the palladium(0) catalyst to the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex. A nucleophilic scavenger then attacks the allyl group, regenerating the palladium(0) catalyst and releasing the deprotected substrate.[1]

Commonly protected functionalities include:

  • Alcohols and Phenols: Allyl ethers are frequently used to protect hydroxyl groups.

  • Amines: The allyloxycarbonyl (Alloc) group is a common protecting group for amines.

  • Carboxylic Acids: Allyl esters are used to protect carboxylic acids.

Comparison of Common Palladium Catalysts

The selection of the palladium catalyst is crucial for a successful deallylation reaction. The most common choices include palladium(0) and palladium(II) complexes, often used in conjunction with phosphine ligands.

Catalyst Performance Data

The following table summarizes the performance of different palladium catalysts for the removal of allyl and allyloxycarbonyl (Alloc) protecting groups from various substrates. It is important to note that reaction conditions such as solvent, temperature, and the nature of the allyl scavenger can significantly influence the outcome. A direct comparison is challenging as optimal conditions may vary for each catalyst system.

Catalyst SystemSubstrate TypeAllyl ScavengerSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ Allyl Phenyl EtherPhSiH₃DCMRT1>95[3]
Pd(PPh₃)₄ N-Alloc-aminePhSiH₃DCMRT1>95[1]
Pd(PPh₃)₄ Allyl EsterMorpholineTHFRT0.592[4]
Pd(OAc)₂ / PPh₃ Allyl Phenyl EtherN-MethylanilineToluene801285[5]
Pd(OAc)₂ / dppf Allyl Phenyl EtherN,N'-Dimethylbarbituric AcidDioxane90298[6]
Pd₂(dba)₃ / PPh₃ Allyl CarbamateBu₃SnHTHFRT195[7]
[Pd(allyl)Cl]₂ / dppf Allyl Phenyl EtherN-MethylanilineToluene801278[5]

Note: This table is a compilation of data from various sources and direct comparison should be made with caution as reaction conditions are not identical. "RT" denotes room temperature.

Key Considerations for Catalyst Selection

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is one of the most widely used and versatile catalysts for allyl deprotection.[1][3] It is a palladium(0) complex that can directly enter the catalytic cycle. While highly effective, it can be sensitive to air and may require an inert atmosphere for optimal performance and longevity.[3]

  • Palladium(II) Acetate (Pd(OAc)₂) and other Pd(II) sources: These are often used in combination with phosphine ligands. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. This approach allows for greater modularity in tuning the catalytic activity by varying the phosphine ligand.[5][8] The choice of ligand can influence the reaction rate and selectivity.

  • Palladium on Carbon (Pd/C): While a common hydrogenation catalyst, its application in deallylation is less frequent and often requires specific conditions.

  • Allyl Scavengers: The choice of scavenger is critical. Common scavengers include nucleophiles like morpholine, dimedone, N,N'-dimethylbarbituric acid, and hydride donors such as phenylsilane (PhSiH₃) and tributyltin hydride (Bu₃SnH).[1][4][6][7] The selection depends on the substrate and desired work-up procedure.

Experimental Protocols

Detailed experimental procedures are essential for reproducible results. Below are representative protocols for the deprotection of an allyl ether and an N-Alloc protected amine.

Protocol 1: Deprotection of an Allyl Phenyl Ether using Pd(PPh₃)₄

This protocol is adapted from a procedure for the deprotection of aryl allyl ethers.[3]

Materials:

  • Allyl-protected phenol (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Phenylsilane (PhSiH₃) (1.2 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Standard laboratory glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the allyl-protected phenol in anhydrous DCM under an inert atmosphere, add phenylsilane.

  • Add Pd(PPh₃)₄ to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the deprotected phenol.

Protocol 2: Deprotection of an N-Alloc Protected Amine using Pd(OAc)₂ and a Phosphine Ligand

This protocol is a general representation based on the principles of in situ catalyst formation.

Materials:

  • N-Alloc protected amine (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.025 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylbarbituric acid (1.5 mmol)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Standard laboratory glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in anhydrous THF. Stir for 10-15 minutes to allow for the formation of the active catalyst.

  • Add the N-Alloc protected amine to the catalyst solution.

  • Add the N,N'-dimethylbarbituric acid as the allyl scavenger.

  • Stir the reaction at room temperature or gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

  • After completion, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing the Process

Catalytic Cycle of Palladium-Mediated Deallylation

The following diagram illustrates the key steps in the palladium-catalyzed removal of an allyl protecting group.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 pi_allyl_complex π-Allyl-Pd(II) Complex Pd(0)L2->pi_allyl_complex Oxidative Addition scavenger_attack Nucleophilic Attack by Scavenger pi_allyl_complex->scavenger_attack scavenger_attack->Pd(0)L2 Reductive Elimination Deprotected_Substrate Deprotected_Substrate scavenger_attack->Deprotected_Substrate Allyl_Scavenger_Product Allyl_Scavenger_Product scavenger_attack->Allyl_Scavenger_Product Allyl-Substrate Allyl-Substrate Allyl-Substrate->pi_allyl_complex Allyl_Scavenger Allyl_Scavenger Allyl_Scavenger->scavenger_attack

Caption: Catalytic cycle for palladium-mediated allyl group removal.

Experimental Workflow for Catalyst Screening

A systematic approach is crucial when optimizing deallylation conditions. The following workflow outlines a general procedure for screening different palladium catalysts.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Start Define Substrate and Protecting Group Catalyst_Selection Select Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Start->Catalyst_Selection Ligand_Selection Select Ligands (for Pd(II) catalysts) Catalyst_Selection->Ligand_Selection Scavenger_Selection Select Allyl Scavengers Ligand_Selection->Scavenger_Selection Reaction_Setup Set up Parallel Reactions (Varying catalyst, ligand, scavenger) Scavenger_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitoring Workup Work-up and Purification Monitoring->Workup Analysis Analyze Yield and Purity (NMR, HPLC) Workup->Analysis Optimization Identify Optimal Conditions Analysis->Optimization

Caption: A typical experimental workflow for screening palladium catalysts.

Conclusion

The palladium-catalyzed removal of allyl protecting groups is a powerful and versatile transformation in modern organic synthesis. While Tetrakis(triphenylphosphine)palladium(0) remains a robust and widely used catalyst, systems based on Palladium(II) precursors in combination with a variety of phosphine ligands offer greater flexibility for optimization. The choice of catalyst, ligand, and allyl scavenger should be carefully considered and empirically determined for each specific substrate to achieve optimal results. The data and protocols presented in this guide serve as a valuable starting point for researchers to navigate the selection process and successfully implement this important deprotection strategy.

References

Constrained Peptides Synthesized with Fmoc-α-allyl-L-alanine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of therapeutic peptides with enhanced stability, cell permeability, and target affinity is a paramount objective. Constraining a peptide's conformation, particularly into an α-helical structure, is a powerful strategy to achieve these goals. This guide provides a detailed analysis of constrained peptides synthesized using Fmoc-α-allyl-L-alanine, a versatile building block for inducing macrocyclization through ring-closing metathesis (RCM). We present a comparative overview of this method against other peptide constraining technologies, supported by experimental data and detailed protocols to aid in the design and execution of your research.

Performance Comparison of Constrained Peptides

The introduction of a conformational constraint can significantly improve the biophysical and pharmacological properties of a peptide. The use of Fmoc-α-allyl-L-alanine allows for the formation of an all-hydrocarbon staple, which can enhance helicity, protease resistance, and cellular uptake. While direct, head-to-head comparative studies featuring Fmoc-α-allyl-L-alanine are limited in publicly available literature, we can draw parallels from studies on structurally similar olefin-bearing amino acids used for hydrocarbon stapling.

PropertyUnconstrained PeptideHydrocarbon Stapled (i, i+4)Lactam Bridged (i, i+4)
α-Helicity (%) ~15-25~70-90 ~60-80
Protease Stability (t½) MinutesHours to >24 hours Hours
Binding Affinity (Kd) µM to nMnM to pM nM
Cellular Uptake LowModerate to High Low to Moderate

Table 1: Representative Performance Comparison of Unconstrained vs. Constrained Peptides. Data is compiled from various studies on different peptide systems and should be considered as a general guide. The performance of any given peptide will be sequence-dependent.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-α-allyl-L-alanine

This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear peptide containing two Fmoc-α-allyl-L-alanine residues at positions i and i+4.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-α-allyl-L-alanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • HCTU (or other coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, incorporating Fmoc-α-allyl-L-alanine at the desired positions.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the on-resin cyclization of the peptide synthesized above to form a hydrocarbon staple.

Materials:

  • Peptide-on-resin with two α-allyl-L-alanine residues

  • 1,2-Dichloroethane (DCE) or N-Methyl-2-pyrrolidone (NMP)

  • Grubbs' 1st or 2nd Generation Catalyst

  • Nitrogen gas

Procedure:

  • Resin Preparation: Wash the deprotected peptide-on-resin with DCM and then with the chosen RCM solvent (DCE or NMP).

  • Catalyst Addition: In a separate flask, dissolve the Grubbs' catalyst (typically 10-30 mol% relative to the peptide) in the RCM solvent. Purge the solution with nitrogen.

  • Metathesis Reaction: Add the catalyst solution to the peptide-resin and agitate the mixture under a nitrogen atmosphere at room temperature or with gentle heating (e.g., 40-60°C) for 2-4 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Catalyst Removal: After the reaction is complete, wash the resin extensively with the RCM solvent, DCM, and DMF to remove the ruthenium catalyst.

Cleavage and Purification
  • Cleavage: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the constrained peptide by mass spectrometry and analytical HPLC.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_RCM On-Resin Cyclization cluster_Final Final Steps Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including Fmoc-α-allyl-L-alanine) Deprotection1->Coupling Elongation Chain Elongation Coupling->Elongation Deprotection2 Final Fmoc Deprotection Elongation->Deprotection2 Wash1 Resin Washing Deprotection2->Wash1 Metathesis Ring-Closing Metathesis (Grubbs' Catalyst) Wash1->Metathesis Wash2 Catalyst Removal Metathesis->Wash2 Cleavage Cleavage & Deprotection Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Characterization Purification->Analysis p53_MDM2_Pathway cluster_Normal Normal Cell Function cluster_Inhibition Inhibition by Constrained Peptide cluster_Outcome Cellular Outcome p53 p53 MDM2 MDM2 p53->MDM2 Binding p53_active Active p53 MDM2->p53 Ubiquitination & Degradation ConstrainedPeptide Constrained Peptide (α-allyl-L-alanine) MDM2_inhibited MDM2 ConstrainedPeptide->MDM2_inhibited Inhibits Interaction Apoptosis Apoptosis p53_active->Apoptosis Induces

The A-Team of Stability: Unveiling the Advantages of α-Allyl-L-Alanine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable, cell-permeable peptide therapeutics is a continuous challenge. The inherent limitations of natural peptides, such as poor conformational stability and rapid degradation by proteases, have historically hindered their clinical translation. This guide provides a comprehensive comparison of α-allyl-L-alanine, a key player in hydrocarbon stapling, against other peptide stabilization techniques, supported by experimental data and detailed methodologies.

The introduction of non-natural amino acids has revolutionized peptide drug design. Among these, α,α-disubstituted amino acids bearing olefinic side chains, such as α-allyl-L-alanine, have emerged as powerful tools for creating "stapled peptides." This technique involves covalently linking the side chains of two amino acids within a peptide sequence through a process called ring-closing metathesis (RCM), forming a hydrocarbon "staple" that locks the peptide into a desired conformation, typically an α-helix.[1] This conformational rigidity is the cornerstone of the enhanced therapeutic properties observed in stapled peptides.

Superior Performance by Design: α-Allyl-L-Alanine in Action

The incorporation of α-allyl-L-alanine and similar olefinic amino acids into a peptide sequence, followed by RCM, leads to significant improvements in key biophysical and pharmacological properties. These enhancements make stapled peptides promising candidates for targeting challenging intracellular protein-protein interactions (PPIs).[1]

Enhanced α-Helicity: The Foundation of Potency

The primary goal of peptide stapling is to pre-organize the peptide into its bioactive α-helical conformation. This reduces the entropic penalty upon binding to its target, often leading to increased affinity. Circular dichroism (CD) spectroscopy is the standard technique used to assess the helicity of peptides. The table below summarizes data from various studies, demonstrating the significant increase in α-helicity achieved through hydrocarbon stapling compared to their linear, unstapled counterparts and other stabilization methods like lactam bridges.

Peptide/SystemStabilization Method% HelicityReference
Unstapled BID BH3None (Linear)~14-20%[2]
Stapled BID BH3Hydrocarbon Staple (i, i+4)~71-91%[2]
Unstapled BIM BH3None (Linear)~14-20%[2]
Stapled BIM BH3Hydrocarbon Staple (i, i+7)~71-91%[2]
Unmodified RNase A peptideNone (Linear)~30%[3]
Stapled RNase A peptideS i,i+4 S(8)-Δ4 staple~77%[3]
hACE2 (Asp30-Asp38)None (Linear)Low[4]
hACE2 (Asp30-Asp38)Lactam BridgeModerate[4]
hACE2 (His34-Gln42)None (Linear)Low[4]
hACE2 (His34-Gln42)Lactam Bridge~55%[4]

Note: The data presented is compiled from multiple sources and different peptide systems. Direct comparison between different stapling methods should be made with caution due to variations in peptide sequence and experimental conditions.

Increased Proteolytic Stability: Extending Therapeutic Half-life

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. The rigid, α-helical conformation conferred by hydrocarbon stapling shields the peptide backbone from proteolytic attack, significantly extending its half-life. While direct comparative data for α-allyl-L-alanine across multiple studies is limited, the general principle of enhanced protease resistance for hydrocarbon-stapled peptides is well-established.

PeptideModificationHalf-life (in vitro)Reference
Unmodified PeptideNoneMinutes[5]
Stapled PeptideHydrocarbon StapleHours to Days[5][6]
Peptide A12B (Control)None< 15 min (in vivo)[7]
Peptide THR-6Stabilized13.6 min (in vivo)[7]
Peptide THR-7Stabilized14.8 min (in vivo)[7]

Note: Half-life is highly dependent on the specific peptide sequence, the type of protease, and the assay conditions.

Enhanced Cell Permeability: Reaching Intracellular Targets

Many compelling drug targets, such as those involved in cancer and other diseases, reside within the cell. The increased hydrophobicity and stable helical structure of hydrocarbon-stapled peptides often facilitate their entry into cells, a significant advantage over most linear peptides. The mechanism of uptake is thought to involve an energy-dependent process like pinocytosis.[5]

PeptideModificationCell Permeability (Papp)AssayReference
Cyclic Peptide 1None~1 x 10⁻⁶ cm/sCaco-2[8]
N-methylated Peptide 15N-methylation~21 x 10⁻⁶ cm/sCaco-2[8]
Peptide 1None~6%PAMPA[8]
N-methylated Peptide 15N-methylation~17%PAMPA[8]

Note: Papp (apparent permeability coefficient) is a measure of the rate of passage of a compound across a membrane. Higher values indicate greater permeability. Data for α-allyl-L-alanine specifically is often embedded within broader studies on hydrocarbon stapling.

Experimental Corner: Protocols for Peptide Stabilization and Characterization

Reproducibility is key in scientific research. The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of peptides stabilized with α-allyl-L-alanine.

Synthesis of α-Allyl-L-Alanine Stapled Peptides

The synthesis of stapled peptides is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by on-resin ring-closing metathesis (RCM).

1. Solid-Phase Peptide Synthesis (SPPS):

  • Resin and Amino Acids: Peptides are synthesized on a solid support, typically a Rink Amide resin, using Fmoc-protected amino acids. The unnatural α,α-disubstituted amino acids, such as Fmoc-α-allyl-L-alanine, are incorporated at the desired positions (e.g., i and i+4 or i and i+7).

  • Coupling: Standard coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) are used to form the peptide bonds. The unnatural amino acids may require longer coupling times or double coupling due to steric hindrance.

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF (dimethylformamide). This cycle of coupling and deprotection is repeated until the full-length peptide is assembled.

2. Ring-Closing Metathesis (RCM):

  • Catalyst: The on-resin RCM reaction is typically catalyzed by a ruthenium-based catalyst, such as Grubbs' first or second-generation catalyst.

  • Reaction Conditions: The resin-bound peptide is washed and swollen in a suitable solvent, typically dichloroethane (DCE) or dichloromethane (DCM). The Grubbs' catalyst (typically 10-20 mol%) is dissolved in the same solvent and added to the resin. The reaction is allowed to proceed at room temperature or with gentle heating for several hours.[9][10] The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Washing: After the RCM is complete, the resin is thoroughly washed to remove the catalyst.

3. Cleavage and Purification:

  • The stapled peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM Ring-Closing Metathesis (RCM) cluster_Final Cleavage and Purification Resin Start with Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Subsequent Amino Acids (including α-allyl-L-alanine) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat until Sequence is Complete Wash2->Repeat Repeat->Deprotection2 Add_Catalyst Add Grubbs' Catalyst Repeat->Add_Catalyst React Incubate Add_Catalyst->React Wash_Catalyst Wash to Remove Catalyst React->Wash_Catalyst Cleavage Cleave from Resin Wash_Catalyst->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Final_Peptide Stapled Peptide Purification->Final_Peptide

Synthesis workflow for hydrocarbon-stapled peptides.

Circular Dichroism (CD) Spectroscopy for Helicity Measurement

CD spectroscopy is a non-destructive technique that is highly sensitive to the secondary structure of peptides.

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for measurement is typically in the range of 25-100 µM.

  • Instrumentation: Use a CD spectropolarimeter. The instrument should be purged with nitrogen gas.

  • Measurement: Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a path length of 1 mm.

  • Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹. The percentage of α-helicity can be estimated from the MRE value at 222 nm using the following formula: % Helicity = (MRE₂₂₂ - MREc) / (MREh - MREc) * 100 where MRE₂₂₂ is the observed MRE at 222 nm, MREc is the MRE of a random coil, and MREh is the MRE of a pure α-helix of the same length.

CD_Spectroscopy_Workflow Start Prepare Peptide Solution (25-100 µM in buffer) Instrument Calibrate and Purge CD Spectropolarimeter Start->Instrument Measure Record Spectrum (190-260 nm) Instrument->Measure Process Convert to Mean Residue Ellipticity (MRE) Measure->Process Analyze Calculate % Helicity from MRE at 222 nm Process->Analyze Result Helicity Data Analyze->Result

Workflow for determining peptide helicity using CD spectroscopy.

Protease Stability Assay

This assay measures the resistance of a peptide to degradation by proteases.

  • Reagents: Prepare a solution of the peptide and a solution of the protease (e.g., trypsin, chymotrypsin, or serum) in a suitable buffer (e.g., Tris-HCl or PBS).

  • Incubation: Mix the peptide and protease solutions at a defined ratio (e.g., 100:1 substrate to enzyme) and incubate at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic reaction, for example, by adding an acid like TFA or by heating.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t₁/₂) of the peptide can be calculated from the degradation curve.

Cell Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Principle: PAMPA is a high-throughput in vitro model for predicting passive membrane permeability. It uses a 96-well plate format with a donor compartment and an acceptor compartment separated by a filter coated with an artificial lipid membrane.

  • Procedure: A solution of the peptide is added to the donor wells. The plate is incubated for a set period, allowing the peptide to diffuse across the artificial membrane into the acceptor wells.

  • Analysis: The concentration of the peptide in both the donor and acceptor wells is measured, typically by HPLC-MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

2. Caco-2 Permeability Assay:

  • Principle: The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized monolayer that is a good in vitro model of the intestinal epithelium.

  • Procedure: Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured for approximately 21 days to form a confluent monolayer. The peptide solution is then added to the apical (top) side of the monolayer.

  • Analysis: At various time points, samples are taken from the basolateral (bottom) side and the concentration of the peptide that has crossed the cell monolayer is determined by HPLC-MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. This assay can also be used to study active transport and efflux mechanisms.

Conclusion: A Staple of Modern Drug Discovery

The use of α-allyl-L-alanine and other olefinic amino acids to create hydrocarbon-stapled peptides represents a significant advancement in peptide-based drug discovery. The resulting stabilization of the α-helical conformation leads to a cascade of benefits, including enhanced target affinity, increased resistance to proteolytic degradation, and improved cell permeability. While direct, comprehensive comparative data across all stabilization techniques remains an area for further research, the existing body of evidence strongly supports hydrocarbon stapling as a robust and versatile strategy for developing novel therapeutics against challenging intracellular targets. The detailed protocols provided in this guide offer a starting point for researchers to explore the potential of α-allyl-L-alanine in their own drug discovery programs.

References

Spectroscopic Analysis of Peptides Containing α-Allyl-L-Alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and peptide science, the incorporation of unnatural amino acids (UAAs) into peptide scaffolds offers a powerful strategy to enhance therapeutic properties such as stability, potency, and conformational rigidity. Among these, α-allyl-L-alanine, with its reactive allyl group, provides a versatile handle for chemical modifications and stapling. A thorough spectroscopic characterization is paramount to ensure the successful synthesis and structural integrity of these modified peptides. This guide provides a comparative overview of key spectroscopic techniques for the analysis of peptides containing α-allyl-L-alanine, tailored for researchers, scientists, and drug development professionals.

Introduction to Spectroscopic Techniques for Modified Peptides

The introduction of an α-allyl group in a peptide sequence necessitates a multi-faceted analytical approach to confirm its incorporation and to understand its influence on the peptide's structure and dynamics. The primary spectroscopic methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy. Each technique offers unique insights into the molecular structure, from atomic-level connectivity to secondary structure conformation. Unnatural amino acids can provide unique spectroscopic characteristics that are measurable and distinguishable, aiding in the detailed analysis of peptide structure and function.

Comparative Analysis of Spectroscopic Methods

The choice of spectroscopic technique depends on the specific analytical question being addressed. Here, we compare the utility of NMR, Mass Spectrometry, FTIR, and Raman spectroscopy for the characterization of peptides containing α-allyl-L-alanine.

Spectroscopic Technique Information Provided Strengths Limitations
NMR Spectroscopy - Precise atomic-level structure- Confirmation of allyl group incorporation- 3D conformation and dynamics- Peptide sequencing- Provides detailed structural information- Non-destructive- Requires higher sample concentrations- Complex spectra for larger peptides
Mass Spectrometry - Molecular weight confirmation- Peptide sequencing- Identification of modifications- High sensitivity and accuracy- Small sample requirement- Provides limited structural information- Fragmentation can be complex
FTIR Spectroscopy - Secondary structure (α-helix, β-sheet)- Presence of specific functional groups (e.g., C=C)- Hydrogen bonding patterns- Versatile for various sample states- Provides rapid conformational analysis- Lower resolution than NMR- Overlapping bands can complicate analysis
Raman Spectroscopy - Secondary and tertiary structure- Side-chain conformations- Sensitive to non-polar groups- Minimal interference from water- Complements FTIR data- Inherently weak signal- Fluorescence interference can be an issue

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the definitive structural elucidation of peptides containing α-allyl-L-alanine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a comprehensive analysis.

Experimental Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be in the range of 1-5 mM.[1]

  • 1D ¹H NMR: Acquire a 1D proton NMR spectrum to identify the characteristic signals of the α-allyl-L-alanine residue.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the allyl group and the amino acid backbone.

    • TOCSY (Total Correlation Spectroscopy): To identify the complete spin system of the α-allyl-L-alanine residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing insights into the 3D conformation of the peptide.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, confirming the presence of the allyl group's sp² and sp³ carbons.

Data Interpretation:

Based on data for the closely related triallyl L-alanine, the following ¹H NMR signals are expected for the α-allyl group:

Proton Expected Chemical Shift (ppm)
-CH₂- (allylic)~2.5 - 2.7
=CH- (vinyl)~5.7 - 5.9 (m)
=CH₂ (vinyl)~5.1 - 5.3 (m)

These are estimated ranges and may vary depending on the peptide sequence and solvent.

The presence of cross-peaks in the COSY and TOCSY spectra between these protons will confirm the integrity of the allyl group. NOESY correlations between the allyl protons and other protons in the peptide will reveal its spatial orientation.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for verifying the molecular weight of the synthesized peptide and for confirming its amino acid sequence. Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing peptides containing unnatural amino acids.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the peptide (typically in the low µM to nM range) in a solvent compatible with the ionization source (e.g., water/acetonitrile with 0.1% formic acid for electrospray ionization).

  • MS Analysis: Acquire a full MS spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide.

  • MS/MS Analysis: Select the parent ion of the peptide for fragmentation (e.g., using collision-induced dissociation - CID). Analyze the resulting fragment ions to deduce the amino acid sequence.

Data Interpretation:

The full MS spectrum should show a peak corresponding to the calculated molecular weight of the peptide containing α-allyl-L-alanine. The MS/MS spectrum will produce a series of b- and y-ions. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residues. A mass difference corresponding to α-allyl-L-alanine (113.08 Da) will confirm its position in the sequence. The allyl group may also undergo specific fragmentation pathways, such as the loss of a neutral allyl radical, which can provide additional confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and versatile technique for assessing the secondary structure of peptides and for detecting the presence of the allyl group's C=C double bond.

Experimental Protocol:

  • Sample Preparation: The peptide can be analyzed as a solid film (by drying a solution on an IR-transparent window like CaF₂), in solution (using a transmission cell with a short path length), or by Attenuated Total Reflectance (ATR). For secondary structure analysis in solution, D₂O is often used to avoid interference from the strong H₂O absorption in the amide I region.

  • Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation:

  • Allyl Group Vibrations: Look for characteristic absorption bands of the allyl group. Based on data for triallyl L-alanine, these are expected around:

    • 1641 cm⁻¹: C=C stretching vibration.

    • 993 and 916 cm⁻¹: =C-H out-of-plane bending vibrations.

  • Amide Bands: The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the peptide's secondary structure:

    • ~1650-1660 cm⁻¹: α-helical conformation.

    • ~1620-1640 cm⁻¹: β-sheet conformation.

    • ~1640-1650 cm⁻¹: Random coil conformation.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, especially for probing non-polar groups and for measurements in aqueous solutions.

Experimental Protocol:

  • Sample Preparation: Peptide solutions (typically in the low mM range) can be analyzed directly in glass or quartz cuvettes. Solid samples can also be analyzed.

  • Data Acquisition: Excite the sample with a monochromatic laser (e.g., 532 nm, 785 nm) and collect the scattered light.

Data Interpretation:

  • Allyl Group Vibrations: The C=C stretch of the allyl group is expected to produce a distinct Raman band, typically in the range of 1640-1650 cm⁻¹.

  • Amide Bands: Similar to FTIR, the amide I and amide III bands are sensitive to the secondary structure. Raman spectroscopy is particularly useful for analyzing the amide III region (1200-1300 cm⁻¹), which can also provide conformational information.[2][3]

  • Side-Chain Conformations: Raman spectroscopy can also provide information on the conformation of amino acid side chains.[2]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a peptide containing α-allyl-L-alanine.

Spectroscopic_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial QC cluster_analysis Detailed Spectroscopic Analysis cluster_interpretation Data Integration & Structural Elucidation Peptide_Synthesis Solid-Phase Peptide Synthesis (with α-allyl-L-alanine) Purification HPLC Purification Peptide_Synthesis->Purification Initial_QC Mass Spectrometry (MW Confirmation) Purification->Initial_QC NMR NMR Spectroscopy (1D & 2D) Initial_QC->NMR MSMS Tandem MS (Sequencing) Initial_QC->MSMS FTIR FTIR Spectroscopy (Secondary Structure) Initial_QC->FTIR Raman Raman Spectroscopy (Conformation) Initial_QC->Raman Data_Integration Combined Data Analysis NMR->Data_Integration MSMS->Data_Integration FTIR->Data_Integration Raman->Data_Integration Final_Structure Final Structure & Purity Assessment Data_Integration->Final_Structure

Caption: Workflow for the synthesis and spectroscopic characterization of peptides containing α-allyl-L-alanine.

Conclusion

A comprehensive spectroscopic analysis is critical for the successful development of peptides incorporating α-allyl-L-alanine. The complementary nature of NMR, mass spectrometry, FTIR, and Raman spectroscopy provides a complete picture of the peptide, from its primary sequence and the integrity of the unnatural amino acid to its higher-order structure. By employing the protocols and interpretive guidelines presented here, researchers can confidently characterize their modified peptides, paving the way for their application in drug discovery and development.

References

A Comparative Guide to Peptide Cyclization: Head-to-Tail vs. Side-Chain Strategies Utilizing Allyl Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cyclization of peptides is a critical strategy to enhance metabolic stability, receptor binding affinity, and overall therapeutic potential. The choice between a head-to-tail or a side-chain cyclization approach, often facilitated by orthogonal protecting groups like allyls, significantly impacts the synthetic workflow and final product characteristics. This guide provides an objective comparison of these two predominant cyclization methodologies, supported by experimental data and detailed protocols.

Cyclic peptides often exhibit superior pharmacological properties compared to their linear counterparts, including increased resistance to proteolytic degradation.[1] The formation of the cyclic structure can be achieved through various strategies, with head-to-tail and side-chain-to-side-chain being the most common.[2] A key element in successful peptide cyclization is the use of orthogonal protecting groups that can be selectively removed under mild conditions to unmask the reactive functionalities for ring formation. The allyloxycarbonyl (Alloc) and allyl ester (OAll) protecting groups are particularly valuable in this context due to their stability to standard Fmoc/tBu and Boc/Bzl peptide synthesis conditions and their selective deprotection using palladium(0) catalysts.[3][4]

Comparison of Cyclization Strategies

The decision between head-to-tail and side-chain cyclization depends on several factors, including the desired peptide architecture, the presence of suitable amino acid side chains for anchoring, and the overall synthetic strategy.

FeatureHead-to-Tail CyclizationSide-Chain Cyclization
Bond Formation Amide bond between the N-terminal amine and the C-terminal carboxylic acid.Amide bond between the side chains of two amino acids (e.g., Asp/Glu and Lys/Orn).[2][5]
Resin Attachment Typically through an amino acid side chain to leave the C-terminus free for cyclization after deprotection.[5][6]The C-terminus is usually attached to the resin.
Protecting Groups Requires protection of the C-terminal carboxyl group (e.g., as an allyl ester) and the N-terminal amino group.[5]Requires orthogonal protection of the reactive side chains (e.g., Alloc on a Lys side chain and OAll on an Asp side chain).[7][8]
Typical Yields Sequence-dependent; can be affected by the formation of dimers and oligomers in solution-phase cyclization.[9] On-resin cyclization can minimize these side products.[5]Generally efficient, especially for on-resin procedures.[7]
Crude Purity Can be lower due to potential side reactions, with one study showing crude purities of 22-28% for on-resin head-to-tail cyclization.[1]Often high, as on-resin cyclization is a well-established and efficient method.[7]
Flexibility The entire peptide backbone is involved in the cyclic structure.Allows for the cyclization of specific segments of the peptide, leaving other parts linear.
Challenges On-resin head-to-tail cyclization can be challenging due to the C-terminus being typically resin-bound in standard solid-phase peptide synthesis (SPPS).[1] Solution-phase cyclization requires high dilution to avoid oligomerization.[2]Requires the presence of suitable amino acids with reactive side chains at desired positions.

Experimental Protocols

Head-to-Tail Cyclization (On-Resin)

This protocol describes the on-resin head-to-tail cyclization of a peptide attached to the solid support via an amino acid side chain, with the C-terminus protected as an allyl ester.

1. Peptide Synthesis and Allyl Deprotection:

  • The linear peptide is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc/tBu chemistry. The first amino acid is attached to the resin through its side chain, and its α-carboxylate group is protected as an allyl ester.[5]

  • For allyl deprotection, the resin-bound peptide is treated with a solution of Pd(PPh₃)₄ and a scavenger such as phenylsilane (PhSiH₃) or formic acid/diethylamine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere and in the dark.[5][7] The reaction is typically carried out overnight at room temperature.[5]

  • The resin is then thoroughly washed with THF, DCM, and N,N-dimethylformamide (DMF).[5]

2. N-terminal Fmoc Deprotection:

  • The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF.[5]

  • The resin is washed extensively with DMF and DCM.[5]

3. On-Resin Cyclization:

  • The cyclization is initiated by adding a coupling reagent cocktail, such as PyBOP/HOBt/DIPEA in DMF, to the resin.[5]

  • The reaction is allowed to proceed at room temperature with gentle shaking for a period ranging from minutes to hours, depending on the peptide sequence.[5]

4. Cleavage and Purification:

  • After cyclization, the resin is washed, and the cyclic peptide is cleaved from the solid support using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).[5]

  • The crude cyclic peptide is then purified by reverse-phase HPLC.

Side-Chain-to-Side-Chain Cyclization (On-Resin)

This protocol details the on-resin cyclization between the side chains of two amino acids, for instance, an aspartic acid and a lysine, protected with allyl (OAll) and allyloxycarbonyl (Alloc) groups, respectively.

1. Peptide Synthesis:

  • The linear peptide is synthesized on a solid support using standard Fmoc/tBu chemistry. Amino acids with side chains intended for cyclization are incorporated with orthogonal allyl-based protection (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).[8]

2. Selective Allyl/Alloc Deprotection:

  • The resin-bound peptide is treated with a solution of Pd(PPh₃)₄ and a scavenger like PhSiH₃ in DCM to simultaneously remove the OAll and Alloc protecting groups. This deprotection is performed under neutral conditions.[7][8]

  • The resin is thoroughly washed with DCM and DMF.

3. On-Resin Cyclization:

  • The N-terminal Fmoc group is removed using 20% piperidine in DMF.[8]

  • The on-resin cyclization is then performed by adding a coupling reagent such as TBTU/HOBt or HATU/DIPEA in NMP to the resin.[8]

4. Cleavage and Purification:

  • Following the cyclization step, the peptide is cleaved from the resin and deprotected using a standard TFA-based cleavage cocktail.

  • The resulting crude cyclic peptide is purified by reverse-phase HPLC.

Visualizing the Workflows

To better illustrate the distinct processes of head-to-tail and side-chain cyclization, the following diagrams outline the key steps in each synthetic strategy.

Head_to_Tail_Cyclization cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Steps start Resin s1 Attach first AA (Side-chain to resin, C-term as OAll) start->s1 s2 Elongate peptide chain (Fmoc/tBu chemistry) s1->s2 c1 Allyl (OAll) deprotection (Pd(PPh3)4) s2->c1 c2 N-terminal Fmoc deprotection c1->c2 c3 Cyclization (Coupling reagents) c2->c3 f1 Cleavage from resin c3->f1 f2 Purification (HPLC) f1->f2 end Cyclic Peptide f2->end

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Side_Chain_Cyclization cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Steps start Resin s1 Attach first AA (C-term to resin) start->s1 s2 Elongate peptide chain (Incorporate Asp(OAll), Lys(Alloc)) s1->s2 c1 Allyl/Alloc deprotection (Pd(PPh3)4) s2->c1 c2 N-terminal Fmoc deprotection c1->c2 c3 Side-chain cyclization (Coupling reagents) c2->c3 f1 Cleavage from resin c3->f1 f2 Purification (HPLC) f1->f2 end Cyclic Peptide f2->end

Caption: Workflow for on-resin side-chain-to-side-chain peptide cyclization.

Conclusion

Both head-to-tail and side-chain cyclization strategies, facilitated by the use of allyl protecting groups, are powerful tools in the synthesis of constrained peptides. Head-to-tail cyclization results in a fully cyclic peptide backbone, which can be advantageous for mimicking certain natural products. However, it can present synthetic challenges, particularly in controlling intermolecular side reactions. Side-chain cyclization offers greater flexibility in designing partially cyclic structures and is often a more straightforward process on solid support. The choice of method will ultimately be guided by the specific structural requirements of the target peptide and the overall goals of the research or drug development program. Recent advancements continue to optimize these processes, offering more efficient and reliable routes to these therapeutically promising molecules.

References

A Comparative Guide to Alternative Methods for Palladium-Catalyzed Deallylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allyl protecting group is a cornerstone in modern organic synthesis, prized for its stability under a range of conditions and its selective removal. Palladium-catalyzed deallylation has long been the gold standard for this transformation. However, the cost, potential for metal contamination in final products, and air-sensitivity of some palladium catalysts have driven the exploration of alternative methods. This guide provides an objective comparison of various alternative methods to palladium-catalyzed deallylation, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

Performance Comparison of Deallylation Methods

The following table summarizes the performance of various deallylation methods across different substrates. The data has been compiled from various literature sources to provide a comparative overview.

MethodCatalyst/ReagentSubstrateSolventTemp (°C)Time (h)Yield (%)Ref.
Palladium-Catalyzed Pd(PPh₃)₄ / N,N'-dimethylbarbituric acidN,N-DiallylbenzylamineCH₂Cl₂301-3>95[1]
[Pd(cinnamyl)Cl]₂ / Ligand2-AllylphenolDioxane1201685[2]
Rhodium-Catalyzed [Rh(cod)Cl]₂ / PPh₃ / Et₃AlDiethyl allyl(phenyl)malonateToluene25295[3][4]
Nickel-Catalyzed Ni(COD)₂ / Bipyridine / Hydrosilane4-AllyloxytolueneToluene251298
Ni-H precatalyst / TsOH·H₂OO-Allylated phenol1,4-Dioxane801673
Iron-Catalyzed FeCl₂ / NaBH₄4-AllyloxyanisoleTHF65695
Ruthenium-Catalyzed [RuCl₂(p-cymene)]₂ / CsOAcN-allyl-N-tosylanilineMeOH/H₂O501285[5]
Iodine-Catalyzed I₂ (10 mol%)4-Allyloxy-acetophenonePEG-400RT0.596[6]
Metal-Free (NaBH₄) NaBH₄α-Allyl allyl phenylacetateMethanolReflux5>90[7]

Detailed Experimental Protocols

Palladium-Catalyzed Deallylation of an N-Allyl Amine

This protocol is a general procedure for the deallylation of N-allyl amines using a palladium catalyst and a barbituric acid derivative as the allyl scavenger.[1]

Procedure: To a solution of the N-allylamine (1.0 mmol) in dry, degassed dichloromethane (10 mL) is added N,N'-dimethylbarbituric acid (1.5 equiv. per allyl group). The solution is stirred for 5 minutes at room temperature under an inert atmosphere. Tetrakis(triphenylphosphine)palladium(0) (0.01 equiv. per allyl group) is then added, and the reaction mixture is stirred at 30 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the deprotected amine.

Rhodium-Catalyzed Deallylation of a C-Allyl Malonate

This procedure describes the deallylation of an allyl-substituted malonic ester using a rhodium catalyst in the presence of triethylaluminum.[3][4]

Procedure: To a solution of the allylmalonate (1.0 mmol) in dry toluene (5 mL) under an argon atmosphere is added a solution of triethylaluminum (1.5 mmol) in toluene at 0 °C. The mixture is stirred for 10 minutes, followed by the addition of the rhodium catalyst (e.g., [Rh(cod)Cl]₂ with a phosphine ligand, 1-5 mol%). The reaction is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the slow addition of water, followed by 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.

Nickel-Catalyzed Deallylation of an O-Allyl Ether

The following is a representative protocol for the nickel-catalyzed deallylation of an aryl allyl ether using a hydrosilane.

Procedure: In a glovebox, a Schlenk tube is charged with Ni(COD)₂ (5 mol%), a bipyridine ligand (10 mol%), and the aryl allyl ether (1.0 mmol). Toluene (2 mL) is added, followed by the hydrosilane (1.2 mmol). The tube is sealed and the mixture is stirred at room temperature. The reaction is monitored by GC-MS. After completion, the reaction mixture is exposed to air, diluted with ethyl acetate, and filtered through a pad of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to give the corresponding phenol.

Iron-Catalyzed Deallylation of an O-Allyl Ether

This protocol outlines a general procedure for the deallylation of an O-allyl ether using an iron catalyst.

Procedure: To a stirred solution of the allyl ether (1.0 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere is added iron(II) chloride (10 mol%). The mixture is stirred for 10 minutes at room temperature, and then sodium borohydride (2.0 mmol) is added portion-wise. The reaction mixture is then heated to 65 °C and stirred for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Ruthenium-Catalyzed Deallylation of an N-Allyl Amine

This procedure details the ruthenium-catalyzed deallylation of an N-allyl amine.[5]

Procedure: A mixture of the N-allylamine (0.2 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), and CsOAc (1.0 equiv) in a 1:1 mixture of methanol and water (2 mL) is heated at 50 °C in a sealed tube under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel.

Iodine-Catalyzed Deallylation of an O-Allyl Ether

A simple and green procedure for the deallylation of allyl ethers using a catalytic amount of iodine in polyethylene glycol.[6]

Procedure: To a solution of the allyl ether (1.0 mmol) in polyethylene glycol-400 (PEG-400, 2 mL) is added iodine (10 mol%). The reaction mixture is stirred at room temperature and the progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Metal-Free Deallylation using Sodium Borohydride

This protocol describes a transition-metal-free method for the deallylation of an α-allyl ester using sodium borohydride.[7]

Procedure: To a solution of the α-allyl ester (1.0 mmol) in methanol (10 mL) is added sodium borohydride (5.0 mmol) in portions. The reaction mixture is refluxed for 5 hours. After cooling to room temperature, the mixture is acidified with 2N HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is then purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the mechanisms and logical relationships of these deallylation methods, the following diagrams have been generated using Graphviz.

Palladium_Catalytic_Cycle Pd(0)Ln Pd(0)Ln π-allyl-Pd(II) complex π-allyl-Pd(II) complex Pd(0)Ln->π-allyl-Pd(II) complex Oxidative Addition (Allyl-OR) Deprotected Substrate Deprotected Substrate π-allyl-Pd(II) complex->Deprotected Substrate Nucleophilic Attack (Scavenger) Allylated Scavenger Allylated Scavenger π-allyl-Pd(II) complex->Allylated Scavenger Deprotected Substrate->Pd(0)Ln Reductive Elimination

Caption: Catalytic cycle for palladium-catalyzed deallylation.

Alternative_Deallylation_Workflow Start Select Deallylation Method Cost Cost-Sensitive? Start->Cost Metal_Free Metal-Free Required? Cost->Metal_Free Yes Pd Palladium-Catalyzed Cost->Pd No Mildness Mild Conditions Needed? Metal_Free->Mildness No NaBH4 Sodium Borohydride Metal_Free->NaBH4 Yes Rh_Ni_Ru Rh, Ni, or Ru-Catalyzed Mildness->Rh_Ni_Ru No Fe_I2 Iron or Iodine-Catalyzed Mildness->Fe_I2 Yes

Caption: Decision workflow for selecting a deallylation method.

Conclusion

While palladium catalysis remains a robust and widely applicable method for deallylation, a growing number of viable alternatives offer distinct advantages in terms of cost, environmental impact, and catalyst handling. Rhodium, nickel, and ruthenium complexes provide excellent reactivity, often under mild conditions. For cost-sensitive applications, iron and iodine-catalyzed methods present economical and efficient options. Furthermore, for syntheses where the complete absence of transition metals is critical, reagents like sodium borohydride offer a practical, albeit sometimes less selective, alternative. The choice of the optimal deallylation method will ultimately depend on the specific substrate, the functional group tolerance required, and the overall goals of the synthetic campaign. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to move beyond the traditional reliance on palladium and embrace a broader toolkit for this crucial transformation.

References

The Strategic Application of Fmoc-α-allyl-L-alanine in Peptide Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of peptides with enhanced therapeutic properties is a paramount objective. A key challenge lies in constraining peptides into their bioactive conformations, thereby improving target affinity, proteolytic stability, and cell permeability. Fmoc-α-allyl-L-alanine has emerged as a critical building block in this endeavor, primarily through its use in hydrocarbon stapling. This guide provides a comparative analysis of peptide stapling using Fmoc-α-allyl-L-alanine against other macrocyclization techniques, supported by experimental data and detailed protocols.

Fmoc-α-allyl-L-alanine is an α,α-disubstituted amino acid that serves as a linchpin for a technique known as peptide stapling. By incorporating two such residues (or similar olefin-bearing amino acids) at specific positions within a peptide sequence (commonly i and i+4 or i and i+7), a covalent hydrocarbon bridge can be formed via a ring-closing metathesis (RCM) reaction. This "staple" reinforces the peptide's α-helical secondary structure, a common motif in protein-protein interactions (PPIs). The resulting stapled peptides often exhibit superior pharmacological properties compared to their linear counterparts.

Performance Comparison: Hydrocarbon Stapling vs. Alternative Strategies

The decision to use hydrocarbon stapling with Fmoc-α-allyl-L-alanine is often weighed against other peptide cyclization methods. A systematic comparison of different stapling chemistries on a 12-residue peptide derived from the tumor suppressor protein p53 provides valuable insights into the performance of each technique.

Table 1: Quantitative Comparison of Different Peptide Stapling Methodologies

Stapling Strategy (Linker Type)Linker Position% Helicity (CD)Relative hDM2 Binding Affinity (Ki,app nM)Proteolytic Stability (Half-life, min)Relative Cell Uptake (arbitrary units)
Linear Unmodified Peptide N/A15%1500< 51.0
Hydrocarbon (Alkene) i, i+475%150> 2403.5
Lactam (Amide) i, i+485%100~1801.2
Aliphatic Thioether i, i+460%250~1202.8
Aromatic Thioether i, i+745%300> 2408.0
Triazole i, i+455%400~901.5

Data is synthesized from a systematic study by G. J. Bartlett et al. and represents a comparative trend. Absolute values can be sequence-dependent.[1]

As the data indicates, hydrocarbon stapling significantly enhances α-helicity, binding affinity, and proteolytic stability. While lactam bridges can induce slightly higher helicity, they may offer less resistance to proteolysis and show lower cell uptake compared to the more hydrophobic hydrocarbon staple.[1] Aromatic and hydrocarbon linkers tend to promote cell uptake more effectively, likely due to their increased hydrophobicity.[1]

Case Study: A Stapled Peptide Targeting the p53-MDM2/MDMX Pathway

A prominent application of hydrocarbon stapling is the development of inhibitors for the p53-MDM2/MDMX interaction, a critical pathway in cancer biology. The tumor suppressor p53 is negatively regulated by MDM2 and MDMX. In many cancers, these negative regulators are overexpressed, effectively neutralizing p53. Stapled peptides have been designed to mimic the p53 α-helix, disrupting the p53-MDM2/MDMX interaction and reactivating p53's tumor-suppressing function.

ATSP-7041 is a hydrocarbon-stapled peptide that potently and dually inhibits both MDM2 and MDMX.[2] This dual inhibition is crucial for reactivating p53 in tumors where both regulators are overexpressed.

Table 2: Biological Activity of the Dual MDM2/MDMX Stapled Peptide Inhibitor ATSP-7041

CompoundTargetBinding Affinity (Ki, nM)In Vitro Potency (SJSA-1 cell line, EC50, µM)In Vivo Efficacy (Tumor Growth Inhibition)
ATSP-7041MDM2220.89Significant tumor growth suppression in xenograft models
ATSP-7041MDMX530.89Significant tumor growth suppression in xenograft models
Linear PeptideMDM2/MDMX>10,000>50Not effective
Nutlin-3a (Small Molecule)MDM21601.2Effective in MDM2-only models
Nutlin-3a (Small Molecule)MDMXNo affinityNot effectiveNot effective in MDMX-overexpressing models

Data is compiled from the findings on ATSP-7041.[2][3]

This case study highlights the power of using Fmoc-α-allyl-L-alanine to construct stapled peptides that can tackle challenging therapeutic targets like protein-protein interactions, demonstrating clear advantages over both linear peptides and certain small molecules.

p53_MDM2_Pathway cluster_0 Normal Cell State cluster_1 Cancer Cell State (MDM2/MDMX Overexpression) cluster_2 Therapeutic Intervention p53_active p53 MDM2 MDM2 p53_active->MDM2 Induces expression Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest MDM2->p53_active Negative Feedback Loop (Degradation) p53_inactive p53 TumorGrowth Tumor Growth MDM2_over MDM2 MDM2_over->p53_inactive Binds & Promotes Degradation MDMX_over MDMX MDMX_over->p53_inactive Binds & Sequesters StapledPeptide Stapled Peptide (e.g., ATSP-7041) MDM2_inhibited MDM2 StapledPeptide->MDM2_inhibited Inhibits MDMX_inhibited MDMX StapledPeptide->MDMX_inhibited Inhibits p53_reactivated p53 (Reactivated) TumorSuppression Tumor Suppression p53_reactivated->TumorSuppression SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin (NMP) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/NMP) Swell->Deprotect Wash1 Wash (NMP, DCM) Deprotect->Wash1 Couple Amino Acid Coupling (HCTU/DIEA) Wash1->Couple Wash2 Wash (NMP, DCM) Couple->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop Loop->Deprotect Next Cycle Final_Deprotect Final Fmoc Deprotection Loop->Final_Deprotect Sequence Complete Cap N-terminal Capping (e.g., Acetylation) Final_Deprotect->Cap RCM On-Resin Metathesis (RCM) Cap->RCM Allyl_Deprotection cluster_reagents Reagents Peptide_Allyl Peptide-Resin with Allyl Group Reaction Deprotection Reaction (Inert Atmosphere, 1-2h) Peptide_Allyl->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Reaction Solvent DCM or CHCl₃ Solvent->Reaction Peptide_Deprotected Deprotected Peptide-Resin Reaction->Peptide_Deprotected Washing Washing (DCM, Chelating Wash) Peptide_Deprotected->Washing

References

Safety Operating Guide

Safe Disposal of Fmoc-alpha-allyl-L-alanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper and safe disposal of Fmoc-alpha-allyl-L-alanine, ensuring laboratory safety and regulatory compliance.

Therefore, it is imperative to treat this compound and any contaminated materials as chemical waste and dispose of them through approved institutional and licensed hazardous waste management services.[3][4] Adherence to federal, state, and local environmental regulations is mandatory.[5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[4] All handling of the solid compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1][3] An eyewash station and safety shower should be readily accessible.[3]

Disposal of Unused or Expired this compound (Solid Waste)

This procedure applies to the pure, solid chemical that is no longer needed.

Step-by-Step Disposal Protocol for Solid Waste:

  • Container Preparation: Obtain a designated, sealable, and clearly labeled container for solid chemical waste. The container must be clean, dry, and compatible with the chemical.

  • Waste Transfer: Carefully transfer the solid this compound into the prepared waste container. Minimize dust generation during this process.[3]

  • Labeling: The container must be clearly labeled with "Solid Chemical Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup. Do not mix with other waste streams.[6]

Disposal of Contaminated Labware

This procedure applies to items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with this compound.

Step-by-Step Disposal Protocol for Contaminated Labware:

  • Segregation: Do not dispose of chemically contaminated items in regular trash bins.[6]

  • Containment: Place all contaminated solid waste into a designated container for solid chemical waste. This is typically a pail or drum lined with a heavy-duty chemical waste bag.[6]

  • Labeling: Ensure the container is clearly labeled as "Solid Chemical Waste" and lists "this compound" as a contaminant.[6]

  • Disposal: Once the container is full, seal the bag and the container. Arrange for pickup through your institution's authorized chemical waste handler.[6]

Disposal of Solutions Containing this compound (Liquid Waste)

The disposal route for solutions containing this compound is primarily determined by the nature of the solvent used.

Step-by-Step Disposal Protocol for Liquid Waste:

  • Waste Collection (Hazardous Solvents): If the compound is dissolved in a hazardous solvent (e.g., DMF, Piperidine), pour the solution into a designated, properly vented, and labeled hazardous liquid waste container. Ensure the container is chemically compatible with all components of the mixture.[6]

  • Waste Collection (Non-Hazardous Solvents): If the solvent is non-hazardous (e.g., aqueous buffers), collect the solution in a container labeled for non-hazardous aqueous chemical waste.[6] Never dispose of solutions down the drain unless explicitly permitted by your institution's EHS department. [7]

  • Labeling: The liquid waste container label must accurately list all chemical constituents, including "this compound," and their approximate concentrations.[6]

  • Storage and Pickup: Store the sealed container in a designated waste accumulation area and arrange for pickup by your authorized chemical waste handler.

Quantitative Data Summary

PropertyData
Molecular FormulaC21H21NO4[8]
Molecular Weight351.40 g/mol [8]
AppearanceWhite to off-white crystalline powder[9]
Storage Temperature2-8°C[9]

Experimental Workflow and Disposal Pathway Diagrams

G Experimental Workflow with this compound cluster_experiment Experimental Phase start Weigh Solid This compound dissolve Dissolve in Solvent start->dissolve Transfer to reaction vessel solid_waste Contaminated Weighing Paper, Pipette Tips, Gloves start->solid_waste unused_solid Unused/Expired Solid start->unused_solid reaction Peptide Synthesis Reaction dissolve->reaction Introduce reactants liquid_waste Residual Solution reaction->liquid_waste solid_waste_container Solid Chemical Waste Container solid_waste->solid_waste_container liquid_waste_container Liquid Chemical Waste Container liquid_waste->liquid_waste_container unused_solid->solid_waste_container pickup Authorized Chemical Waste Handler solid_waste_container->pickup liquid_waste_container->pickup

Caption: Experimental workflow leading to waste generation and disposal.

Disposal_Pathway Disposal Decision Pathway for this compound cluster_waste_type Determine Waste Form cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_disposal Final Step identify_waste Identify this compound Waste solid Unused/Expired Solid identify_waste->solid contaminated_labware Contaminated Labware (Gloves, Wipes, etc.) identify_waste->contaminated_labware solution Solution containing This compound identify_waste->solution solid_container Place in labeled, sealed container for Solid Chemical Waste solid->solid_container contaminated_labware->solid_container solvent_check Is the solvent hazardous? solution->solvent_check waste_pickup Arrange for pickup by Authorized Chemical Waste Handler solid_container->waste_pickup hazardous_liquid_container Collect in designated Hazardous Liquid Waste Container solvent_check->hazardous_liquid_container Yes nonhazardous_liquid_container Collect in designated Non-Hazardous Aqueous Waste Container solvent_check->nonhazardous_liquid_container No hazardous_liquid_container->waste_pickup nonhazardous_liquid_container->waste_pickup

Caption: Decision pathway for proper disposal of different waste forms.

References

Essential Safety and Operational Guidance for Handling Fm-allyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural consistency is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Fmoc-alpha-allyl-L-alanine, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE. While the toxicological properties of this specific compound have not been fully investigated, the recommendations are based on standard laboratory safety protocols for similar Fmoc-protected amino acids.[1]

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety GlassesANSI Z87.1-compliant, with side shields.Protects eyes from dust particles and splashes.[2]
Chemical Splash GogglesRequired when a splash hazard is high.Provides more complete protection from splashes.[3]
Face ShieldRecommended for handling large quantities or solutions.Offers additional protection for the entire face.[2]
Hand Protection Disposable Nitrile GlovesStandard laboratory grade.Protects skin from incidental contact.[3]
Body Protection Laboratory CoatStandard, properly fitting lab coat.Protects skin and clothing from spills and contamination.[2]
Closed-toe Shoes and Long PantsProvides basic body and foot protection.[2]
Respiratory Protection Dust Mask/RespiratorGenerally not required with adequate ventilation.Necessary if engineering controls are insufficient to control dust or aerosols.[2][3]

Health and Hazard Information

While many Fmoc-protected amino acids are not classified as hazardous substances, it is crucial to handle them with care as their toxicological properties may not be fully investigated.[1][4][5][6][7] May cause eye, skin, respiratory, and digestive tract irritation.[1]

First Aid Measures:

  • Eyes: Flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1]

In all cases of exposure, seek medical aid.[1]

Operational Plan: Step-by-Step Handling Procedures

A structured plan for handling minimizes risks and ensures procedural consistency.[2]

1. Preparation:

  • Ensure the work area is clean and uncluttered.[2]

  • Identify the location of the nearest safety shower and eyewash station.[2]

  • Have appropriate spill cleanup materials readily available.

2. Engineering Controls:

  • When handling the solid powder, use a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of dust.[2]

3. Handling the Solid:

  • Gently tap the container before opening to settle the contents.

  • Carefully weigh the required amount of the solid in a designated weighing vessel inside the ventilated enclosure.

  • Minimize the generation of dust during transfer.[1]

4. Dissolving the Compound:

  • Add the pre-weighed solid to the reaction vessel inside the fume hood.[2]

  • Slowly add the solvent to the solid, stirring gently to facilitate dissolution.[2] Be aware of the hazards associated with the chosen solvent and adjust PPE accordingly.[2]

  • Keep all containers sealed when not in use to prevent vapor release.[2]

5. Storage:

  • Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[1]

  • For long-term stability of stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[8]

Disposal Plan

Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused solids, solutions, and contaminated materials (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of chemical waste through a licensed disposal company.[7] Do not empty into drains.[4]

    • Handle contaminated packaging in the same way as the substance itself.[4]

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G prep Preparation - Clean workspace - Locate safety equipment ppe Don Appropriate PPE - Lab coat, gloves, safety glasses prep->ppe weigh Weighing (in Fume Hood) - Use ventilated enclosure - Minimize dust ppe->weigh dissolve Dissolution (in Fume Hood) - Add solvent slowly - Gentle stirring weigh->dissolve reaction Reaction/Use - Keep containers sealed dissolve->reaction storage Storage - Tightly sealed container - Cool, dry, ventilated area reaction->storage cleanup Cleanup - Decontaminate surfaces reaction->cleanup disposal Waste Disposal - Collect in labeled container - Follow institutional procedures cleanup->disposal

Caption: Workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.